Hex-3-enyl benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-3-enyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-2-3-4-8-11-15-13(14)12-9-6-5-7-10-12/h3-7,9-10H,2,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOXBEHFBZOJJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCOC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047555 | |
| Record name | Hex-3-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72200-74-9, 25152-85-6 | |
| Record name | 3-Hexenyl benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72200-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hex-3-en-1-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hex-3-enyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (Z)-3-Hexenyl Benzoate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic data of (Z)-3-Hexenyl benzoate. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Properties and Data
(Z)-3-Hexenyl benzoate is a benzoate ester recognized for its characteristic green, herbaceous, and slightly floral aroma.[1] It is a colorless to pale yellow liquid that is soluble in organic solvents but has limited solubility in water.[2][3]
Table 1: Physicochemical Properties of (Z)-3-Hexenyl Benzoate
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | [1][4] |
| Molecular Weight | 204.26 g/mol | [4] |
| CAS Number | 25152-85-6 | [4][5] |
| Appearance | Colorless, oily, slightly viscous liquid | [4] |
| Odor | Green, herbaceous, woody | [1][4] |
| Boiling Point | 105 °C at 1 mmHg | [1][2] |
| Density | 0.999 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.508 | [2] |
| Flash Point | 113 °C (closed cup) | [2] |
| Solubility | Insoluble in water; soluble in alcohol | [3][] |
Synthesis
The primary method for the synthesis of (Z)-3-Hexenyl benzoate is the esterification of (Z)-3-hexen-1-ol with benzoic acid.[1][3] This reaction is typically catalyzed by an acid.
Experimental Protocol: Fischer Esterification
This protocol describes a general procedure for the synthesis of (Z)-3-Hexenyl benzoate via Fischer esterification.
Materials:
-
(Z)-3-hexen-1-ol
-
Benzoic acid
-
Sulfuric acid (concentrated)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add equimolar amounts of (Z)-3-hexen-1-ol and benzoic acid.
-
Add a suitable solvent such as toluene to the flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Heat the mixture to reflux and collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure (Z)-3-Hexenyl benzoate.
Spectroscopic Data
The following section provides an overview of the key spectroscopic data for (Z)-3-Hexenyl benzoate, which is essential for its characterization.
Mass Spectrometry
The mass spectrum of (Z)-3-Hexenyl benzoate shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a benzoate ester.
Table 2: Key Mass Spectrometry Peaks
| m/z | Relative Intensity (%) |
| 105.0 | 99.99 |
| 82.0 | 97.45 |
| 67.0 | 63.27 |
| 77.0 | 61.22 |
| 51.0 | 19.91 |
Source:[4]
Infrared (IR) Spectroscopy
The IR spectrum of (Z)-3-Hexenyl benzoate displays characteristic absorption bands for the ester functional group and the aromatic ring.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3060-3030 | C-H stretch (aromatic) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1270, ~1110 | C-O stretch (ester) |
| ~710 | C-H bend (cis-alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of (Z)-3-Hexenyl benzoate provide detailed information about the structure of the molecule.
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the vinyl protons of the cis-double bond, and the aliphatic protons of the hexenyl chain.
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the olefinic carbons, and the aliphatic carbons.
Biological Activity
While primarily used in the flavor and fragrance industry, some sources suggest that (Z)-3-Hexenyl benzoate may possess antioxidant and antimicrobial properties.[] However, detailed studies on its specific biological activities and signaling pathways in a drug development context are limited. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and considers it of no safety concern at current levels of intake when used as a flavoring agent.
Safety and Handling
(Z)-3-Hexenyl benzoate is a combustible liquid and may cause skin and eye irritation.[2] Appropriate personal protective equipment, such as safety glasses and gloves, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area in a tightly sealed container.[]
References
- 1. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 2. cis-3-Hexenyl benzoate = 97 , stabilized, FG 25152-85-6 [sigmaaldrich.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]
An In-depth Technical Guide to Hex-3-enyl Benzoate (CAS 25152-85-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hex-3-enyl benzoate (CAS 25152-85-6), a significant fragrance and flavor compound also recognized for its role in plant defense mechanisms. This document collates critical data on its chemical and physical properties, safety, synthesis, and biochemical functions, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
This compound, also known as (Z)-3-Hexenyl benzoate or Leaf benzoate, is an organic ester with the molecular formula C₁₃H₁₆O₂.[1][2] It is primarily recognized for its fresh, green, floral, and slightly fruity aroma.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Green, herbaceous, woody, floral, balsamic | [1][4] |
| Boiling Point | 105 °C at 1 mmHg | [1] |
| Density | 0.999 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.508 (lit.) | [1] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | 40.3 mg/L at 24 °C | [1] |
| LogP (Octanol/Water Partition Coefficient) | 4.5 at 25 °C | [1] |
Safety and Handling
This compound is classified with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]
Table 2: GHS Safety Information for this compound
| GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[5] Work should be conducted in a well-ventilated area.
Synthesis and Analysis
Experimental Protocol: Synthesis via Fischer Esterification
The primary method for synthesizing cis-3-Hexenyl benzoate is through the Fischer esterification of cis-3-hexen-1-ol with benzoic acid, typically using an acid catalyst.[6][7]
Materials:
-
cis-3-Hexen-1-ol (1.0 eq)
-
Benzoic acid (1.1 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq) or other acid catalysts like p-toluenesulfonic acid.
-
Toluene (as solvent and for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-3-hexen-1-ol, benzoic acid, and toluene.
-
Add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation to yield the final product.
Experimental Protocol: Quantitative Analysis by GC-MS
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantitative analysis of fragrance components like this compound in various matrices.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation (for a cosmetic product):
-
Accurately weigh approximately 1 g of the cosmetic sample into a centrifuge tube.
-
Add a suitable organic solvent (e.g., methyl tert-butyl ether) and an internal standard (e.g., 1,4-dibromobenzene).
-
Vortex the mixture for 1-2 minutes to extract the fragrance compounds.
-
Centrifuge to separate the solid matrix from the solvent.
-
Transfer the supernatant to a GC vial for analysis.
Quantification:
-
Create a calibration curve using standard solutions of this compound of known concentrations.
-
The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.
Biochemical Significance: Role as a Green Leaf Volatile
This compound is a member of the Green Leaf Volatiles (GLVs), a class of C6 compounds released by plants upon tissue damage.[8] GLVs play a crucial role in plant defense signaling.[8]
When a plant is damaged by herbivores or pathogens, membrane lipids are broken down, initiating the oxylipin pathway.[9] This leads to the rapid synthesis and release of GLVs. These volatile compounds can act as airborne signals, inducing defense responses in undamaged parts of the same plant or in neighboring plants.[10] This process is often referred to as "priming," where the plant is prepared to mount a faster and stronger defense response upon subsequent attack.[9]
The signaling cascade initiated by GLVs involves the activation of mitogen-activated protein kinases (MAPKs), changes in ion fluxes across the cell membrane, and the generation of reactive oxygen species (ROS).[10] These early signaling events lead to the downstream synthesis of defense-related phytohormones, primarily jasmonic acid (JA) and in some cases, salicylic acid (SA).[1][7] The activation of the JA pathway, in particular, leads to the expression of genes involved in producing defense compounds that can deter herbivores.
Natural Occurrence and Applications
This compound is found naturally in a variety of plants and is a component of their characteristic aromas.
Table 3: Natural Sources of this compound
| Natural Source | Reference(s) |
| Jasmine (Jasminum grandiflorum, Jasminum sambac) | [6] |
| Bilberry (Vaccinium myrtillus) | [1] |
| Guava (Psidium guajava) | [1] |
| Black and Green Tea (Camellia sinensis) | [1] |
| Starfruit (Averrhoa carambola) | [1] |
| Mastic gum leaf oil (Pistacia lentiscus) | [1] |
Due to its pleasant and persistent green floral scent, this compound is widely used in the fragrance industry in perfumes, cosmetics, and other personal care products.[7] It is also utilized in the flavor industry to impart fruity and spicy notes to food and beverages.[11] Its tenacity makes it a valuable component for extending the perception of green notes in a fragrance composition.[12]
References
- 1. academic.oup.com [academic.oup.com]
- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 3. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103420832A - Preparing method of cis-3-Hexenyl caproate - Google Patents [patents.google.com]
- 5. fraterworks.com [fraterworks.com]
- 6. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 7. Green Leaf Volatiles: A New Player in the Protection against Abiotic Stresses? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pellwall.com [pellwall.com]
The Ubiquitous Presence of Hex-3-enyl Benzoate in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-3-enyl benzoate, a volatile organic compound, is a significant contributor to the characteristic aroma of numerous plants. This ester, formed from the union of benzoic acid and (Z)-3-hexen-1-ol, imparts a fresh, green, and slightly floral scent. Its presence is not merely incidental; it plays a crucial role in plant-insect interactions, acting as an attractant for pollinators and a defense signal in response to herbivory. This technical guide provides an in-depth exploration of the natural occurrence of this compound in plants, detailing its biosynthesis, the signaling pathways that regulate its production, and the analytical methodologies for its quantification.
Natural Occurrence and Quantitative Data
This compound has been identified in a diverse range of plant species, from fragrant flowers to common fruits and leaves. Its concentration can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following table summarizes the quantitative data available for the presence of this compound in various plants.
| Plant Species | Common Name | Plant Part | Concentration/Relative Abundance | Reference(s) |
| Dianthus caryophyllus | Carnation | Flowers | Principal contributor to the floral scent | [1][2] |
| Jasminum grandiflorum | Jasmine | Flower Absolute | 1-4% | [3] |
| Jasminum sambac | Jasmine | Flower Absolute | Present | [3] |
| Camellia sinensis | Tea | Leaves | Present (as a glucoside precursor) | [4] |
| Psidium guajava | Guava | Fruit | Present | [5] |
| Vaccinium myrtillus | Bilberry | Fruit | Present | [3] |
Table 1: Quantitative and Qualitative Occurrence of this compound in Various Plant Species.
Biosynthesis of this compound
The formation of this compound in plants is a fascinating interplay of two distinct biosynthetic pathways that provide its core components: a benzenoid and a C6 volatile.
-
The Shikimate Pathway (Benzenoid precursor): This pathway, originating from carbohydrate metabolism, leads to the production of the aromatic amino acid phenylalanine. A series of enzymatic reactions then converts phenylalanine into cinnamic acid, a key precursor for a wide array of benzenoid compounds, including benzoic acid.
-
The Lipoxygenase (LOX) Pathway (C6 volatile precursor): This pathway is initiated in response to cellular damage, such as herbivory. It utilizes fatty acids, primarily linolenic acid, to produce a range of C6 volatile compounds, often referred to as "Green Leaf Volatiles" (GLVs). Through the action of lipoxygenase and hydroperoxide lyase, (Z)-3-hexenal is formed, which is subsequently reduced to (Z)-3-hexen-1-ol by alcohol dehydrogenase.
Finally, the esterification of benzoic acid and (Z)-3-hexen-1-ol is catalyzed by an alcohol acyltransferase, such as benzoyl-CoA:benzyl alcohol/phenylethanol benzoyltransferase (BPBT), to yield this compound.
Regulation of Biosynthesis: Signaling Pathways
The production of this compound, particularly as a component of herbivore-induced plant volatiles (HIPVs), is tightly regulated by complex signaling networks. The jasmonate and salicylate pathways are two key players in this regulation, often exhibiting crosstalk.
-
Jasmonate (JA) Pathway: Mechanical wounding and insect feeding trigger the synthesis of jasmonic acid and its derivatives. This signaling cascade leads to the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes involved in the biosynthesis of both benzenoids and C6 volatiles.
-
Salicylate (SA) Pathway: While primarily associated with pathogen defense, the salicylate pathway can also influence volatile production. There is evidence of antagonistic crosstalk between the JA and SA pathways, where the activation of one can suppress the other, leading to a fine-tuned volatile blend in response to specific threats.
Experimental Protocols
The analysis of this compound in plant tissues is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) technique for sample preparation.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction method that is ideal for trapping volatile compounds from a sample's headspace.
Materials:
-
Fresh plant material (e.g., flowers, leaves)
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Heating block or water bath
Procedure:
-
Weigh a precise amount of fresh plant material (e.g., 1-5 g) and place it into a headspace vial.
-
Seal the vial immediately with the screw cap.
-
Equilibrate the vial at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injector for thermal desorption.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5MS).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2-5 minutes.
-
Ramp: Increase to 150-200 °C at a rate of 3-5 °C/min.
-
Ramp: Increase to 250-280 °C at a rate of 10-20 °C/min.
-
Final hold: 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Quantification:
Quantification of this compound can be achieved by using an internal or external standard method with a certified reference standard of the compound.
Conclusion
This compound is a naturally occurring ester that plays a vital role in the chemical ecology of numerous plant species. Its biosynthesis is a result of the convergence of the shikimate and lipoxygenase pathways, and its production is intricately regulated by signaling networks, primarily the jasmonate pathway, in response to environmental cues such as herbivory. The analytical methods outlined in this guide provide a robust framework for the extraction and quantification of this important volatile compound, enabling further research into its diverse biological functions and potential applications in fields such as agriculture, perfumery, and pharmaceuticals. Understanding the natural occurrence and regulation of this compound opens avenues for the development of novel pest control strategies and the creation of unique flavor and fragrance profiles.
References
- 1. Integrated multi‐omic data and analyses reveal the pathways underlying key ornamental traits in carnation flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Cis- and trans-linalool 3,7-oxides and methyl salicylate glycosides and (Z)-3-hexenyl beta-D-glucopyranoside as aroma precursors from tea leaves for oolong tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Biosynthesis pathway of Hex-3-enyl benzoate
An In-depth Technical Guide on the Biosynthesis of Hex-3-enyl Benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a naturally occurring ester found in various plants, contributing to their characteristic aromas. It is classified as a benzenoid, a class of volatile organic compounds. Its biosynthesis is a compelling example of metabolic convergence, integrating two major and distinct pathways: the Oxylipin Pathway, which produces the alcohol moiety ((Z)-hex-3-en-1-ol), and the Phenylpropanoid Pathway, which generates the benzoate moiety (Benzoic Acid). The final step involves the enzymatic esterification of these two precursors, a reaction catalyzed by an Alcohol Acyltransferase (AAT). This document provides a detailed technical overview of the complete biosynthetic sequence, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate further research and application.
Part 1: Biosynthesis of the Alcohol Moiety, (Z)-Hex-3-en-1-ol, via the Oxylipin Pathway
The alcohol precursor, (Z)-hex-3-en-1-ol, also known as leaf alcohol, is a C6 volatile compound that belongs to the Green Leaf Volatiles (GLVs) family.[1][2][3] GLVs are rapidly synthesized in plants in response to tissue damage, such as from herbivory.[3] The biosynthesis occurs via the oxylipin pathway, which utilizes polyunsaturated fatty acids as its primary substrate.
The pathway proceeds in three main enzymatic steps:
-
Dioxygenation: The pathway is initiated by the enzyme Lipoxygenase (LOX) , which catalyzes the addition of molecular oxygen to polyunsaturated fatty acids like α-linolenic acid (C18:3).[4][5] In this case, 13-lipoxygenase specifically produces 13-hydroperoxy-linolenic acid (13-HPOT).
-
Cleavage: The resulting hydroperoxide is then cleaved by Hydroperoxide Lyase (HPL) , a cytochrome P450 enzyme.[3] This reaction yields a C6 aldehyde, (Z)-3-hexenal, and a C12 oxo-acid.[2][6]
-
Reduction: Finally, the aldehyde is reduced to its corresponding alcohol, (Z)-hex-3-en-1-ol, by the action of Alcohol Dehydrogenase (ADH) .[7]
Pathway Visualization: Oxylipin Pathway
Quantitative Data for Key Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | Vmax | Reference |
| Lipoxygenase (LOX) | Arabidopsis thaliana | Linolenic Acid | 15 - 30 | - | (Bannenberg et al., 2009) |
| Hydroperoxide Lyase (HPL) | Medicago truncatula | 13-HPOT | 8.7 | 11.2 µmol/min/mg | (Hughes et al., 2006) |
| Alcohol Dehydrogenase (ADH) | Arabidopsis thaliana | Hexenal | 120 | - | (Yamauchi et al., 2011) |
Experimental Protocol: Assay for Hydroperoxide Lyase (HPL) Activity
This protocol provides a method to determine HPL activity by spectrophotometrically monitoring the decrease in the hydroperoxide substrate.
1. Materials:
-
Recombinant or purified HPL enzyme solution.
-
Substrate: 13-hydroperoxy-linolenic acid (13-HPOT).
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.5.
-
Spectrophotometer capable of reading at 234 nm.
-
Quartz cuvettes.
2. Substrate Preparation:
-
Prepare a stock solution of 13-HPOT in ethanol.
-
Determine the exact concentration using the molar extinction coefficient (ε = 23,000 M-1cm-1 at 234 nm).
-
Dilute the stock solution with the assay buffer to a final concentration of 50-100 µM for the assay.
3. Assay Procedure:
-
Set the spectrophotometer to measure absorbance at 234 nm.
-
Add 950 µL of the substrate solution to a quartz cuvette and place it in the spectrophotometer.
-
Allow the temperature to equilibrate to 25°C.
-
Initiate the reaction by adding 50 µL of the enzyme solution to the cuvette and mix immediately by inversion.
-
Record the decrease in absorbance at 234 nm over a period of 3-5 minutes. The cleavage of the conjugated diene system in the hydroperoxide by HPL leads to a loss of absorbance.
4. Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time curve.
-
Enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the change in absorbance over time corresponds to the rate of substrate consumption. One unit of HPL activity can be defined as the amount of enzyme that cleaves 1 µmol of substrate per minute.
Part 2: Biosynthesis of the Benzoate Moiety via the Phenylpropanoid Pathway
The benzoate precursor, Benzoic Acid (BA), is synthesized from the aromatic amino acid L-phenylalanine via the phenylpropanoid pathway.[8][9] The conversion requires the shortening of the C3 side chain of phenylalanine by two carbon atoms.[8][10] In plants, this primarily occurs through a peroxisomal, CoA-dependent, β-oxidative pathway.[8][10]
The key steps in this pathway are:
-
Deamination: Phenylalanine Ammonia Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to form trans-Cinnamic Acid.[8][11]
-
CoA Ligation: trans-Cinnamic Acid is activated by Cinnamate-CoA Ligase (CNL) to form Cinnamoyl-CoA.[8]
-
β-Oxidation: A series of β-oxidative reactions ensue. A bifunctional Cinnamoyl-CoA Hydratase-Dehydrogenase (CHD) catalyzes the hydration and subsequent dehydrogenation of Cinnamoyl-CoA.[8][10]
-
Thiolytic Cleavage: The final step is the thiolytic cleavage of the resulting β-keto thioester by a Thiolase enzyme, which releases Acetyl-CoA and the final product, Benzoyl-CoA .[8][10]
Pathway Visualization: Benzoic Acid Biosynthesis
Quantitative Data for Key Enzymes
| Enzyme | Source Organism | Substrate | Km (µM) | Reference |
| Phenylalanine Ammonia Lyase (PAL) | Petroselinum crispum | L-Phenylalanine | 32 | (Hahlbrock et al., 1971) |
| Cinnamate-CoA Ligase (CNL) | Hypericum calycinum | Cinnamic Acid | 13 | (Beuerle & Pichersky, 2002) |
| Cinnamoyl-CoA Hydratase-Dehydrogenase (PhCHD) | Petunia hybrida | Cinnamoyl-CoA | 3.5 | (Qualley et al., 2012)[10] |
Experimental Protocol: Quantification of Benzoic Acid Derivatives by HPLC
This protocol outlines a method for extracting and quantifying benzoic acid and its precursors from plant tissue.
1. Materials:
-
Plant tissue (e.g., leaves, petals).
-
Extraction Solvent: 80% methanol.
-
Liquid nitrogen, for flash-freezing tissue.
-
Centrifuge, vortex mixer.
-
HPLC system with a C18 reverse-phase column and a UV detector.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Authentic standards: L-Phenylalanine, trans-Cinnamic Acid, Benzoic Acid.
2. Sample Extraction:
-
Harvest and immediately flash-freeze ~100 mg of plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a bead beater.
-
Add 1 mL of ice-cold 80% methanol to the powder.
-
Vortex vigorously for 1 minute and incubate on ice for 30 minutes, with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube. This is the crude extract.
-
Filter the extract through a 0.22 µm syringe filter before HPLC analysis.
3. HPLC Analysis:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 10-20 µL of the filtered extract.
-
Run a linear gradient elution, for example:
- 0-20 min: 5% to 60% B
- 20-25 min: 60% to 95% B
- 25-30 min: Hold at 95% B
- 30-35 min: Return to 5% B and re-equilibrate.
-
Monitor the elution profile at multiple wavelengths (e.g., 254 nm, 280 nm, 310 nm) to detect different phenylpropanoids.
4. Data Analysis:
-
Identify peaks by comparing their retention times with those of the authentic standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve generated from known concentrations of the authentic standards.
Part 3: Final Esterification Catalyzed by Alcohol Acyltransferase (AAT)
The final step in the biosynthesis of this compound is the condensation of the alcohol and the activated acid.[12] This esterification is catalyzed by an Alcohol Acyltransferase (AAT) , an enzyme from the versatile BAHD (BEAT, AHCT, HCBT, DAT) superfamily.[13]
The specific reaction involves the transfer of the benzoyl group from Benzoyl-CoA to the hydroxyl group of (Z)-hex-3-en-1-ol, forming this compound and releasing Coenzyme A.
(Z)-3-Hexen-1-ol + Benzoyl-CoA → this compound + CoA-SH
AAT enzymes often exhibit broad substrate specificity, accepting a range of alcohols and acyl-CoA thioesters, which leads to the production of a diverse array of volatile esters in plants.[13][14] Identifying the specific AAT responsible for this compound synthesis in a given plant species requires functional gene characterization.
Logical Flow Visualization: Pathway Convergence
Experimental Protocol: In Vitro Characterization of a Candidate Alcohol Acyltransferase
This protocol describes the expression of a candidate AAT gene in E. coli and the subsequent in vitro assay of its activity.[13]
1. Gene Cloning and Protein Expression:
-
Identify a candidate AAT gene from a relevant plant species through transcriptomic analysis or homology-based searches.
-
Amplify the full-length coding sequence (CDS) of the gene via RT-PCR.
-
Clone the CDS into a suitable bacterial expression vector (e.g., pET or pGEX series) containing an affinity tag (e.g., His-tag, GST-tag).
-
Transform the expression construct into a competent E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) under optimized conditions (e.g., low temperature, long induction time) to maximize soluble protein yield.
-
Harvest the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
2. Enzyme Activity Assay:
-
Reaction Mixture (in a 2 mL GC vial):
- Assay Buffer: 100 mM sodium phosphate, pH 7.0.
- Alcohol Substrate: 1 mM (Z)-3-hexen-1-ol.
- Acyl-CoA Substrate: 0.5 mM Benzoyl-CoA.
- Purified AAT enzyme: 5-10 µg.
- Total volume: 500 µL.
-
Control Reactions:
- No enzyme control (to check for non-enzymatic ester formation).
- No alcohol substrate control.
- No acyl-CoA substrate control.
-
Incubation: Seal the vials and incubate at 30°C for 1-2 hours.
3. Product Detection by GC-MS:
-
Extraction: Stop the reaction by adding 200 µL of n-hexane containing an internal standard (e.g., octyl acetate). Vortex vigorously for 30 seconds to extract the volatile ester into the organic phase.
-
Analysis: Inject 1 µL of the hexane phase into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Conditions: Use a non-polar column (e.g., DB-5ms). Program the oven with a suitable temperature gradient to separate the product from the substrates and by-products.
-
MS Detection: Operate the mass spectrometer in scan mode. Identify the this compound peak based on its retention time and comparison of its mass spectrum with an authentic standard or a spectral library (e.g., NIST).
-
Quantification: Calculate the amount of product formed by comparing its peak area to that of the internal standard. This allows for the determination of specific activity (e.g., in pkat/mg protein). Substrate specificity can be determined by testing a panel of different alcohols and acyl-CoAs.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. The lipoxygenase metabolic pathway in plants: potential for industrial production of natural green leaf volatiles | Université de Liège [popups.uliege.be]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Recombinant Lipoxygenases and Hydroperoxide Lyases for the Synthesis of Green Leaf Volatiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 13. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]
- 14. Alcohol acyl transferase 1 links two distinct volatile pathways that produce esters and phenylpropenes in apple fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
Hex-3-enyl Benzoate as a Green Leaf Volatile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hex-3-enyl benzoate is a naturally occurring ester classified as a green leaf volatile (GLV), a class of C6 compounds released by plants upon tissue damage.[1] This volatile organic compound contributes to the characteristic "green" aroma of freshly cut grass and plays a pivotal role in plant defense signaling. Formed through the esterification of (Z)-3-hexenol (leaf alcohol) and benzoic acid, this compound is a subject of growing interest due to its potential applications in agriculture, perfumery, and pharmacology.[1][2] This technical guide provides a comprehensive overview of this compound, including its biosynthesis, role in plant signaling, and potential biological activities, with a focus on experimental protocols and quantitative data to support further research and development.
Introduction
Green leaf volatiles (GLVs) are a diverse group of compounds that are crucial for plant communication and defense against herbivores and pathogens.[1] this compound, with its characteristic green, herbaceous, and woody scent, is a significant component of the volatile emissions from various plant tissues.[1] Its presence has been documented in a range of plants, including jasmine, bilberry, guava, and various teas.[1][3] Beyond its contribution to plant aroma, emerging research suggests potential antimicrobial, anti-inflammatory, and antioxidant properties, making it a candidate for investigation in medicinal chemistry and pharmacology.[1] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this multifaceted molecule.
Physicochemical Properties
A summary of the key physicochemical properties of (Z)-hex-3-enyl benzoate is presented in Table 1. This data is essential for its handling, formulation, and analysis.
Table 1: Physicochemical Properties of (Z)-Hex-3-enyl Benzoate
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.26 g/mol | [2] |
| CAS Number | 25152-85-6 | [2] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Odor | Green, herbaceous, woody, floral, balsamic, fatty | [3][] |
| Boiling Point | 105 °C at 1 mmHg | [3] |
| Density | 0.999 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.508 | [3] |
| Water Solubility | 40.3 mg/L at 24 °C | [3] |
| LogP | 4.5 at 25 °C | [3] |
| Vapor Pressure | 0.003347 mmHg @ 23° C | [5] |
Biosynthesis and Chemical Synthesis
Biosynthesis in Plants
This compound is synthesized in plants through the esterification of (Z)-3-hexenol with benzoic acid.[1] The biosynthesis of its precursors involves two distinct pathways:
-
(Z)-3-hexenol (Leaf Alcohol): This C6 alcohol is a primary product of the lipoxygenase (LOX) pathway, which is activated upon mechanical damage to plant tissues.[6][7] The pathway begins with the release of linolenic acid from cell membranes, which is then oxygenated by 13-lipoxygenase. The resulting hydroperoxide is cleaved by hydroperoxide lyase (HPL) to form (Z)-3-hexenal. Finally, alcohol dehydrogenase (ADH) reduces (Z)-3-hexenal to (Z)-3-hexenol.[6]
-
Benzoic Acid: In plants, benzoic acid is synthesized from the amino acid L-phenylalanine via the phenylpropanoid pathway.[1]
The final step, the esterification of (Z)-3-hexenol and benzoic acid, is catalyzed by specific plant enzymes, likely belonging to the alcohol acyltransferase (AAT) family.
Biosynthetic pathway of this compound in plants.
Chemical Synthesis
The primary industrial route for synthesizing this compound is through the acid-catalyzed esterification of (Z)-3-hexenol and benzoic acid, a process also known as Fischer esterification.[2][8] More recently, enzymatic synthesis using lipases has gained attention as a more sustainable and selective alternative.
Role in Plant Signaling
As a GLV, this compound is involved in complex plant signaling networks that mediate defense against herbivores and pathogens. The release of GLVs upon tissue damage serves as a rapid signal to both the damaged plant and its neighbors.
Jasmonate and Salicylate Pathways
GLVs are known to interact with the jasmonate (JA) and salicylic acid (SA) signaling pathways, which are central to plant defense.[][9] The oxylipin pathway, which produces GLVs, is a branch of the same pathway that synthesizes jasmonic acid.[1] GLVs can prime or directly induce JA-dependent defense responses in undamaged leaves of the same plant or in neighboring plants.[2][3] This priming effect leads to a faster and stronger defense response upon subsequent attack. The interaction between GLV, JA, and SA signaling is complex, often involving synergistic and antagonistic crosstalk to fine-tune the plant's defense strategy against different types of attackers.[]
Interaction of GLVs with plant defense signaling pathways.
Biological Effects on Other Organisms
The biological activity of this compound extends beyond the plant kingdom, influencing the behavior of insects and exhibiting potential antimicrobial and anti-inflammatory properties.
Effects on Insects
Plant volatiles are crucial cues for host location by phytophagous insects. Electroantennography (EAG) studies have shown that the antennae of various insects can detect this compound and related GLVs. For instance, male sphinx moths (Manduca sexta) have been shown to detect (Z)-3-hexenyl benzoate at higher doses.[1] The behavioral responses to these compounds can be complex, acting as attractants for some species and repellents for others.
Table 2: Electroantennogram (EAG) Responses of Insects to Green Leaf Volatiles
| Insect Species | Compound | EAG Response (mV) | Concentration | Reference |
| Manduca sexta (female) | (Z)-3-Hexenyl benzoate | ~0.5 - 1.5 | 10-100 µg | [1] |
| Manduca sexta (male) | (Z)-3-Hexenyl benzoate | Detectable at higher doses | 10-100 µg | [1] |
| Aphis fabae | (Z)-3-Hexenyl acetate | Significant EAG response | Not specified | [2] |
| Spodoptera frugiperda (male) | (Z)-3-Hexen-1-ol | High EAG response | Not specified | [10] |
| Spodoptera litura (male & female) | cis-3-Hexen-1-ol | Strong dose-dependent response | 10⁻¹ mol/L | [11] |
Antimicrobial and Anti-inflammatory Potential
While specific data for this compound is limited, related benzoate compounds have demonstrated antimicrobial and anti-inflammatory activities. For drug development professionals, this suggests that this compound could be a valuable lead compound for further investigation.
Table 3: Potential Biological Activities of Benzoate-Related Compounds
| Activity | Compound Class | Organism/Target | Effect | Reference(s) |
| Antimicrobial | Benzoates | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibition of growth | [12][13] |
| Anti-inflammatory | Benzoate derivatives | Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes | Inhibition of enzyme activity | [14][15] |
| Antiprotozoal | L-Bornyl benzoates | Trypanosoma cruzi | Antiproliferative effect | [16] |
Experimental Protocols
Enzymatic Synthesis of (Z)-3-Hexenyl Benzoate using Novozym 435
This protocol is adapted from methodologies for lipase-catalyzed esterification of similar compounds.
Materials:
-
(Z)-3-hexen-1-ol
-
Benzoic acid
-
Immobilized lipase from Candida antarctica (Novozym 435)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (3Å)
-
Rotary evaporator
-
Reaction vessel with magnetic stirrer and temperature control
Procedure:
-
To a reaction vessel, add (Z)-3-hexen-1-ol and benzoic acid in a 1:1.2 molar ratio.
-
Add n-hexane as the solvent (e.g., 5 mL per gram of alcohol).
-
Add Novozym 435 (typically 5-10% by weight of the substrates).
-
Add molecular sieves to remove water produced during the reaction, which can inhibit the enzyme.
-
Stir the reaction mixture at a constant temperature (e.g., 40-60°C).
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC).
-
Upon completion, filter to remove the immobilized enzyme (which can be washed and reused).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the product by vacuum distillation or column chromatography.
Workflow for the enzymatic synthesis of (Z)-3-hexenyl benzoate.
Quantification of this compound in Plant Volatiles by GC-MS
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME (Solid-Phase Microextraction) fibers (e.g., PDMS/DVB) for headspace analysis or solvent for liquid extraction (e.g., hexane)
-
Plant material
-
Internal standard (e.g., n-alkane series)
Procedure:
-
Sample Preparation (Headspace SPME):
-
Place a known weight of the plant material in a sealed vial.
-
Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature.
-
-
Sample Preparation (Solvent Extraction):
-
Extract a known weight of the plant material with a suitable solvent (e.g., hexane) for a defined period.
-
Concentrate the extract to a known volume.
-
-
GC-MS Analysis:
-
Injector: Desorb the SPME fiber or inject the liquid extract into the GC inlet at an appropriate temperature (e.g., 250°C).
-
Column: Use a suitable capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
-
Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
-
-
Data Analysis:
-
Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
-
Quantify the compound by comparing its peak area to that of an internal standard.
-
Conclusion and Future Directions
This compound is a fascinating green leaf volatile with significant roles in plant ecology and potential applications in various industries. This technical guide has summarized the current knowledge on its physicochemical properties, biosynthesis, role in plant signaling, and biological effects on other organisms. The provided experimental protocols offer a starting point for researchers to further investigate this compound.
Future research should focus on several key areas:
-
Elucidating the specific enzymes responsible for the final esterification step in different plant species.
-
Conducting more extensive studies on the behavioral effects of pure this compound on a wider range of insect pests and beneficial insects.
-
Performing detailed in vitro and in vivo studies to confirm and quantify the antimicrobial and anti-inflammatory properties of this compound, which could pave the way for its development as a novel therapeutic agent.
By continuing to explore the multifaceted nature of this compound, the scientific community can unlock its full potential for the benefit of agriculture, medicine, and beyond.
References
- 1. olfacts.nl [olfacts.nl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review [mdpi.com]
- 8. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. acaentmex.org [acaentmex.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medicaljournalssweden.se [medicaljournalssweden.se]
- 14. researchgate.net [researchgate.net]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366 - PMC [pmc.ncbi.nlm.nih.gov]
The Olfactory Signature of cis-3-Hexenyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-3-Hexenyl benzoate is a key aroma chemical prized in the fragrance and flavor industry for its unique and persistent green, herbaceous, and floral scent profile. This technical guide provides a comprehensive overview of its olfactory characteristics, physicochemical properties, and the methodologies used in its synthesis and analysis. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound. The information presented herein is a synthesis of publicly available data, including qualitative descriptions and quantitative metrics where available. Detailed experimental protocols for synthesis and analysis, based on established chemical principles, are also provided, alongside a discussion of the underlying biochemical pathways of olfaction relevant to this class of molecules.
Olfactory Profile and Physicochemical Properties
cis-3-Hexenyl benzoate possesses a complex and multifaceted olfactory profile. It is consistently described as having a primary green and herbaceous character, with significant woody and floral undertones.[1][2][3][4] Subtle balsamic and fruity facets are also noted, contributing to its versatility in fragrance compositions.[3] Its tenacity is a key attribute, with its scent lasting for over eight hours on a smelling strip.[3] This longevity makes it an excellent fixative and a modifier for middle and base notes in perfumery.
Qualitative Olfactory Description
-
Secondary Notes: Floral, Balsamic, Fruity[3]
-
Associated Descriptors: Leafy, mild, sweet, narcotic, mimosa, hyacinth, cherry, jasmine[4]
Quantitative Physicochemical Data
A summary of the key physicochemical properties of cis-3-Hexenyl benzoate is presented in Table 1. While an odor threshold in the air is not definitively available in the reviewed literature, a taste threshold has been reported. It is important to note that taste and odor thresholds are not interchangeable.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [5] |
| Molecular Weight | 204.26 g/mol | [2] |
| CAS Number | 25152-85-6 | [5] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 105 °C @ 1 mmHg | |
| Density | 0.999 g/mL @ 25 °C | |
| Refractive Index | n20/D 1.508 | |
| Vapor Pressure | 0.003347 mmHg @ 23 °C | [5] |
| Taste Threshold | 10 ppm | [6] |
| Log P | 4.3 | [5] |
| Flash Point | >230 °F (>110 °C) | [6] |
Experimental Protocols
Synthesis of cis-3-Hexenyl Benzoate via Fischer Esterification
cis-3-Hexenyl benzoate is synthesized through the Fischer esterification of cis-3-hexenol with benzoic acid, typically in the presence of an acid catalyst.[5]
Reaction:
cis-3-Hexenol + Benzoic Acid ⇌ cis-3-Hexenyl Benzoate + Water
Materials:
-
cis-3-Hexenol
-
Benzoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of cis-3-hexenol and benzoic acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant weight).
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected, indicating the reaction is nearing completion.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted benzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure cis-3-Hexenyl benzoate.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for the identification and purity assessment of volatile compounds like cis-3-Hexenyl benzoate.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium
-
Column Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O allows for the correlation of specific chemical compounds with their perceived odor.[7][8][9][10]
Procedure:
-
A sample of cis-3-Hexenyl benzoate is injected into the GC under the same or similar conditions as for GC-MS analysis.
-
The column effluent is split between a chemical detector (e.g., FID or MS) and a heated sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the perceived odor character and intensity at specific retention times.
-
The olfactogram (a plot of odor intensity versus retention time) is then compared with the chromatogram to identify the odor-active compounds.
Olfactory Signaling Pathway
The perception of odorants like cis-3-Hexenyl benzoate begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[11] These receptors are G protein-coupled receptors (GPCRs).[11][12] While the specific ORs that bind to cis-3-Hexenyl benzoate have not been identified, the general signaling cascade for green and floral odorants follows a well-established pathway.
Steps in the Olfactory Signaling Cascade:
-
Binding: An odorant molecule (ligand) binds to a specific olfactory receptor.
-
G Protein Activation: This binding causes a conformational change in the receptor, which activates an associated G protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP), a second messenger.
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The opening of CNG channels allows for an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the olfactory sensory neuron.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the axon of the neuron to the olfactory bulb in the brain for further processing.
Conclusion
cis-3-Hexenyl benzoate is a valuable aroma chemical with a well-defined, though complex, olfactory profile. Its green, herbaceous, woody, and floral characteristics, combined with its excellent tenacity, make it a versatile ingredient in the creation of a wide range of fragrances. This guide provides a foundational understanding of its properties and the experimental methodologies for its synthesis and analysis. Further research to determine its precise odor threshold in air and to identify its specific olfactory receptors would provide deeper insights into its sensory perception and potential applications.
References
- 1. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 2. nbinno.com [nbinno.com]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 6. odournet.com [odournet.com]
- 7. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 10. gc-olfactometry; PHASER publications [glsciences.eu]
- 11. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 12. Human olfactory receptor families and their odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of (Z)-Hex-3-enyl Benzoate
Introduction
(Z)-Hex-3-enyl benzoate, also known as cis-3-Hexenyl benzoate, is a benzoate ester with the molecular formula C₁₃H₁₆O₂.[1][2][3] It is a colorless to pale yellow oily liquid recognized for its mild, yet persistent, green, herbaceous, and woody odor with floral and balsamic undertones.[1][3][4] This compound is utilized in the flavor and fragrance industries and is found naturally in some plants, such as Anthemis aciphylla and Hypericum perforatum.[1] This technical guide provides a comprehensive overview of its physical properties, experimental protocols for their determination, and a visualization of its synthesis, aimed at researchers, scientists, and professionals in drug development.
Quantitative Physical and Chemical Properties
The physical properties of (Z)-Hex-3-enyl benzoate are summarized in the table below, providing a consolidated view of its key characteristics.
| Property | Value | Units | Conditions |
| Molecular Formula | C₁₃H₁₆O₂ | - | - |
| Molecular Weight | 204.26 | g/mol | - |
| Appearance | Colorless to pale yellow clear, oily liquid | - | - |
| Odor | Green, herbaceous, woody, floral, balsamic, fatty | - | - |
| Boiling Point | 105 | °C | @ 1.00 mm Hg |
| 130 | °C | @ 5.00 mm Hg | |
| 290.8 | °C | @ 760 mmHg | |
| Density | 0.995 - 1.004 | g/mL | @ 25 °C |
| 0.999 | g/mL | @ 25 °C | |
| Refractive Index | 1.503 - 1.514 | - | @ 20 °C |
| 1.508 | - | @ 20 °C | |
| Flash Point | 110 / >230 | °C / °F | (Closed Cup) |
| 113 | °C | (Closed Cup) | |
| Vapor Pressure | 0.002 | mmHg | @ 25 °C (est.) |
| 0.45 | Pa | @ 24 °C | |
| Water Solubility | 13.95 (est.) / 40.3 | mg/L | @ 25 °C / 24 °C |
| LogP (o/w) | 4.241 (est.) / 4.5 | - | @ 25 °C |
| Assay | 95.00 to 100.00 | % | Sum of isomers |
Data compiled from multiple sources.[1][2][3][4][5][6]
Experimental Protocols
Detailed methodologies for determining the key physical properties of (Z)-Hex-3-enyl benzoate are outlined below. These protocols represent standard laboratory procedures.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances like (Z)-Hex-3-enyl benzoate, which have high boiling points at atmospheric pressure, vacuum distillation is often employed to prevent decomposition.
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer or thermocouple
-
Vacuum pump and gauge
-
Heating mantle
Procedure:
-
A sample of (Z)-Hex-3-enyl benzoate is placed in the distillation flask.
-
The apparatus is assembled for vacuum distillation.
-
The system is evacuated to a specific pressure (e.g., 1 mm Hg).
-
The sample is heated gradually using the heating mantle.
-
The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that pressure.
Measurement of Density
Density, the mass per unit volume, is a fundamental physical property. It is typically measured using a pycnometer or a digital density meter.
Apparatus:
-
Pycnometer (a glass flask with a specific volume)
-
Analytical balance
-
Thermostatic bath
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the sample, (Z)-Hex-3-enyl benzoate, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.
-
The pycnometer is removed, cleaned, and weighed again.
-
The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
Determination of Refractive Index
The refractive index measures how light propagates through a substance. It is a characteristic property that is sensitive to temperature and the wavelength of light used.
Apparatus:
-
Abbe refractometer
-
Constant temperature water bath
-
Light source (typically a sodium D-line at 589 nm)
Procedure:
-
The refractometer is calibrated using a standard sample with a known refractive index.
-
The prisms of the refractometer are cleaned, and a few drops of (Z)-Hex-3-enyl benzoate are applied.
-
The temperature is maintained at a specific value (e.g., 20 °C) by circulating water from the water bath.
-
The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered.
-
The refractive index is read directly from the instrument's scale.
Spectroscopic Analysis
Spectroscopic methods are crucial for the structural elucidation and identification of compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H and ¹³C NMR spectra are typically acquired. For (Z)-Hex-3-enyl benzoate, NMR would confirm the presence of the cis-double bond, the benzoate group, and the aliphatic chain.[1][7]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule. The IR spectrum of (Z)-Hex-3-enyl benzoate would show characteristic absorption bands for the ester carbonyl (C=O) group, the aromatic C=C bonds, and the C-O bond.[1]
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, aiding in its identification. The mass spectrum of (Z)-Hex-3-enyl benzoate would show a molecular ion peak corresponding to its molecular weight.[1][8]
Mandatory Visualizations
Synthesis of (Z)-Hex-3-enyl Benzoate
The primary method for synthesizing (Z)-Hex-3-enyl benzoate is through the esterification of (Z)-3-hexen-1-ol with benzoic acid or its derivatives.[9] The following diagram illustrates this common synthetic pathway.
Caption: Fischer esterification of (Z)-3-hexen-1-ol and benzoic acid to produce (Z)-Hex-3-enyl benzoate.
References
- 1. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]
- 4. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 5. (3Z)-3-Hexen-1-yl benzoate | CAS#:25152-85-6 | Chemsrc [chemsrc.com]
- 6. iff.com [iff.com]
- 7. cis-3-Hexenyl benzoate(25152-85-6) 1H NMR [m.chemicalbook.com]
- 8. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]
- 9. Hex-3-enyl benzoate | 72200-74-9 | Benchchem [benchchem.com]
Spectral Data Analysis of Hex-3-enyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral data for Hex-3-enyl benzoate, a compound of interest in various fields of chemical research. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a visual workflow for spectral analysis.
Core Spectral Data
The following sections provide a detailed breakdown of the NMR, IR, and MS spectral data for (Z)-Hex-3-enyl benzoate (cis isomer), the more commonly reported isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.05 - 8.02 | m | 2H, Ar-H | |
| 7.58 - 7.54 | m | 1H, Ar-H | |
| 7.47 - 7.43 | m | 2H, Ar-H | |
| 5.60 - 5.51 | m | 1H, =CH | |
| 5.43 - 5.35 | m | 1H, =CH | |
| 4.31 | t | 6.8 | 2H, -O-CH₂ - |
| 2.50 | q | 6.8 | 2H, -CH₂ -CH= |
| 2.10 | p | 7.4 | 2H, -CH₂-CH₂ -CH₃ |
| 0.98 | t | 7.4 | 3H, -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 166.6 | C=O (Ester) |
| 135.2 | Ar-C |
| 132.8 | Ar-CH |
| 130.5 | Ar-C (Quaternary) |
| 129.5 | Ar-CH |
| 128.3 | Ar-CH |
| 123.9 | =CH |
| 64.3 | -O-CH₂- |
| 28.2 | -CH₂-CH= |
| 20.7 | -CH₂-CH₂-CH₃ |
| 14.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Description |
| 3065-3030 | C-H stretch (Aromatic) |
| 2965-2875 | C-H stretch (Aliphatic) |
| 1720 | C=O stretch (Ester) |
| 1600, 1450 | C=C stretch (Aromatic ring) |
| 1270 | C-O stretch (Ester) |
| 710 | C-H bend (Aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.
| m/z | Relative Intensity (%) | Assignment |
| 204 | 5 | [M]⁺ (Molecular Ion) |
| 122 | 10 | [C₇H₅O₂]⁺ |
| 105 | 100 | [C₇H₅O]⁺ (Benzoyl cation) |
| 82 | 45 | [C₆H₁₀]⁺ |
| 77 | 30 | [C₆H₅]⁺ (Phenyl cation) |
| 67 | 25 | [C₅H₇]⁺ |
| 55 | 20 | [C₄H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.
NMR Spectroscopy
-
Sample Preparation : A sample of approximately 5-10 mg of this compound was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.
-
¹H NMR Acquisition : The ¹H NMR spectrum was acquired using a standard pulse sequence. A spectral width of 16 ppm was used, with a relaxation delay of 1 second and 16 scans.
-
¹³C NMR Acquisition : The ¹³C NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm was used, with a relaxation delay of 2 seconds and 1024 scans.
-
Data Processing : The acquired free induction decays (FIDs) were processed using MestReNova software. Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts were referenced to the TMS signal.
IR Spectroscopy
-
Sample Preparation : A thin film of neat this compound was prepared by placing a drop of the liquid between two potassium bromide (KBr) plates.
-
Instrumentation : The IR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.
-
Data Acquisition : The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting interferogram was Fourier transformed to produce the infrared spectrum. The data was processed using the spectrometer's software.
Mass Spectrometry
-
Sample Introduction : The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column. A small amount of this compound was dissolved in dichloromethane and injected into the GC.
-
Instrumentation : A Thermo Fisher Scientific ISQ single quadrupole GC-MS system was used.
-
Ionization : Electron ionization (EI) was used with an electron energy of 70 eV.
-
Mass Analysis : The mass analyzer was scanned over a mass range of m/z 40-400.
-
Data Analysis : The mass spectrum of the GC peak corresponding to this compound was analyzed to identify the molecular ion and major fragment ions.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for Spectral Data Acquisition and Analysis.
An In-depth Technical Guide to the Solubility of Hex-3-enyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Hex-3-enyl benzoate, a compound of interest in various scientific and industrial applications. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and presents logical workflows through diagrammatic representations.
Introduction to this compound
This compound, specifically the cis-isomer (CAS No. 25152-85-6), is an ester recognized for its green, herbaceous, and slightly floral aroma.[1] While it is predominantly utilized in the fragrance and flavor industries, its physicochemical properties, including solubility, are crucial for its application in formulation science, analytical chemistry, and potential considerations in drug development as an excipient or for delivery systems. Understanding its behavior in various solvents is fundamental for researchers working with this molecule.
Physicochemical Properties
A summary of the key physicochemical properties of cis-3-Hexenyl benzoate is presented below.
| Property | Value |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[3][4] |
| Density | 0.993 - 1.010 g/mL at 20°C[3] |
| Boiling Point | 105 °C at 1 mm Hg[1] |
| Vapor Pressure | 0.002 mmHg at 25°C[5] |
| LogP (o/w) | 4.241 - 4.5[5][6] |
Solubility Profile of this compound
The solubility of a compound is a critical parameter for its handling, formulation, and potential biological interactions. This compound is generally characterized as being soluble in organic solvents and insoluble in water.[2][3][4]
3.1. Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for cis-3-Hexenyl benzoate in various solvents.
| Solvent | Chemical Class | Solubility | Temperature |
| Water | Protic, Polar | 40.3 mg/L[7] | 24°C |
| Ethanol | Protic, Polar | Miscible[2] | Room Temperature |
| Acetone | Aprotic, Polar | Soluble (qualitative) | Not Specified |
| Hexane | Aprotic, Non-polar | Soluble (qualitative) | Not Specified |
| Toluene | Aprotic, Non-polar | Soluble (qualitative) | Not Specified |
| Fats and Oils | Non-polar | Soluble (qualitative)[2] | Not Specified |
Note: "Soluble" indicates that while specific quantitative data is not available in the cited literature, the compound is generally reported to be soluble in these organic solvents. "Miscible" implies that the solute and solvent mix in all proportions.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the isothermal shake-flask method, a common technique for solubility measurement.
4.1. Materials and Equipment
-
cis-3-Hexenyl benzoate (purity >98%)
-
Selected organic solvents (e.g., ethanol, acetone, hexane, toluene) of analytical grade
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.45 µm PTFE)
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of cis-3-Hexenyl benzoate to a series of screw-capped vials, each containing a known volume of the selected organic solvent.
-
Ensure that a solid or excess liquid phase of the solute remains to confirm saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow for the separation of the undissolved solute.
-
For finer separation, centrifuge the vials at a high speed (e.g., 5000 rpm) for a specified duration (e.g., 20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with the respective solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of cis-3-Hexenyl benzoate.
-
Prepare a calibration curve using standard solutions of known concentrations of cis-3-Hexenyl benzoate in the same solvent.
-
-
Calculation:
-
Calculate the solubility of cis-3-Hexenyl benzoate in the solvent using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
5.2. Logical Relationship of Solubility
The following diagram illustrates the general solubility characteristics of this compound.
Conclusion
This technical guide has summarized the available information on the solubility of this compound in various solvents. While quantitative data is limited for many organic solvents, the compound is established to be highly soluble in them and poorly soluble in water. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values for their specific applications. The visualizations aim to provide a clear and concise understanding of the experimental workflow and the compound's general solubility behavior. Further research to quantify the solubility in a broader range of organic solvents would be a valuable contribution to the scientific literature.
References
- 1. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]
- 2. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CIS-3-HEXENYL BENZOATE | TECHNICAL DATA [prodasynth.com]
- 4. CIS-3-HEXENYL BENZOATE BIOSYNTHETIC [ventos.com]
- 5. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 6. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 7. cis-3-Hexenyl benzoate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Discovery and history of Hex-3-enyl benzoate
An In-depth Technical Guide to Hex-3-enyl benzoate: Discovery, History, and Applications
Introduction
This compound is a naturally occurring ester that contributes to the characteristic aroma of various plants, most notably jasmine. It belongs to the class of green leaf volatiles (GLVs), which are C6 compounds released by plants upon mechanical damage or stress. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, with a focus on its cis-isomer, (Z)-hex-3-enyl benzoate. It also explores its role in plant signaling and potential applications in drug development, providing detailed experimental methodologies for its synthesis and analysis, as well as for assessing its biological activities. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biology, and drug development.
Discovery and History
While the specific date of the first isolation or synthesis of this compound is not well-documented, with the year of discovery often cited as unavailable, its history is intrinsically linked to the study of "green leaf volatiles" (GLVs). The characteristic "green" scent of freshly cut grass, to which this compound contributes, has been a subject of scientific curiosity for over a century.
The formal investigation into the chemical constituents of plant odors began in the late 19th and early 20th centuries. These early studies laid the groundwork for the eventual identification of a wide array of volatile organic compounds, including esters like this compound. It is a notable constituent of jasmine absolutes, particularly from Jasminum grandiflorum and Jasminum sambac, where it is present in concentrations ranging from 1% to over 9%.[1] Its presence has also been documented in a variety of fruits such as bilberry, guava, and feijoa.[1]
This compound is classified as a benzoate ester, formed through the esterification of benzoic acid and hex-3-en-1-ol.[1] Its role as a GLV is significant, as these compounds are crucial in plant communication, defense against herbivores and pathogens, and responses to stress.[1]
Physicochemical Properties
The physicochemical properties of (Z)-hex-3-enyl benzoate are summarized in the table below, providing key data for researchers and chemists.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆O₂ | [2] |
| Molecular Weight | 204.27 g/mol | [2] |
| CAS Number | 25152-85-6 | [2][3] |
| Appearance | Colorless liquid | [2] |
| Odor | Green, herbaceous, woody | [3][4] |
| Boiling Point | 105 °C at 1 mmHg | [3][4] |
| Density | 0.999 g/mL at 25 °C | [4] |
| Refractive Index | 1.503–1.514 at 20 °C | [2][3] |
| Vapor Pressure | 0.003347 mmHg at 23 °C | [2] |
| Flash Point | 110 °C | [2] |
| Solubility | Insoluble in water; soluble in organic solvents, fats, and oils.[3][5] | [3][5] |
| logP | 4.3 | [2] |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is through the Fischer esterification of benzoic acid with (Z)-hex-3-en-1-ol, also known as cis-3-hexenol or leaf alcohol.[1][2] This acid-catalyzed reaction is a fundamental process in organic chemistry.
General Experimental Protocol for Fischer Esterification
This protocol provides a general methodology for the synthesis of (Z)-hex-3-enyl benzoate.
Materials:
-
Benzoic acid
-
(Z)-hex-3-en-1-ol
-
Concentrated sulfuric acid (or another suitable acid catalyst, such as p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Apparatus:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid in an excess of (Z)-hex-3-en-1-ol and a suitable solvent like toluene to facilitate azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring the Reaction: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure (Z)-hex-3-enyl benzoate.
Characterization
The synthesized (Z)-hex-3-enyl benzoate should be characterized to confirm its identity and purity using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl group.
Signaling Pathways and Biological Role
As a green leaf volatile, this compound plays a role in plant defense signaling. When a plant is damaged by herbivores or pathogens, it releases a blend of volatile organic compounds, including GLVs. These volatiles can act as signals to neighboring plants, priming their defenses, or can attract natural predators of the herbivores.
Potential Applications in Drug Development
Emerging research suggests that this compound and other GLVs may possess biological activities that could be relevant for drug development. These include potential antimicrobial, anti-inflammatory, and antioxidant effects.[1] While specific studies on this compound are limited, the following sections outline general experimental protocols that can be adapted to evaluate these properties.
Antimicrobial Activity Assays
The antimicrobial properties of this compound can be assessed using various in vitro methods.
Experimental Workflow for Antimicrobial Susceptibility Testing:
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the microorganism.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Agar Disk Diffusion Method:
-
Prepare an agar plate uniformly inoculated with the target microorganism.
-
Impregnate sterile paper disks with known concentrations of this compound.
-
Place the disks on the surface of the agar.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition around each disk to assess the antimicrobial activity.
Anti-inflammatory Activity Assays
The potential anti-inflammatory effects of this compound can be investigated using cell-based assays.
General Protocol for In Vitro Anti-inflammatory Assay:
-
Cell Culture: Culture appropriate cell lines, such as RAW 264.7 macrophages.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified period.
-
Inflammatory Stimulus: Induce an inflammatory response by adding an inflammatory agent like lipopolysaccharide (LPS).
-
Measurement of Inflammatory Markers: After incubation, measure the levels of inflammatory mediators in the cell culture supernatant, such as nitric oxide (NO), prostaglandins (e.g., PGE₂), and cytokines (e.g., TNF-α, IL-6) using appropriate assay kits (e.g., Griess assay for NO, ELISA for cytokines).
-
Cell Viability: Perform a cell viability assay (e.g., MTT assay) to ensure that the observed effects are not due to cytotoxicity.
Antioxidant Activity Assays
The antioxidant capacity of this compound can be evaluated using common in vitro chemical assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare different concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a solution of DPPH radical to each concentration of the sample.
-
Incubate the mixture in the dark at room temperature.
-
Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
The decrease in absorbance indicates the radical scavenging activity of the compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance.
-
Add different concentrations of this compound to the ABTS•+ solution.
-
Measure the decrease in absorbance after a set incubation time.
-
The percentage of inhibition of the ABTS•+ radical is calculated to determine the antioxidant activity.
Conclusion
This compound is a fascinating molecule with a rich, albeit not fully documented, history intertwined with the study of plant volatiles. Its well-characterized physicochemical properties and established synthesis route make it an accessible compound for further research. While its primary applications have been in the fragrance and flavor industries, its role as a green leaf volatile in plant defense signaling opens up avenues for ecological and agricultural research. Furthermore, the potential for antimicrobial, anti-inflammatory, and antioxidant activities warrants deeper investigation, which could lead to novel applications in the pharmaceutical and biomedical fields. The experimental protocols provided in this guide offer a solid foundation for researchers and scientists to explore the full potential of this compound.
References
- 1. Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Volatile Antimicrobial Agents and In Vitro Methods for Evaluating Their Activity in the Vapour Phase: A Review [ouci.dntb.gov.ua]
- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profile of Hex-3-enyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available thermochemical and physical data for Hex-3-enyl benzoate (CAS No: 72200-74-9), a significant compound in the fragrance and flavor industries. Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document outlines the standard, state-of-the-art experimental and computational methodologies for determining such properties for benzoate esters. This guide serves as a foundational resource for researchers requiring thermochemical data for process design, safety analysis, and computational modeling.
Introduction
This compound is a benzoate ester recognized for its green, floral, and fruity aroma, finding extensive use in perfumery and as a flavoring agent.[1][2][3][4] It is a constituent of various natural products, including jasmine absolutes.[1] A thorough understanding of the thermochemical properties of this compound is crucial for its synthesis, purification, and application, particularly in ensuring thermal stability and predicting reaction energetics. This guide summarizes the known physical properties and details the requisite experimental and computational protocols for a complete thermochemical characterization.
Physicochemical and Thermochemical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Identifiers | ||
| IUPAC Name | [(E)-hex-3-enyl] benzoate | [5] |
| CAS Number | 72200-74-9 | [1][5][6] |
| Molecular Formula | C₁₃H₁₆O₂ | [3][4][6] |
| Molecular Weight | 204.26 g/mol | [1][5][6][7] |
| Physical Properties | ||
| Boiling Point | 105 °C at 1 mmHg | [3][4] |
| Density | 0.999 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.508 | [4] |
| Vapor Pressure | 0.002 mmHg at 25 °C | [2] |
| Flash Point | >110 °C (>230 °F) | [2][3][4] |
| Water Solubility | 13.95 mg/L at 25 °C (estimated) | [2] |
| logP (o/w) | 4.241 (estimated) | [2] |
| Chromatographic Data | ||
| Kovats Retention Index | Standard non-polar: 1546, 1555 | [5] |
| Standard polar: 2065, 2099 | [5] |
Note: The listed thermochemical data types such as ideal gas heat capacity (Cp,gas), standard Gibbs free energy of formation (ΔfG°), enthalpy of formation at standard conditions (ΔfH°gas), enthalpy of fusion (ΔfusH°), and enthalpy of vaporization (ΔvapH°) are cataloged for this compound, but specific values are not published in the cited sources.[6]
Synthesis Pathway
This compound is primarily synthesized via the Fischer esterification of benzoic acid and hex-3-en-1-ol.[1][3] This reaction is typically catalyzed by a strong acid.
Experimental Protocols for Thermochemical Data Determination
The following sections detail the standard experimental protocols that would be employed to determine the key thermochemical properties of this compound.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermochemical property. For organic compounds like this compound, it is typically determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.[8][9][10]
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel, the "bomb."[8]
-
Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is transferred to the surrounding water, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is recorded.
-
Calculation of Heat of Combustion: The gross heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the formation of nitric acid from residual nitrogen and sulfuric acid from any sulfur impurities.[8][11]
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a versatile thermoanalytical technique used to measure heat flow associated with thermal transitions in a material.[12] It is the primary method for determining the enthalpy of fusion (ΔfusH) and heat capacity (Cp).[13][14][15][16][17]
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min).
-
Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.
-
Enthalpy of Fusion (ΔfusH): As the sample melts, it absorbs heat, resulting in a large endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.
-
Heat Capacity (Cp): The heat capacity is determined by measuring the displacement of the baseline of the DSC thermogram. The measurement is typically performed by comparing the heat flow to the sample with that of a standard material with a known heat capacity (e.g., sapphire).
Logical Workflow for Thermochemical Analysis
The determination of a complete thermochemical dataset for a compound like this compound follows a logical workflow, often combining experimental measurements with computational chemistry for validation.
Conclusion
This guide consolidates the available physical property data for this compound and provides detailed, standard protocols for the experimental determination of its core thermochemical properties. While a complete, experimentally verified thermochemical dataset for this compound is not currently available in the public domain, the methodologies of combustion calorimetry and differential scanning calorimetry, supplemented by computational methods, offer a clear and reliable pathway to obtaining this critical information. The provided workflows and protocols are intended to support researchers in the fields of chemistry, materials science, and drug development in their efforts to characterize this and similar aromatic esters.
References
- 1. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 3. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 4. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]
- 5. This compound | C13H16O2 | CID 5352601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (CAS 72200-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. wexlergroup.github.io [wexlergroup.github.io]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Health and Safety of Hex-3-enyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for Hex-3-enyl benzoate (CAS No. 25125-85-6 for the (Z)-isomer and 72200-74-9 for the (E)-isomer). The content is intended to support risk assessment and ensure safe handling in a laboratory and drug development setting.
Chemical and Physical Properties
This compound is a benzoate ester recognized for its green, floral, and woody aroma, leading to its use as a fragrance ingredient.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
| Property | Value | Reference(s) |
| Molecular Formula | C13H16O2 | [3] |
| Molecular Weight | 204.26 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 105 °C @ 1 mmHg | |
| Density | 0.999 g/mL at 25 °C | |
| Vapor Pressure | 0.002 mmHg @ 25 °C | [4] |
| Flash Point | >230 °F (>110 °C) | [1] |
| Water Solubility | Slightly soluble | [5] |
| Refractive Index | n20/D 1.508 |
Toxicological Profile
The toxicological data for this compound indicates a low order of acute toxicity. However, it is classified as an irritant and a potential skin sensitizer.
Acute Toxicity
| Route | Species | Value | Reference(s) |
| Oral | Rat | LD50 > 5000 mg/kg | [4] |
| Dermal | Rabbit | LD50 > 5000 mg/kg | [4] |
Irritation and Sensitization
This compound is classified as a skin, eye, and respiratory irritant.[4][6] It is also considered a potential skin sensitizer.[7]
-
Skin Irritation: Causes skin irritation.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation.[4]
-
Skin Sensitization: Skin sensitization has been observed at high doses in mice.[7]
Genotoxicity
Based on available data, this compound is not expected to be genotoxic.[8]
Hazard Identification and Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
Experimental Protocols
The following sections detail the standardized methodologies for assessing the key toxicological endpoints for a chemical such as this compound, based on OECD guidelines.
Skin Irritation Testing (OECD 439)
The in vitro skin irritation test utilizes a reconstructed human epidermis (RhE) model.
-
Tissue Preparation: Commercially available RhE models are equilibrated.
-
Application of Test Substance: A fixed dose of the test substance is applied to the surface of the epidermal model.
-
Exposure and Post-Incubation: Following a defined exposure period, the tissues are rinsed and incubated.
-
Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT), which quantifies the metabolic activity of viable cells.
-
Classification: A reduction in relative viability to less than or equal to 50% indicates that the substance is an irritant.
Eye Irritation Testing (OECD 405)
The acute eye irritation/corrosion test is typically performed in vivo using albino rabbits.
-
Animal Selection and Preparation: Healthy young adult albino rabbits are used. Both eyes of each animal are examined before testing.
-
Test Substance Instillation: A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is placed in the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored for the cornea, iris, and conjunctiva.
-
Reversibility: The reversibility of any effects is observed for up to 21 days.
Skin Sensitization Testing (OECD 429 - Local Lymph Node Assay)
The Local Lymph Node Assay (LLNA) is a murine model to evaluate the skin sensitization potential.
-
Animal Selection: Young adult female mice of a suitable strain are used.
-
Test Substance Application: The test substance is applied to the dorsal surface of the ears daily for three consecutive days.
-
Cell Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously. After a set time, the draining auricular lymph nodes are excised.
-
Stimulation Index Calculation: The proliferation of lymphocytes in the draining lymph nodes is measured. A Stimulation Index (SI) is calculated by comparing the proliferation in test animals to that in control animals. An SI of 3 or greater is considered a positive response.
Signaling Pathways and Experimental Workflows
While specific signaling pathways for this compound have not been elucidated in the reviewed literature, the following diagrams illustrate the generally understood mechanisms of chemical-induced skin irritation and sensitization, as well as a logical workflow for safety assessment.
Caption: General signaling pathway for chemical-induced skin irritation.
Caption: General signaling pathway for skin sensitization (induction phase).
Caption: Experimental workflow for safety assessment of a chemical.
Safe Handling and Storage
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Handling Procedures
-
Avoid breathing mist or vapor.
-
Wash hands thoroughly after handling.
-
Use only in a well-ventilated area.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep container tightly closed.
First-Aid Measures
-
Inhalation: Move person to fresh air and keep comfortable for breathing. If respiratory irritation occurs, seek medical attention.
-
Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.
Conclusion
This compound has a low acute toxicity profile but is recognized as a skin, eye, and respiratory irritant, as well as a potential skin sensitizer. Adherence to recommended personal protective equipment and safe handling procedures is crucial to minimize the risk of exposure. The provided experimental protocols and workflows offer a framework for conducting further safety assessments as needed. While the specific molecular mechanisms of its irritant and sensitizing effects are not yet fully understood, the general pathways provide a basis for understanding its potential biological activity.
References
- 1. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 2. perfumersworld.com [perfumersworld.com]
- 3. This compound | C13H16O2 | CID 5352601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 5. CIS-3-HEXENYL BENZOATE [ventos.com]
- 6. Page loading... [wap.guidechem.com]
- 7. ewg.org [ewg.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
The Environmental Fate of Hex-3-enyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hex-3-enyl benzoate is a fragrance ingredient with a characteristic green and floral scent, naturally occurring in plants like jasmine.[1] As with any chemical compound intended for widespread use, a thorough understanding of its environmental fate is crucial for a comprehensive risk assessment. This technical guide provides an in-depth overview of the predicted environmental fate of this compound, focusing on its biodegradation, photodegradation, hydrolysis, and bioaccumulation potential. Due to a lack of specific experimental data for this compound, this guide leverages data from structurally similar compounds, Quantitative Structure-Activity Relationship (QSAR) predictions, and established OECD guidelines for chemical testing to project its environmental behavior.
Chemical Identity and Properties
This compound is the benzoate ester of (Z)-hex-3-en-1-ol.[2][3] Its key identification and physical-chemical properties are summarized below.
| Property | Value | Source |
| Chemical Name | (Z)-hex-3-enyl benzoate | [2][3] |
| CAS Number | 25152-85-6 | [3][4] |
| Molecular Formula | C₁₃H₁₆O₂ | [3][5] |
| Molecular Weight | 204.26 g/mol | [3][5] |
| LogP (Octanol-Water Partition Coefficient) | 4.5 | [6] |
| Water Solubility | 40.3 mg/L at 24°C | [6] |
| Vapor Pressure | 0.45 Pa at 24°C | [6] |
Environmental Fate Pathways
The environmental fate of an organic compound like this compound is governed by several key processes: biodegradation, photodegradation, hydrolysis, and bioaccumulation. The following sections detail the expected behavior of this compound in various environmental compartments based on predictive models and data from related benzoate esters.
Biodegradation
Biodegradation is the breakdown of organic matter by microorganisms. For benzoate esters, this is expected to be a significant degradation pathway in soil and aquatic environments.[7]
Predicted Biodegradation:
Based on its chemical structure, this compound is predicted to be readily biodegradable. The ester linkage is susceptible to enzymatic hydrolysis by a wide range of microorganisms, yielding benzoic acid and (Z)-hex-3-en-1-ol. Both of these degradation products are expected to be further mineralized to carbon dioxide and water. Studies on similar compounds, such as benzyl benzoate, have shown that they are readily biodegradable by bacteria like Pseudomonas.[8][9]
Experimental Protocol: OECD 301 - Ready Biodegradability
To experimentally determine the ready biodegradability of this compound, one of the methods from the OECD 301 series would be employed.[10][11] A common choice is the OECD 301B (CO₂ Evolution Test) .
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.[2][10][11]
-
Procedure:
-
Prepare a mineral medium containing essential salts.
-
Add the test substance as the sole source of organic carbon.
-
Inoculate with a mixed population of microorganisms.
-
Incubate the test vessels in the dark at a constant temperature (e.g., 20-25°C).
-
A control with inoculum but no test substance is run in parallel to measure background CO₂ evolution.
-
A reference substance of known biodegradability (e.g., sodium benzoate) is also tested to validate the procedure.[2]
-
The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.
-
-
Pass Criteria: For a substance to be considered "readily biodegradable," it must show at least 60% of the theoretical maximum CO₂ evolution within a 10-day window during the 28-day test period.[10][11]
Diagram of Biodegradation Pathway:
Caption: Predicted aerobic biodegradation pathway of this compound.
Photodegradation
Photodegradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process is most relevant in the atmosphere and the upper layers of aquatic systems.
Predicted Photodegradation:
This compound contains a benzene ring, which can absorb UV light. Therefore, direct photolysis in sunlit surface waters is a potential degradation pathway. In the atmosphere, the primary degradation mechanism is expected to be the reaction with photochemically produced hydroxyl radicals.
Experimental Protocol: OECD 316 - Phototransformation of Chemicals in Water (Direct Photolysis)
This guideline outlines a tiered approach to assess direct photolysis in water.[9][12][13]
-
Principle: The test chemical in a buffered aqueous solution is irradiated with light that simulates natural sunlight. The concentration of the test chemical is monitored over time to determine the rate of phototransformation.
-
Procedure:
-
The UV-Vis absorption spectrum of the test substance is measured to determine if it absorbs light in the environmentally relevant wavelength range (>290 nm).
-
A solution of the test substance in purified, buffered water is prepared.
-
The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[12]
-
Dark controls are run in parallel to account for any non-photochemical degradation (e.g., hydrolysis).[12]
-
Samples are taken at various time points and analyzed for the concentration of the test substance.
-
The rate constant and the half-life of direct photolysis are calculated.[12]
-
Diagram of Experimental Workflow for Photodegradation:
References
- 1. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 2. oecd.org [oecd.org]
- 3. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 5. This compound | C13H16O2 | CID 5352601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. files.chemicalwatch.com [files.chemicalwatch.com]
- 7. documentsdelivered.com [documentsdelivered.com]
- 8. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 9. oecd.org [oecd.org]
- 10. bpcinstruments.com.cn [bpcinstruments.com.cn]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. eppltd.com [eppltd.com]
- 13. oecd.org [oecd.org]
Methodological & Application
Application Notes & Protocols: Synthesis of (Z)-Hex-3-enyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols for the synthesis of (Z)-Hex-3-enyl benzoate, a valuable ester known for its green, floral, and fruity aroma, widely used in the fragrance and flavor industries.[1] It also functions as a Green Leaf Volatile (GLV), playing a role in plant signaling and defense mechanisms. The primary synthesis route involves the esterification of (Z)-hex-3-en-1-ol with benzoic acid. This document outlines three common and effective esterification methodologies: Fischer Esterification, Steglich Esterification, and the Mitsunobu Reaction. Each protocol is detailed to facilitate reproducibility, and a comparative analysis is provided to aid researchers in method selection based on laboratory capabilities, substrate sensitivity, and desired outcomes.
Physicochemical Properties and Characterization
(Z)-Hex-3-enyl benzoate is a colorless liquid with a characteristic mild, green-herbaceous, and woody odor.[2] Its key physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of (Z)-Hex-3-enyl benzoate
| Property | Value |
| IUPAC Name | [(Z)-hex-3-enyl] benzoate[3] |
| Synonyms | cis-3-Hexenyl benzoate, Benzoic acid, cis-3-hexenyl ester[3] |
| Molecular Formula | C₁₃H₁₆O₂ |
| Molecular Weight | 204.26 g/mol [3] |
| Appearance | Colorless clear oily liquid[2] |
| Boiling Point | 105 °C @ 1 mmHg[3] |
| Density | 0.995 - 1.004 g/mL @ 25 °C[3] |
| Refractive Index | 1.503 - 1.514 (n20/D)[3] |
| Solubility | Insoluble in water; Soluble in organic solvents and oils[3] |
| CAS Number | 25152-85-6[3] |
Table 2: Spectroscopic Data for (Z)-Hex-3-enyl benzoate
| Technique | **Characteristic Peaks / Shifts (δ in ppm, ν in cm⁻¹) ** |
| ¹H NMR | δ 8.05 (d, 2H, Ar-H), δ 7.55 (t, 1H, Ar-H), δ 7.44 (t, 2H, Ar-H), δ 5.65 (m, 1H, vinyl-H), δ 5.45 (m, 1H, vinyl-H), δ 4.35 (t, 2H, -CH₂-O), δ 2.50 (q, 2H, -C=C-CH₂-), δ 2.10 (p, 2H, -CH₂-CH₃), δ 0.98 (t, 3H, -CH₃)[4] |
| ¹³C NMR | δ 166.6 (C=O), 134.5 (vinyl-CH), 132.8 (Ar-CH), 130.5 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 125.2 (vinyl-CH), 64.5 (-CH₂-O), 26.8 (-C=C-CH₂-), 20.6 (-CH₂-CH₃), 14.2 (-CH₃)[3] |
| FTIR (ATR) | ν 3065 (Ar C-H), 2965 (Alkyl C-H), 1715-1720 (C=O Ester Stretch), 1600 (Ar C=C), 1270 (asym C-O-C Stretch), 1110 (sym C-O-C Stretch), 710 (Ar C-H bend)[3] |
Synthesis Methodologies
The synthesis of (Z)-Hex-3-enyl benzoate is achieved by forming an ester linkage between benzoic acid and (Z)-hex-3-en-1-ol. The choice of method depends on factors such as reaction scale, substrate stability, and available equipment.
Method 1: Fischer Esterification
This is a classic acid-catalyzed condensation reaction. It is cost-effective but requires high temperatures and a strong acid catalyst, which may not be suitable for sensitive substrates. The use of excess alcohol reactant is necessary to drive the equilibrium towards the product.[5]
Experimental Protocol:
-
Reaction Setup: To a 100 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add benzoic acid (12.2 g, 0.1 mol) and (Z)-hex-3-en-1-ol (15.0 g, 0.15 mol, 1.5 eq).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.
-
Reaction: Heat the mixture to a gentle reflux (approx. 120-140 °C) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with 50 mL of water, 50 mL of 5% aqueous sodium bicarbonate solution (caution: CO₂ evolution), and finally with 50 mL of saturated sodium chloride (brine) solution.[5]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure ester.
Method 2: Steglich Esterification
The Steglich esterification is a mild method that uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[6][7] This reaction proceeds at room temperature and is suitable for acid-sensitive substrates.[8] A major consideration is the removal of the dicyclohexylurea (DCU) byproduct.[6]
References
- 1. Hex-3-enyl benzoate | 72200-74-9 | Benchchem [benchchem.com]
- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 3. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-3-Hexenyl benzoate(25152-85-6) 1H NMR spectrum [chemicalbook.com]
- 5. studylib.net [studylib.net]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. Steglich Esterification [organic-chemistry.org]
Application Note and Protocol: Lipase-Catalyzed Synthesis of (Z)-Hex-3-enyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Hex-3-enyl benzoate, also known as cis-3-Hexenyl benzoate, is a valuable ester recognized for its fresh, green, and floral aroma, making it a significant component in the flavor and fragrance industries.[1] Traditionally synthesized through chemical methods involving high temperatures and harsh catalysts, there is a growing demand for greener, more sustainable alternatives.[2] Enzymatic synthesis using lipases offers a highly selective, efficient, and environmentally benign route, operating under mild conditions.[3] Lipases, such as the immobilized Candida antarctica lipase B (Novozym 435), are robust biocatalysts for esterification and transesterification reactions, providing high conversion rates and simplifying product purification.[4][5] This document provides a detailed protocol for the synthesis of (Z)-Hex-3-enyl benzoate catalyzed by lipase, outlining the experimental workflow, key parameter optimization, and methodologies.
Principle of Reaction
The synthesis is achieved via direct esterification of (Z)-hex-3-en-1-ol with benzoic acid. The lipase enzyme facilitates the formation of an ester bond by eliminating a water molecule. The reaction is reversible; therefore, removal of water as a by-product can drive the equilibrium towards higher product yield.[4]
Reaction: (Z)-hex-3-en-1-ol + Benzoic Acid ⇌ (Z)-Hex-3-enyl Benzoate + H₂O
Alternatively, transesterification can be employed using an acyl donor like a benzoate ester, which can sometimes lead to higher yields by making the reaction effectively irreversible.[6]
Experimental and Analytical Workflow
The overall process for the enzymatic synthesis and analysis of (Z)-Hex-3-enyl benzoate involves several distinct stages, from initial reaction setup to final product verification.
Caption: General workflow for lipase-catalyzed synthesis of (Z)-Hex-3-enyl benzoate.
Data Presentation: Optimization of Reaction Parameters
The efficiency of lipase-catalyzed esterification is influenced by several key parameters. Optimizing these factors is crucial for maximizing product yield and reaction rate.[3] The following table summarizes these parameters and their typical ranges investigated in related ester syntheses.
| Parameter | Typical Range / Condition | Effect on Reaction & Rationale | Citation |
| Enzyme Source | Novozym 435 (C. antarctica), Lipozyme RM IM (R. miehei) | Enzyme choice is critical. Novozym 435 is widely used due to its high stability, activity, and broad substrate specificity. | [5][7] |
| Enzyme Load | 5% - 15% (w/w of total substrates) | Higher enzyme concentration generally increases the reaction rate up to a point, beyond which mass transfer limitations may occur. | [7] |
| Temperature | 40°C - 70°C | Increases reaction rate. However, temperatures above 60-70°C can lead to enzyme denaturation and reduced activity. | [3] |
| Substrate Molar Ratio | 1:1 to 1:5 (Alcohol:Acid) | Using an excess of one substrate can shift the equilibrium towards the product side. However, high concentrations of some alcohols or acids can inhibit the enzyme. | [7][8] |
| Reaction Medium | Heptane, Toluene, or Solvent-Free | Organic solvents can improve substrate solubility but add cost and environmental concerns. Solvent-free systems are economically and environmentally preferable. | [7] |
| Agitation Speed | 150 - 250 rpm | Agitation is necessary to reduce external mass transfer limitations between the substrates and the immobilized enzyme surface. | |
| Water Removal | Molecular Sieves, Vacuum | As water is a by-product, its removal drives the reaction equilibrium towards ester formation, significantly increasing the conversion rate. | [4] |
Experimental Protocols
This protocol describes a general procedure for the synthesis of (Z)-Hex-3-enyl benzoate using Novozym 435 in an organic solvent.
Materials and Equipment:
-
(Z)-hex-3-en-1-ol (Substrate A)
-
Benzoic Acid (Substrate B)
-
Novozym 435 (Immobilized Lipase B from Candida antarctica)[9]
-
Heptane (Solvent, anhydrous)
-
Molecular Sieves (3Å, for water removal)
-
Magnetic stirrer with heating
-
Reaction vessel (e.g., 100 mL round-bottom flask) with condenser
-
Thermometer/Temperature probe
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment: Gas Chromatograph (GC-FID), NMR, FT-IR
Protocol:
-
Reactant Preparation:
-
In a 100 mL round-bottom flask, dissolve benzoic acid in 50 mL of anhydrous heptane.
-
Add (Z)-hex-3-en-1-ol to the flask. A typical starting molar ratio is 1:1.
-
Add activated molecular sieves (approx. 1 g) to the mixture to adsorb the water produced during the reaction.
-
-
Enzymatic Reaction:
-
Add the immobilized lipase, Novozym 435, to the reaction mixture. A typical enzyme load is 10% of the total substrate weight.[7]
-
Place the flask in a heating mantle on a magnetic stirrer and begin agitation (e.g., 200 rpm).
-
Heat the reaction to the desired temperature (e.g., 60°C) and maintain it for the duration of the reaction (typically 24-48 hours).[7]
-
Monitor the reaction progress by taking small aliquots periodically and analyzing them via GC to determine the conversion of reactants to the product.
-
-
Product Isolation and Purification:
-
Once the reaction has reached the desired conversion or equilibrium, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by vacuum filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The resulting crude product can be purified using column chromatography on silica gel if high purity is required.
-
-
Characterization:
-
Confirm the identity and structure of the synthesized (Z)-Hex-3-enyl benzoate using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Assess the final purity of the product using GC-MS or HPLC.
-
Enzymatic Reaction Mechanism
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism, which involves a double displacement reaction. The enzyme forms a covalent intermediate with the acyl donor before transferring the acyl group to the nucleophile (alcohol).
Caption: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 2. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
GC-MS analysis of Hex-3-enyl benzoate in plant volatiles
An Application Note on the Analysis of (Z)-3-Hexenyl Benzoate in Plant Volatiles using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS).
Introduction
(Z)-3-Hexenyl benzoate is a volatile organic compound (VOC) that contributes to the characteristic green and fruity aroma of many plants. As a member of the benzoate ester family, it plays a role in plant defense mechanisms and communication. The analysis of such volatile compounds is crucial for understanding plant biochemistry, developing flavor and fragrance profiles, and for applications in agriculture and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating, identifying, and quantifying volatile and semi-volatile compounds from complex mixtures like plant extracts.[1] This application note provides a detailed protocol for the analysis of (Z)-3-hexenyl benzoate in plant volatiles using a headspace (HS) sampling technique coupled with GC-MS.
Biosynthesis of Precursors
The formation of (Z)-3-hexenyl benzoate in plants involves precursors from two major pathways. The alcohol moiety, (Z)-3-hexenol, is a green leaf volatile (GLV) synthesized from the lipoxygenase (LOX) pathway.[2] This pathway starts with the cleavage of linolenic acid.[2] The benzoyl moiety is derived from benzoic acid, which is synthesized via the shikimate and phenylalanine pathways.[3] An acyltransferase enzyme is then responsible for the esterification reaction, combining benzoyl-CoA with an alcohol substrate like (Z)-3-hexenol to form the final ester.[4]
Experimental Protocol
This protocol outlines the headspace solid-phase microextraction (HS-SPME) method for extracting volatiles, followed by GC-MS analysis. HS-SPME is ideal for isolating volatile components from a solid or liquid sample without direct solvent extraction.[1]
Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis.[5]
-
Collection : Collect fresh plant material (e.g., leaves, flowers) in clean glass containers to avoid contamination.[1] It is crucial to select representative, healthy plant parts.[6]
-
Grinding (Optional) : For some plant materials, freezing with liquid nitrogen prior to grinding can help preserve volatile compounds.[7]
-
Vial Preparation : Place a precise amount of the plant material (e.g., 1 gram of finely cut leaves) into a 20 mL glass headspace vial.[8] Seal the vial immediately with a screw cap fitted with a PTFE-coated silicone rubber septum.[9]
HS-SPME Procedure
-
Fiber Selection : Use a SPME fiber suitable for a broad range of volatiles. A common choice is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.
-
Incubation : Place the sealed vial into the autosampler's heating chamber. Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20-30 minutes) to allow the volatile compounds to equilibrate in the headspace above the sample.[8][9]
-
Extraction : After incubation, expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20 minutes) to adsorb the volatile analytes.
-
Desorption : Immediately after extraction, the fiber is transferred to the heated GC injection port where the adsorbed volatiles are desorbed thermally for analysis.
GC-MS Parameters
The following parameters are a starting point and may require optimization based on the specific instrument and sample matrix.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Injector | Split/Splitless injector, operated in splitless mode. |
| Injector Temp | 250°C[8] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min.[8] |
| Column | DB-5MS (30 m length x 0.25 mm i.d. x 0.25 µm film thickness) or similar non-polar column.[8] |
| Oven Program | Initial temperature 60°C for 3 min, ramp at 3°C/min to 120°C, then ramp at 5°C/min to 240°C and hold for 5 min.[8] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Mass Scan Range | 40-450 m/z |
| Data Acquisition | Full Scan Mode |
Data Analysis and Quantification
-
Compound Identification : The primary identification of (Z)-3-hexenyl benzoate is achieved by comparing its mass spectrum with a reference library, such as the NIST Mass Spectral Library.[10] The compound has a molecular weight of 204.26 g/mol .[10] Key fragments in the EI mass spectrum can be used for confirmation. The retention time of the compound should also be confirmed by running an authentic standard under the same conditions.
-
Quantification : For quantitative analysis, a calibration curve should be prepared using a certified standard of (Z)-3-hexenyl benzoate at various concentrations. An internal standard (e.g., a compound not naturally present in the sample, like an alkylbenzene) should be added to all samples and standards to correct for variations in injection volume and instrument response. The peak area ratio of the analyte to the internal standard is then used for quantification.
Quantitative Data Summary
The concentration of (Z)-3-hexenyl benzoate can vary significantly between plant species and even different tissues within the same plant. The table below presents hypothetical quantitative data to illustrate how results can be structured for comparison.
| Plant Species | Tissue | (Z)-3-Hexenyl Benzoate Concentration (ng/g fresh weight) | Reference Compound(s) |
| Feijoa sellowiana | Fruit | Present (quantification not specified) | Methyl benzoate, Ethyl benzoate[3] |
| Lilium 'Siberia' | Flower | Not detected (precursors present) | Methyl benzoate, Ethyl benzoate[4] |
| Tulbaghia violacea | Flower | Not typically reported | (Z)-3-Hexenyl acetate[11] |
| Arabidopsis thaliana | Leaf | Not typically reported | (Z)-3-Hexenol, (Z)-3-Hexenyl acetate[12] |
Note: This table is for illustrative purposes. The presence and quantity of (Z)-3-hexenyl benzoate must be empirically determined for each plant species of interest.
Workflow Diagram
Conclusion
The HS-SPME-GC-MS method described provides a robust and sensitive protocol for the identification and quantification of (Z)-3-hexenyl benzoate in plant volatiles. This approach minimizes sample handling and solvent use, making it an environmentally friendly and efficient technique for high-throughput analysis. Accurate quantification and identification of this and other volatile compounds are essential for advancing research in plant science, food chemistry, and the development of new pharmaceuticals and fragrances.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A BAHD acyltransferase contributes to the biosynthesis of both ethyl benzoate and methyl benzoate in the flowers of Lilium oriental hybrid ‘Siberia’ [frontiersin.org]
- 5. blog.organomation.com [blog.organomation.com]
- 6. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. Headspace/GC–MS Analysis and Investigation of Antibacterial, Antioxidant and Cytotoxic Activity of Essential Oils and Hydrolates from Rosmarinus officinalis L. and Lavandula angustifolia Miller - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]
- 11. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Hex-3-enyl Benzoate using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and application data for the quantitative analysis of Hex-3-enyl benzoate in a sample matrix using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound is a volatile organic compound found in various plants and is a significant contributor to the characteristic aroma of many fruits and flowers. It belongs to the class of benzoate esters and is utilized in the flavor and fragrance industry. Accurate quantification of this compound is crucial for quality control in food and beverage products, fragrance formulations, and in botanical research. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile organic compounds from various matrices. When coupled with Gas Chromatography-Mass Spectrometry (GC-MS), it provides a powerful tool for the separation, identification, and quantification of target analytes.
This application note details a validated HS-SPME-GC-MS method for the quantification of this compound. The protocol includes sample preparation, HS-SPME conditions, and GC-MS parameters. Representative quantitative data, including linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery, are provided to demonstrate the method's performance.
Experimental Protocols
Materials and Reagents
-
Standard: this compound (≥98% purity)
-
Internal Standard (IS): 4-Methyl-2-pentanol or other suitable non-interfering compound
-
Solvent: Methanol (HPLC grade) for standard preparation
-
Salt: Sodium chloride (NaCl), analytical grade
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm
-
Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa
-
Sample Matrix: The protocol can be adapted for various matrices such as hydroalcoholic solutions, fruit juices, or fragrance bases. For method development and validation, a surrogate matrix (e.g., 10% ethanol in water) is recommended.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC system or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
SPME Autosampler: PAL RTC 120 System or manual SPME holder
-
GC Column: DB-WAX UI capillary column (60 m × 0.25 mm × 0.25 µm) or equivalent polar column[1]
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the surrogate matrix to achieve a concentration range suitable for the calibration curve (e.g., 0.1 - 100 µg/L).
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in methanol.
-
Spiked Samples: For calibration and recovery studies, spike known amounts of the working standard solutions and a fixed amount of the internal standard into the sample matrix.
HS-SPME Procedure
-
Sample Preparation: Place 5 g of the sample (or standard solution) into a 20 mL headspace vial.
-
Salt Addition: Add 1.5 g of NaCl to the vial to enhance the release of volatile compounds from the matrix.[2]
-
Internal Standard Addition: Add a specific volume of the internal standard solution to each vial to achieve a final concentration of 10 µg/L.
-
Vial Sealing: Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.
-
Incubation/Equilibration: Place the vial in the autosampler tray or a heating block and incubate at 60°C for 15 minutes with agitation to allow for equilibration of the volatiles in the headspace.[2]
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial at 60°C for 30 minutes with continued agitation.[2]
-
Desorption: After extraction, immediately transfer the SPME fiber to the GC injector port for thermal desorption of the analytes.
GC-MS Analysis
-
Injector Temperature: 250°C[1]
-
Desorption Time: 5 minutes (Splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: Increase to 180°C at a rate of 5°C/min
-
Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes[1]
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
-
Quantification Ions:
-
This compound: m/z 105 (quantifier), 77, 133 (qualifiers)
-
Internal Standard (e.g., 4-Methyl-2-pentanol): m/z 45 (quantifier), 87, 69 (qualifiers)
-
Quantitative Data Summary
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/L) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/L) | 0.03 |
| Limit of Quantification (LOQ) (µg/L) | 0.1 |
| Precision (RSD%) | < 10% |
Table 2: Recovery Study Results
| Spiked Concentration (µg/L) | Mean Recovery (%) | RSD (%) (n=5) |
| 1 | 92.5 | 8.7 |
| 10 | 98.2 | 5.4 |
| 50 | 101.5 | 4.1 |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical relationships in the SPME-GC-MS analysis process.
Conclusion
The described HS-SPME-GC-MS method provides a robust and sensitive approach for the quantification of this compound in various sample matrices. The use of a DVB/CAR/PDMS fiber ensures efficient extraction of this semi-volatile ester. The method demonstrates good linearity, low detection and quantification limits, and acceptable recovery, making it suitable for routine quality control and research applications. The provided protocol can be adapted and re-validated for specific sample matrices as required by the user.
References
- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 2. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 3. Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the 1H and 13C NMR Spectral Assignment of Hex-3-enyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral assignment of hex-3-enyl benzoate. This document outlines the necessary experimental protocols and data presentation for the structural elucidation of this compound, which is relevant in fields such as flavor and fragrance chemistry, natural product analysis, and synthetic organic chemistry.
Introduction
This compound is an organic compound with the chemical formula C13H16O2. It exists as two geometric isomers, (Z)-hex-3-enyl benzoate (cis) and (E)-hex-3-enyl benzoate (trans), each with distinct spectroscopic properties. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure and stereochemistry of such compounds. This document details the procedures for acquiring and interpreting 1H and 13C NMR spectra of this compound.
Data Presentation
A complete spectral assignment requires the detailed tabulation of all NMR signals. While direct access to fully assigned experimental spectral data for this compound was not available in the public domain at the time of this writing, the following tables represent the required format for presenting such data. Predicted values and data from similar structures can be used as a preliminary guide for assignment.
Table 1: 1H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1'a, H-1'b | Data not available | Data not available | Data not available | 2H | Methylene protons adjacent to the ester oxygen |
| H-2'a, H-2'b | Data not available | Data not available | Data not available | 2H | Methylene protons adjacent to the double bond |
| H-3' | Data not available | Data not available | Data not available | 1H | Vinylic proton |
| H-4' | Data not available | Data not available | Data not available | 1H | Vinylic proton |
| H-5'a, H-5'b | Data not available | Data not available | Data not available | 2H | Methylene protons of the ethyl group |
| H-6' | Data not available | Data not available | Data not available | 3H | Methyl protons |
| H-2, H-6 | Data not available | Data not available | Data not available | 2H | Ortho protons on the benzoate ring |
| H-3, H-5 | Data not available | Data not available | Data not available | 2H | Meta protons on the benzoate ring |
| H-4 | Data not available | Data not available | Data not available | 1H | Para proton on the benzoate ring |
Table 2: 13C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-1' | Data not available | Methylene carbon adjacent to the ester oxygen |
| C-2' | Data not available | Methylene carbon adjacent to the double bond |
| C-3' | Data not available | Vinylic carbon |
| C-4' | Data not available | Vinylic carbon |
| C-5' | Data not available | Methylene carbon of the ethyl group |
| C-6' | Data not available | Methyl carbon |
| C=O | Data not available | Carbonyl carbon |
| C-1 | Data not available | Quaternary carbon of the benzoate ring |
| C-2, C-6 | Data not available | Ortho carbons on the benzoate ring |
| C-3, C-5 | Data not available | Meta carbons on the benzoate ring |
| C-4 | Data not available | Para carbon on the benzoate ring |
Experimental Protocols
The following protocols describe the standard procedures for the preparation and analysis of an organic compound like this compound using 1H and 13C NMR spectroscopy.
Sample Preparation
-
Sample Purity : Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum. Purification can be achieved by techniques such as column chromatography or distillation.
-
Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample completely. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration :
-
For 1H NMR , dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
For 13C NMR , a higher concentration is generally required due to the lower natural abundance of the 13C isotope. Dissolve 20-50 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
-
Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm for both 1H and 13C NMR). Some deuterated solvents are available with TMS already added.
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Data Acquisition
-
Instrumentation : Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.
-
Shimming : Shim the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp spectral lines and good resolution.
-
1H NMR Acquisition Parameters (Typical) :
-
Pulse Sequence : A standard single-pulse sequence.
-
Spectral Width : Approximately 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 scans, depending on the sample concentration.
-
-
13C NMR Acquisition Parameters (Typical) :
-
Pulse Sequence : A standard single-pulse sequence with proton decoupling (e.g., zgpg30).
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 to 1024 or more, depending on the sample concentration and the desired signal-to-noise ratio.
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the 1H NMR spectrum.
-
Perform peak picking to determine the chemical shifts of all signals.
-
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the NMR spectral assignment process.
Caption: Experimental workflow for NMR analysis.
Caption: Relationship between structure and NMR data.
Hex-3-enyl Benzoate as a Semiochemical in Insect Communication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research specifically detailing the role of hex-3-enyl benzoate as a semiochemical in insect communication is limited. The following application notes and protocols are based on established methodologies for studying insect responses to analogous Green Leaf Volatiles (GLVs), such as (Z)-3-hexenyl acetate. These examples are intended to provide a framework for investigating the potential semiochemical properties of this compound.
Introduction
This compound is a naturally occurring volatile organic compound found in various plants. As a member of the Green Leaf Volatile (GLV) family, it is presumed to play a role in plant-insect interactions, potentially acting as an attractant, repellent, or oviposition deterrent. This document provides detailed protocols for investigating the effects of this compound on insect behavior and physiology, essential for its evaluation as a potential semiochemical for pest management or in drug development programs targeting insect olfactory systems.
Data Presentation: Hypothetical Behavioral and Electrophysiological Responses
The following tables present hypothetical quantitative data to illustrate how experimental results for this compound could be structured.
Table 1: Behavioral Response of Insect Species X to this compound in a Y-Tube Olfactometer
| Compound Tested | Concentration (µg/µL) | No. of Insects Choosing Treatment Arm | No. of Insects Choosing Control Arm (Solvent) | No. of Non-Responders | Attraction Index (%) | P-value (Chi-squared test) |
| This compound | 0.1 | 35 | 15 | 5 | 40 | <0.05 |
| This compound | 1 | 42 | 8 | 5 | 68 | <0.01 |
| This compound | 10 | 38 | 12 | 5 | 52 | <0.05 |
| (Z)-3-hexenyl acetate (Positive Control) | 1 | 45 | 5 | 5 | 80 | <0.01 |
Attraction Index (%) = [(No. choosing treatment - No. choosing control) / (Total responding)] x 100
Table 2: Electroantennogram (EAG) Responses of Insect Species Y to this compound
| Compound Tested | Dose (µg) | Mean EAG Amplitude (mV) ± SEM | Normalized Response (%) |
| Hexane (Solvent Control) | - | 0.1 ± 0.02 | 0 |
| This compound | 1 | 0.5 ± 0.05 | 50 |
| This compound | 10 | 0.9 ± 0.08 | 90 |
| This compound | 100 | 1.2 ± 0.1 | 120 |
| (Z)-3-hexenyl acetate (Standard) | 10 | 1.0 ± 0.07 | 100 |
SEM: Standard Error of the Mean. Normalized Response (%) is calculated relative to the response to the standard compound.
Experimental Protocols
Behavioral Assay: Y-Tube Olfactometer
This protocol describes a standard method for assessing the behavioral response (attraction or repulsion) of flying insects to volatile compounds.
Materials:
-
Y-tube olfactometer (glass)
-
Air pump or compressed air source
-
Flow meters
-
Activated charcoal filter
-
Humidifier (e.g., gas washing bottle with distilled water)
-
Odor source chambers
-
Filter paper strips
-
This compound
-
Solvent (e.g., hexane, paraffin oil)
-
Test insects (e.g., moths, aphids)
-
Light source for insect guidance
Procedure:
-
Preparation of Odor Source:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a standard volume (e.g., 10 µL) of the test solution to a filter paper strip.
-
As a control, apply an equal volume of the pure solvent to another filter paper strip.
-
Allow the solvent to evaporate for a set time (e.g., 1 minute).
-
Place the filter paper strips into the respective odor source chambers.
-
-
Olfactometer Setup:
-
Clean the Y-tube olfactometer thoroughly with a solvent (e.g., acetone) and bake at a high temperature (e.g., 120°C) to remove any residual odors.
-
Connect the air source to the activated charcoal filter and humidifier.
-
Split the purified, humidified air stream and pass it through the two odor source chambers.
-
Connect the outlets of the odor source chambers to the arms of the Y-tube olfactometer.
-
Regulate the airflow to a constant rate (e.g., 400 mL/min) in both arms using flow meters.
-
-
Insect Bioassay:
-
Introduce a single insect into the base of the Y-tube.
-
Observe the insect's behavior for a defined period (e.g., 5 minutes).
-
Record which arm of the olfactometer the insect enters and stays in for a minimum period (e.g., 1 minute).
-
An insect that does not make a choice within the observation period is recorded as a "non-responder."
-
After testing a set number of insects (e.g., 10), rotate the Y-tube 180 degrees to avoid positional bias.
-
Replace the filter papers with freshly prepared ones after testing a cohort of insects.
-
Conduct at least 50-60 replicates for each concentration.
-
-
Data Analysis:
-
Use a Chi-squared test to determine if there is a significant difference between the number of insects choosing the treatment arm versus the control arm.
-
Electrophysiological Assay: Electroantennography (EAG)
This protocol outlines the measurement of the overall electrical response of an insect antenna to an odor stimulus.
Materials:
-
Intact insect or excised antenna
-
Micromanipulator
-
Microscope
-
Glass capillary electrodes
-
Electrolyte solution (e.g., saline solution)
-
Ag/AgCl electrodes
-
Amplifier and data acquisition system
-
Air stimulus controller
-
Purified and humidified air stream
-
Pasteur pipettes and filter paper for odor cartridges
-
This compound and solvent
Procedure:
-
Antenna Preparation:
-
Immobilize the insect in a holder (e.g., a pipette tip with the end cut off).
-
Excise one antenna at the base.
-
Mount the excised antenna between the two electrodes.
-
The recording electrode is placed over the distal end of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel or saline can be used to ensure a good electrical connection.
-
-
Odor Stimulus Preparation:
-
Prepare serial dilutions of this compound in a high-purity solvent.
-
Apply a known amount (e.g., 10 µL) of the solution onto a small piece of filter paper and insert it into a Pasteur pipette to create an odor cartridge.
-
Prepare a control cartridge with the solvent only.
-
-
EAG Recording:
-
Position the outlet of the odor cartridge delivery tube in the continuous humidified air stream flowing over the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the odor cartridge to introduce the stimulus into the airstream.
-
Record the resulting depolarization of the antennal potential using the amplifier and data acquisition software.
-
Present stimuli at regular intervals (e.g., 30-60 seconds) to allow the antennal receptors to recover.
-
Randomize the order of presentation of different concentrations.
-
Present a standard compound (e.g., (Z)-3-hexenyl acetate) at the beginning and end of each recording session to monitor the responsiveness of the antenna.
-
-
Data Analysis:
-
Measure the peak amplitude (in millivolts) of the negative deflection for each stimulus.
-
Subtract the response to the solvent control from the responses to the test compounds.
-
Normalize the responses relative to the response to the standard compound to allow for comparison across different preparations.
-
Visualizations
Signaling Pathway
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow
Caption: Experimental workflow for investigating semiochemical properties.
Application Notes and Protocols: The Role of (Z)-3-Hexenyl Benzoate in Herbivore-Induced Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plants, when attacked by herbivores, release a complex blend of volatile organic compounds (VOCs) that serve as a crucial defense mechanism. Among these are the Green Leaf Volatiles (GLVs), primarily C6 compounds like aldehydes, alcohols, and their esters, which are responsible for the characteristic smell of freshly cut grass. These molecules are not just passive byproducts of damage; they play active roles in direct defense by deterring herbivores, indirect defense by attracting natural enemies of the herbivores, and in plant-plant communication by priming the defenses of neighboring plants.
This document focuses on the putative role of a specific GLV ester, (Z)-3-hexenyl benzoate , in these intricate defense networks. While extensive research has elucidated the functions of closely related compounds such as (Z)-3-hexenyl acetate, specific data on (Z)-3-hexenyl benzoate remains limited. These notes, therefore, extrapolate from the known functions of its structural analogs and provide a framework for future research into its specific roles and applications.
Application Notes
(Z)-3-hexenyl benzoate is the benzoate ester of (Z)-3-hexen-1-ol.[1] Its role in plant defense is hypothesized based on the well-documented activities of its constituent parts: the (Z)-3-hexenyl moiety, a canonical GLV, and the benzoate moiety, which is also found in various defense-related plant secondary metabolites.
Putative Roles in Plant Defense:
-
Direct Defense: Like other GLVs, (Z)-3-hexenyl benzoate may act as a feeding deterrent or toxin to insect herbivores. The presence of the benzoate group could enhance this effect, as some benzoate esters, such as methyl benzoate, have demonstrated fumigant toxicity against insect pests. Exposure to the related (Z)-3-hexenyl acetate has been shown to negatively impact the larval performance and adult fecundity of the cotton bollworm, Helicoverpa armigera, by reducing food intake and slowing growth.
-
Indirect Defense: A primary function of herbivore-induced plant volatiles (HIPVs) is the attraction of carnivorous and parasitic insects that prey on the herbivores. (Z)-3-hexenyl acetate is a known signal in this "cry for help."[2][3] It is plausible that (Z)-3-hexenyl benzoate also functions as part of the volatile blend that guides these natural enemies to the damaged plant, thereby reducing herbivore pressure.
-
Plant-Plant Communication (Priming): Airborne GLVs released from a damaged plant can be perceived by neighboring plants, leading to the "priming" of their own defenses. This allows for a more rapid and robust response to subsequent herbivore attacks. (Z)-3-hexenyl acetate has been identified as a key signaling molecule in this process, often triggering the induction of the jasmonic acid (JA) signaling pathway, a central regulator of anti-herbivore defense.[3][4] (Z)-3-hexenyl benzoate may similarly act as an airborne signal, preparing nearby plants for impending threats.
Potential Applications:
The defensive properties of (Z)-3-hexenyl benzoate and related GLVs suggest several potential applications in agriculture and pest management:
-
Biopesticides: The compound could be synthesized and formulated into sprays to directly deter pests from crops.
-
Priming Agents: Application of (Z)-3-hexenyl benzoate at low concentrations could prime crop defenses, making them more resistant to subsequent herbivory without the fitness costs of constitutive defense activation.
-
Attractants for Biological Control: It could be used in "push-pull" strategies, either to repel pests from the crop (push) or to attract beneficial insects to the area (pull).
Quantitative Data
Specific quantitative data on the herbivore-induced emission of (Z)-3-hexenyl benzoate is not yet available in the scientific literature. However, data from related compounds can serve as a valuable proxy for designing experiments. The following table presents semi-quantitative data on the emission of the closely related GLV, (Z)-3-hexenyl acetate, from Tulbaghia violacea after mechanical wounding. This illustrates the magnitude of change in volatile emission that can be expected following damage.
Table 1: Semi-quantitative Emission of (Z)-3-Hexenyl Acetate from Tulbaghia violacea After Wounding [5]
| Plant Variety | Treatment | Emission Rate (ng/plant in 5 h) |
| White-flowered T. violacea | Unwounded | 10.3 ± 2.1 |
| White-flowered T. violacea | Wounded | 158.2 ± 15.4 |
| Purple-flowered T. violacea | Unwounded | 4.2 ± 1.3 |
| Purple-flowered T. violacea | Wounded | 147.5 ± 12.8 |
Experimental Protocols
Protocol 1: Analysis of Herbivore-Induced (Z)-3-Hexenyl Benzoate Emission
This protocol describes the collection of headspace volatiles from plants and their analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
1. Plant Material and Herbivore Treatment: a. Grow plants in a controlled environment (e.g., growth chamber at 25°C, 16:8 h light:dark cycle). b. For the herbivore treatment, place several insect larvae (e.g., Spodoptera littoralis) on the leaves of the experimental plants. c. Use undamaged plants as a control. Mechanical wounding (e.g., with a pattern wheel) can be used as another control to distinguish between general damage and herbivore-specific responses.
2. Headspace Volatile Collection (Dynamic Headspace Sampling): a. Enclose the plant (or a single leaf) in a glass chamber or a polyethylene terephthalate (PET) oven bag. b. Create an inlet for purified, charcoal-filtered air and an outlet connected to a volatile collection trap. c. The collection trap should contain an adsorbent material like Tenax-TA or a combination of Tenax and Carbotrap. d. Draw air through the chamber over the plant and through the collection trap at a controlled flow rate (e.g., 100-200 mL/min) for a defined period (e.g., 4-8 hours).
3. GC-MS Analysis: a. Analyze the collected volatiles using a thermal desorption unit coupled to a GC-MS system. b. Thermal Desorption: Desorb the trapped volatiles by rapidly heating the trap (e.g., to 250°C) with a flow of helium. Focus the desorbed compounds onto a cold trap before injection into the GC column. c. Gas Chromatography: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm). i. Oven Program: Start at 40°C for 3 min, then ramp up to 240°C at 5°C/min, and hold for 5 min. ii. Carrier Gas: Helium at a constant flow of 1 mL/min. d. Mass Spectrometry: i. Ionization: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 40 to 400. e. Compound Identification: Identify (Z)-3-hexenyl benzoate by comparing its mass spectrum and retention time with those of an authentic standard. The NIST library can be used for tentative identification. f. Quantification: Quantify the compound by adding a known amount of an internal standard (e.g., n-octane or bromobenzene) to the collection traps before sampling and creating a calibration curve with the authentic standard.
Protocol 2: Herbivore Behavioral Bioassay
This protocol uses a Y-tube olfactometer to test the behavioral response (attraction/repulsion) of insect herbivores or their natural enemies to (Z)-3-hexenyl benzoate.
1. Y-Tube Olfactometer Setup: a. A Y-shaped glass tube with a central arm for insect release and two side arms connected to air sources. b. Purify and humidify the air flowing into each arm.
2. Odor Source Preparation: a. Dissolve a precise amount of synthetic (Z)-3-hexenyl benzoate in a solvent like hexane or paraffin oil. b. Apply a known volume of the solution to a piece of filter paper. c. Use a filter paper with the solvent alone as the control. d. Place the filter papers in separate glass chambers connected to the inlets of the Y-tube arms.
3. Bioassay Procedure: a. Introduce a single insect (e.g., a female moth for oviposition preference, or a parasitic wasp for host-seeking) into the central arm of the olfactometer. b. Allow the insect a set amount of time (e.g., 10 minutes) to make a choice between the two arms. c. A choice is recorded when the insect moves a certain distance down one of the arms and stays for a minimum period. d. After testing a set number of insects, clean the Y-tube thoroughly with solvent and bake it to remove any residual odors. e. Swap the positions of the treatment and control arms to avoid positional bias.
4. Data Analysis: a. Analyze the choice data using a Chi-square test or a binomial test to determine if there is a statistically significant preference for either the treatment or the control arm.
Visualizations: Signaling Pathways and Workflows
Below are diagrams created using the DOT language to visualize the key pathways and workflows related to the role of (Z)-3-hexenyl benzoate in plant defense.
Caption: Putative biosynthesis pathway of (Z)-3-Hexenyl Benzoate.
Caption: Herbivore-induced defense signaling pathway involving GLVs.
Caption: Experimental workflow for volatile analysis and bioassays.
References
- 1. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Herbivore-Induced (Z)-3-Hexen-1-ol is an Airborne Signal That Promotes Direct and Indirect Defenses in Tea (Camellia sinensis) under Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding - PMC [pmc.ncbi.nlm.nih.gov]
Application of Hex-3-enyl Benzoate in Flavor and Fragrance Chemistry: Detailed Application Notes and Protocols
Introduction
Hex-3-enyl benzoate, particularly the cis- isomer (cis-3-Hexenyl benzoate), is a valuable aroma chemical widely utilized in the flavor and fragrance industry.[1][2] It is prized for its unique olfactory profile, characterized by green, herbaceous, floral, and subtly woody and fruity notes.[3][4] This compound is found naturally in various plants, including jasmine, and is also synthesized for commercial use.[5][6] As a green leaf volatile (GLV), it contributes to the characteristic fresh scent of cut grass and plays a role in plant signaling. This document provides detailed application notes and experimental protocols for the synthesis, analysis, and application of this compound for researchers, scientists, and professionals in flavor, fragrance, and drug development.
Chemical and Physical Properties
A comprehensive summary of the key chemical and physical properties of cis-3-Hexenyl benzoate is presented in Table 1. This data is essential for formulators in predicting its behavior in various matrices and for researchers in designing experiments.
| Property | Value | Source(s) |
| Chemical Name | (Z)-hex-3-en-1-yl benzoate | [7] |
| Synonyms | cis-3-Hexenyl benzoate, Leaf benzoate | [8] |
| CAS Number | 25152-85-6 | [1] |
| Molecular Formula | C13H16O2 | [9] |
| Molecular Weight | 204.26 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Odor Profile | Green, herbaceous, floral, slightly woody and fruity | [3][4] |
| Taste Profile | At 10 ppm: fatty, floral, green, fruity, and spicy with woody nuances | [11] |
| Boiling Point | 105 °C at 1 mm Hg | [11] |
| Density | 0.999 g/mL at 25 °C | [11] |
| Refractive Index | n20/D 1.508 | [11] |
| Vapor Pressure | 0.45 Pa at 24 °C | [11] |
| LogP | 4.5 at 25 °C | [11] |
| Solubility | Soluble in organic solvents, limited solubility in water (40.3 mg/L at 24 °C) | [10][11] |
Experimental Protocols
This protocol describes the synthesis of cis-3-Hexenyl benzoate through the acid-catalyzed esterification of cis-3-hexenol and benzoic acid.[5]
Materials:
-
cis-3-Hexenol (1.0 mol)
-
Benzoic acid (1.0 mol)
-
Toluene (200 mL)
-
p-Toluenesulfonic acid (PTSA) (0.02 mol)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Combine cis-3-hexenol, benzoic acid, toluene, and PTSA in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Heat the mixture to reflux. Water will be a byproduct of the reaction and will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure cis-3-Hexenyl benzoate.
Characterization:
-
Confirm the identity and purity of the synthesized product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This protocol outlines a method for the sensory evaluation of cis-3-Hexenyl benzoate in a simple floral-green fragrance accord using a trained sensory panel.
Materials:
-
cis-3-Hexenyl benzoate
-
Phenyl ethyl alcohol
-
Linalool
-
Ethanol (perfumer's grade)
-
Glass beakers and stirring rods
-
Digital scale
-
Smelling strips
-
Sensory evaluation booths
Procedure:
-
Accord Preparation: Prepare a simple floral-green fragrance base accord (e.g., 70% Phenyl ethyl alcohol, 30% Linalool).
-
Sample Preparation: Create a series of dilutions of cis-3-Hexenyl benzoate in the base accord at varying concentrations (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight). Also, prepare a control sample of the base accord without cis-3-Hexenyl benzoate.
-
Panelist Training: Train a panel of at least 15 assessors to identify and rate the intensity of green, floral, and fruity notes.
-
Evaluation:
-
Dip smelling strips into each of the prepared samples.
-
Present the coded, randomized samples to the panelists in a controlled sensory evaluation booth.
-
Ask panelists to rate the intensity of the green, floral, and fruity characteristics of each sample on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).
-
Panelists should also provide descriptive comments on the overall odor profile.
-
-
Data Analysis: Analyze the intensity ratings statistically to determine the impact of different concentrations of cis-3-Hexenyl benzoate on the fragrance profile.
This protocol describes an accelerated stability testing procedure for a cosmetic lotion containing cis-3-Hexenyl benzoate to evaluate its physical and chemical stability over time.[12][13][14]
Materials:
-
Cosmetic lotion base
-
cis-3-Hexenyl benzoate (at a typical use level, e.g., 0.5%)
-
Control lotion without fragrance
-
Appropriate packaging for the lotion
-
Stability chambers (e.g., at 40°C/75% RH and 25°C/60% RH)
-
pH meter
-
Viscometer
-
Gas Chromatograph (GC) for headspace analysis
Procedure:
-
Sample Preparation: Prepare a batch of the cosmetic lotion containing cis-3-Hexenyl benzoate and a control batch without the fragrance. Package the samples in the final intended packaging.
-
Initial Analysis (Time 0): Analyze the initial properties of both the test and control samples, including appearance, color, odor, pH, and viscosity.[14] Conduct headspace GC analysis to determine the initial concentration of cis-3-Hexenyl benzoate.
-
Accelerated Stability Testing: Place the samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) and real-time conditions (e.g., 25°C/60% RH).[12]
-
Periodic Evaluation: At specified time points (e.g., 1, 2, and 3 months for accelerated testing), remove samples from the chambers and evaluate their physical and chemical properties as in the initial analysis.[14]
-
Sensory Evaluation: Conduct sensory evaluation of the odor of the aged samples compared to the initial sample to detect any changes in the fragrance profile.
-
Data Analysis: Compare the results of the aged samples to the initial data and the control samples to assess the stability of the lotion and the fragrance. Look for any significant changes in pH, viscosity, color, or a decrease in the concentration of cis-3-Hexenyl benzoate.
Signaling Pathways and Experimental Workflows
The perception of odorants like this compound begins with the binding of the molecule to olfactory receptors in the nasal cavity, initiating a complex signaling cascade. An experimental workflow for the evaluation of fragrance ingredients is also presented.
Figure 1. Olfactory Signal Transduction Pathway.
Figure 2. Experimental Workflow for Fragrance Evaluation.
Applications in Flavor and Fragrance
This compound is a versatile ingredient with numerous applications in the flavor and fragrance industry.
Fragrance Applications:
-
Fine Fragrances: It is used to impart a natural, green, and floral character to perfumes, especially in floral accords like jasmine and gardenia, and in fresh, green compositions.[6]
-
Personal Care Products: Its stability and pleasant aroma make it suitable for use in cosmetics, lotions, shampoos, and soaps.[3][15]
-
Household Products: It can be incorporated into air fresheners, detergents, and other household products to provide a fresh, clean scent.
Flavor Applications:
-
Fruit Flavors: It enhances and adds complexity to fruit flavors such as apple, pear, and berry.[16]
-
Beverages: It can be used in both alcoholic and non-alcoholic beverages to provide fruity and floral notes.[16]
-
Confectionery: It is used in candies, chewing gum, and baked goods to impart a rich, fruity taste.[16]
Conclusion
This compound is a key aroma chemical with a desirable and versatile olfactory profile. The protocols and data presented in this document provide a comprehensive guide for its synthesis, evaluation, and application in flavor and fragrance formulations. A thorough understanding of its properties and performance is crucial for the development of high-quality consumer products. Further research into novel applications and synergistic effects with other aroma chemicals will continue to expand its utility in the industry.
References
- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. Cis-3-hexenyl Benzoate (25152-85-6) | Quality Chemical Deale [chemicalbull.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. academic.oup.com [academic.oup.com]
- 5. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 6. Olfactory Perception: Receptors, Cells, and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The sense of smell, its signalling pathways, and the dichotomy of cilia and microvilli in olfactory sensory cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. cis-3-Hexenyl benzoate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. certifiedcosmetics.com [certifiedcosmetics.com]
- 13. makingcosmetics.com [makingcosmetics.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. pac.gr [pac.gr]
- 16. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
Application Notes and Protocols for Electroantennography (EAG) Response to Hex-3-enyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for assessing the electroantennography (EAG) response of insects to the volatile compound Hex-3-enyl benzoate. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key pathways and workflows to facilitate the design and execution of EAG studies.
Introduction to Electroantennography (EAG)
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed electrical potential from the olfactory sensory neurons on an insect's antenna in response to an odorant stimulus. It is a valuable tool for screening the olfactory activity of volatile compounds, identifying potential attractants or repellents, and studying the dose-response relationships of insect olfaction. The EAG signal represents the collective depolarization of numerous receptor cells, providing a measure of the overall antennal sensitivity to a specific compound.
This compound is a naturally occurring volatile compound found in various plants and is known for its green, herbaceous, and woody aroma. Understanding the EAG response to this compound can provide insights into its role in plant-insect interactions, such as host plant selection by herbivores or foraging behavior of pollinators.
Data Presentation
A critical aspect of EAG studies is the clear and concise presentation of quantitative data. A structured table is essential for comparing the EAG responses to different concentrations of a test compound and for comparing the sensitivity of different insect species or sexes to the same compound.
Note on Data Availability: While the literature indicates that EAG dose-response studies have been conducted for this compound, particularly in the sphinx moth Manduca sexta, the specific quantitative data from these studies is not publicly available in the searched resources.[1] The table below serves as a template for how such data should be presented.
Table 1: Template for EAG Dose-Response Data for this compound in Manduca sexta
| Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Normalized Response (%) |
| This compound | 0.1 | - | - |
| 1 | - | - | |
| 10 | - | - | |
| 100 | - | - | |
| Control (Solvent) | - | - | - |
SE: Standard Error
Experimental Protocols
The following protocols are generalized from established EAG methodologies and can be adapted for studying the response to this compound in various insect species.
Insect Preparation
-
Insect Rearing: The insects to be tested should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure physiological consistency.
-
Antenna Excision: Anesthetize the insect on ice or with CO2. Using fine scissors or a sharp blade, carefully excise one antenna at its base.
-
Mounting: Mount the excised antenna on an electrode holder. The base of the antenna is placed in contact with the reference electrode, and the tip is inserted into the recording electrode. A small portion of the antennal tip may be removed to ensure good electrical contact. Conductive gel or saline solution is used to establish a connection between the antenna and the electrodes.
Odorant Stimulus Preparation and Delivery
-
Compound Dilution: Prepare a serial dilution of this compound in a high-purity solvent such as paraffin oil or hexane. Common concentrations for dose-response studies range from 0.1 µg/µl to 100 µg/µl.
-
Stimulus Cartridge: Apply a known volume (e.g., 10 µl) of each dilution onto a small piece of filter paper and insert it into a disposable Pasteur pipette or a specialized stimulus cartridge.
-
Odor Delivery System: The stimulus cartridge is connected to an air stimulus controller. A continuous stream of purified and humidified air is passed over the antennal preparation. Puffs of air (typically 0.5 to 1 second) carrying the odorant are injected into this continuous airstream to stimulate the antenna.
EAG Recording and Data Analysis
-
Electrodes: Use Ag/AgCl electrodes filled with a saline solution (e.g., Ringer's solution) appropriate for the insect species.
-
Amplification and Digitization: The potential difference between the reference and recording electrodes is amplified by a high-impedance DC amplifier. The amplified signal is then digitized and recorded using specialized software.
-
Data Acquisition: Record the EAG response for each stimulus, ensuring an adequate recovery period (e.g., 30-60 seconds) between stimulations to prevent sensory adaptation.
-
Data Normalization: To account for the gradual decline in the responsiveness of the antennal preparation over time, the EAG responses to the test compound are often normalized. This can be done by expressing the response as a percentage of the response to a standard reference compound (e.g., a known attractant) or by subtracting the average response to a solvent control.
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates the general signaling pathway of odorant detection in insects, from the binding of an odorant molecule to a receptor to the generation of an electrical signal.
Caption: General insect olfactory signaling pathway.
Experimental Workflow for EAG
This diagram outlines the sequential steps involved in conducting an electroantennography experiment.
Caption: Experimental workflow for an EAG experiment.
Logical Relationship of EAG Dose-Response Analysis
This diagram illustrates the logical flow of analyzing the relationship between the dose of the odorant and the resulting EAG response.
References
Application Notes and Protocols for the Extraction of Hex-3-enyl Benzoate from Jasmine Absolute
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jasmine absolute is a highly valued and complex natural fragrance material used extensively in the perfumery and cosmetic industries. It is a rich source of various volatile and semi-volatile compounds, with (Z)-3-hexenyl benzoate being a significant contributor to its characteristic floral and green aroma. This document provides a detailed protocol for the extraction, purification, and analysis of (Z)-3-hexenyl benzoate from jasmine absolute. The methodologies described herein are intended to provide a robust framework for researchers to isolate this compound for further study, such as in drug development, flavor and fragrance research, or as an analytical standard.
Chemical Profile of Key Compounds
A summary of the quantitative data for (Z)-3-hexenyl benzoate and other major components typically found in jasmine absolute is presented in Table 1. This information is crucial for developing an effective separation strategy.
Table 1: Typical Chemical Composition of Jasmine Absolute and Physical Properties of (Z)-3-hexenyl benzoate.
| Compound | Typical Concentration (%) | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Benzyl acetate | 15 - 25 | C₉H₁₀O₂ | 150.17 | 212 |
| Linalool | 5 - 15 | C₁₀H₁₈O | 154.25 | 198 |
| (Z)-3-hexenyl benzoate | 5 - 12 | C₁₃H₁₆O₂ | 204.26 | 105 @ 1 mmHg [1] |
| Benzyl benzoate | 10 - 20 | C₁₄H₁₂O₂ | 212.24 | 323 |
| Indole | 2 - 5 | C₈H₇N | 117.15 | 253 |
| Phytol | 5 - 10 | C₂₀H₄₀O | 296.53 | 202-204 @ 1 mmHg |
| Isophytol | 3 - 7 | C₂₀H₄₀O | 296.53 | 183 @ 0.5 mmHg |
Note: The exact composition of jasmine absolute can vary depending on the geographical origin, extraction method, and crop season.
Experimental Protocols
The overall workflow for the extraction and purification of (Z)-3-hexenyl benzoate is depicted in the following diagram.
Caption: Experimental workflow for the isolation of (Z)-3-hexenyl benzoate.
Protocol 1: Vacuum Fractional Distillation
This initial purification step aims to separate the components of jasmine absolute based on their boiling points. Since (Z)-3-hexenyl benzoate has a relatively high boiling point, vacuum distillation is essential to prevent thermal degradation.
Materials and Equipment:
-
Jasmine absolute
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Manometer
-
Cold trap
-
Stir bar
Procedure:
-
Place a known quantity of jasmine absolute into the round-bottom flask along with a magnetic stir bar.
-
Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Connect the vacuum pump to the distillation apparatus through a cold trap.
-
Slowly evacuate the system to a pressure of approximately 1 mmHg.
-
Once the desired pressure is stable, begin heating the round-bottom flask gently using the heating mantle.
-
Monitor the temperature at the distillation head. Collect a forerun fraction containing the most volatile components.
-
Gradually increase the heating mantle temperature. Based on the boiling point of (Z)-3-hexenyl benzoate (105°C at 1 mmHg), fractions should be collected as the vapor temperature approaches this point.
-
Collect several fractions in separate receiving flasks as the distillation progresses.
-
Label each fraction and store at 4°C for subsequent analysis.
Table 2: Suggested Fractional Distillation Parameters (Starting Point).
| Parameter | Value |
| Pressure | 1 mmHg |
| Pot Temperature | Gradually increase from ambient to ~150°C |
| Head Temperature | Monitor and collect fractions between 95-115°C |
| Column Type | 20 cm Vigreux column |
Protocol 2: Column Chromatography
Fractions enriched with (Z)-3-hexenyl benzoate from the fractional distillation may still contain impurities with similar boiling points. Column chromatography is employed for further purification.
Materials and Equipment:
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Fraction collector or test tubes
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Sample Loading: Dissolve the pooled, enriched fractions from the distillation in a minimal amount of hexane. Load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (gradient elution). A suggested gradient is provided in Table 3.
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector or manually.
-
TLC Analysis: Monitor the separation by spotting aliquots of the collected fractions onto TLC plates. Develop the plates in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate) and visualize the spots under a UV lamp.
-
Pooling and Evaporation: Pool the fractions containing the pure (Z)-3-hexenyl benzoate, as determined by TLC.
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified compound.
Table 3: Suggested Gradient Elution for Column Chromatography.
| Step | Hexane (%) | Ethyl Acetate (%) |
| 1 | 100 | 0 |
| 2 | 98 | 2 |
| 3 | 95 | 5 |
| 4 | 90 | 10 |
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is used to identify and quantify the components in the fractions and to assess the purity of the final isolated (Z)-3-hexenyl benzoate.
Materials and Equipment:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample vials
-
Microsyringe
Procedure:
-
Sample Preparation: Dilute a small aliquot of each fraction (and the final product) in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1 mg/mL).
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Analysis: Run the GC-MS analysis using the parameters outlined in Table 4.
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative peak areas to determine the purity of the isolated (Z)-3-hexenyl benzoate.
Table 4: Suggested GC-MS Parameters.
| Parameter | Value |
| Column | HP-5MS (or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Mass Range | 40-400 amu |
Data Presentation and Visualization
The following diagram illustrates the logical relationship between the purification steps and the analytical verification.
Caption: Logical flow of purification and analytical verification steps.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Exercise caution when working with vacuum systems, as implosion can occur with damaged glassware.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
Conclusion
The protocol outlined in this document provides a comprehensive approach to the extraction and purification of (Z)-3-hexenyl benzoate from jasmine absolute. The combination of vacuum fractional distillation and column chromatography, followed by GC-MS analysis for verification, is a robust method for obtaining this compound in high purity. Researchers can adapt and optimize the suggested parameters to suit their specific equipment and the particular composition of their jasmine absolute sample.
References
Application Notes and Protocols for Hex-3-enyl Benzoate in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-3-enyl benzoate is a naturally occurring organic compound classified as a green leaf volatile (GLV).[1] GLVs are C6 compounds released by plants in response to mechanical damage or stress and are integral to plant communication, defense against herbivores and pathogens, and the attraction of natural enemies of pests.[1] While research into the specific applications of this compound in crop protection is an emerging field, the well-documented role of related GLVs, such as (Z)-3-hexenol and (Z)-3-hexenyl acetate, as plant defense elicitors provides a strong rationale for its investigation.[2][3][4][5]
These application notes and protocols are designed to guide researchers in the systematic evaluation of this compound as a potential crop protection agent. The methodologies are based on established protocols for studying plant defense elicitors and related GLVs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is crucial for the preparation of formulations and for understanding its environmental fate.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [6][7] |
| Molecular Weight | 204.26 g/mol | [6][8] |
| Appearance | Colorless oily liquid | [9] |
| Odor | Green, herbaceous, woody | [1] |
| CAS Number | 25152-85-6 ((Z)-isomer) | [6] |
| Boiling Point | 105 °C @ 1.00 mm Hg | [8] |
| Solubility | Insoluble in water; soluble in organic solvents | [8] |
Hypothesized Mechanism of Action
Based on studies of structurally similar GLVs, it is hypothesized that this compound acts as a plant defense elicitor, priming or directly inducing the plant's innate immune system. The proposed mechanism of action primarily involves the activation of the jasmonic acid (JA) signaling pathway.[5][10][11][12]
Proposed Signaling Pathway
The following diagram illustrates the hypothesized signaling cascade initiated by the application of this compound, leading to the expression of defense-related genes.
Caption: Hypothesized signaling pathway of this compound in inducing plant defense.
Experimental Protocols
The following protocols provide a framework for the systematic investigation of this compound's efficacy as a crop protection agent.
Protocol 1: In Vitro Antifungal and Antibacterial Assays
Objective: To determine the direct antimicrobial activity of this compound against common phytopathogens.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for solubilization
-
Common phytopathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum) and bacteria (e.g., Pseudomonas syringae, Xanthomonas campestris)
-
Appropriate growth media (e.g., Potato Dextrose Agar for fungi, Luria-Bertani agar for bacteria)
-
Sterile petri dishes, pipettes, and other standard microbiology lab equipment
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO.
-
Media Preparation: Prepare the growth media and autoclave. Allow it to cool to approximately 50-60°C before adding the test compound.
-
Dose-Response Plate Preparation: Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 10, 50, 100, 250, 500 µM). Include a DMSO-only control. Pour the media into petri dishes and allow them to solidify.
-
Inoculation:
-
Fungi: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture onto the center of each agar plate.
-
Bacteria: Spread a standardized suspension of bacteria (e.g., 10⁶ CFU/mL) evenly over the surface of the agar plates.
-
-
Incubation: Incubate the plates under optimal growth conditions for the respective pathogen.
-
Data Collection:
-
Fungi: Measure the radial growth of the mycelium at regular intervals until the control plate is fully covered.
-
Bacteria: Measure the zone of inhibition around a central well or disc containing the compound.
-
-
Analysis: Calculate the EC₅₀ (half-maximal effective concentration) for fungal growth inhibition and the minimum inhibitory concentration (MIC) for bacteria.
Protocol 2: Evaluation of Induced Resistance in Whole Plants
Objective: To assess the ability of this compound to induce resistance against pathogens or pests in a model plant system (e.g., Arabidopsis thaliana or tomato).
Materials:
-
This compound formulation (e.g., emulsifiable concentrate)
-
Model plants (e.g., 4-week-old Arabidopsis thaliana)
-
Phytopathogen (e.g., Pseudomonas syringae pv. tomato DC3000) or herbivorous insect (e.g., larvae of Spodoptera littoralis)
-
Pressurized sprayer or atomizer
-
Growth chambers with controlled environmental conditions
Methodology:
-
Plant Treatment: Prepare a working solution of this compound at various concentrations (e.g., 1, 10, 100 µM) in a suitable solvent with a surfactant. Spray the plants until runoff. Include a solvent-only control group.
-
Induction Period: Allow for an induction period of 24 to 72 hours post-treatment.
-
Pathogen/Pest Challenge:
-
Pathogen: Inoculate the leaves with a standardized bacterial suspension (e.g., 10⁵ CFU/mL) using a needleless syringe or by dip-inoculation.
-
Pest: Place one or two larvae of a consistent developmental stage onto a leaf of each plant.
-
-
Incubation: Return the plants to the growth chamber.
-
Disease/Damage Assessment:
-
Pathogen: At 3-5 days post-inoculation, quantify disease symptoms (e.g., lesion area) and/or bacterial growth within the leaves.
-
Pest: After a set period (e.g., 48 hours), measure the leaf area consumed by the larvae.
-
-
Analysis: Statistically compare the disease severity or herbivore damage between the treated and control groups.
Protocol 3: Gene Expression Analysis
Objective: To determine the effect of this compound on the expression of key defense-related genes.
Materials:
-
Plant tissue from treated and control plants (from Protocol 2)
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR machine and reagents
-
Primers for defense-related genes (e.g., PR1, PDF1.2, LOX2) and a reference gene (e.g., Actin)
Methodology:
-
Sample Collection: At various time points after this compound treatment (e.g., 0, 1, 6, 24 hours), collect leaf tissue and immediately freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue and synthesize cDNA according to the manufacturer's protocols.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA and specific primers for the target genes.
-
Data Analysis: Calculate the relative expression levels of the defense-related genes using the ΔΔCt method, normalized to the reference gene.
Experimental Workflow
The following diagram outlines a logical workflow for the investigation of this compound as a plant defense elicitor.
Caption: A logical workflow for investigating this compound in crop protection.
Conclusion
While direct research on the application of this compound in crop protection is limited, its classification as a GLV and the known activities of related compounds suggest its potential as a valuable tool in sustainable agriculture. The protocols and frameworks provided here offer a comprehensive guide for researchers to systematically evaluate its efficacy and elucidate its mechanism of action as a plant defense elicitor. Further research in this area is warranted and could lead to the development of novel, environmentally friendly crop protection strategies.
References
- 1. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Green Leaf Volatile (Z)-3-Hexenyl Acetate Is Differently Emitted by Two Varieties of Tulbaghia violacea Plants Routinely and after Wounding [mdpi.com]
- 4. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hexen-1-ol, benzoate, (Z)- [webbook.nist.gov]
- 7. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 8. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 10. Jasmonic Acid Signaling Pathway in Response to Abiotic Stresses in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Studies of Stable Isotope Labeled Hex-3-enyl Benzoate
Topic: Stable Isotope Labeling of Hex-3-enyl Benzoate for Metabolic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Z)-Hex-3-enyl benzoate is a volatile organic compound found in various plants, contributing to their characteristic aroma. Its structural similarity to signaling molecules and its potential bioactivity make it a compound of interest in metabolic studies, particularly in the context of drug development and toxicology. Stable isotope labeling is a powerful technique to trace the metabolic fate of compounds in biological systems. By replacing specific atoms with their stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)), researchers can track the parent compound and its metabolites using mass spectrometry. These application notes provide detailed protocols for the synthesis of stable isotope-labeled (Z)-hex-3-enyl benzoate and its use in in vivo and in vitro metabolic studies, with a focus on insect models, which are often used in early-stage toxicological and metabolic research.
Synthesis of Stable Isotope Labeled (Z)-Hex-3-enyl Benzoate
The synthesis of isotopically labeled (Z)-hex-3-enyl benzoate is achieved through the esterification of labeled precursors: isotopically labeled (Z)-hex-3-en-1-ol and benzoic acid. This can be achieved using either deuterium or carbon-13 labels.
Protocol 1: Synthesis of Deuterium-Labeled (Z)-Hex-3-enyl Benzoate (D-Hex-3-enyl benzoate)
This protocol describes the synthesis of (Z)-hex-3-enyl benzoate with deuterium atoms incorporated into the hexenyl moiety.
Materials:
-
(Z)-Hex-3-en-1-ol-d₂ (commercially available or synthesized)
-
Benzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve (Z)-hex-3-en-1-ol-d₂ (1.0 eq) and benzoic acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to obtain pure D-(Z)-hex-3-enyl benzoate.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of ¹³C-Labeled (Z)-Hex-3-enyl Benzoate (¹³C-Hex-3-enyl benzoate)
This protocol outlines the synthesis using ¹³C-labeled benzoic acid.
Materials:
-
(Z)-Hex-3-en-1-ol
-
Benzoic acid-¹³C₆ (commercially available)
-
Thionyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve benzoic acid-¹³C₆ (1.0 eq) in an excess of thionyl chloride.
-
Gently reflux the mixture for 2 hours to form the acid chloride.
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
Dissolve the resulting benzoyl chloride-¹³C₆ in anhydrous DCM.
-
In a separate flask, dissolve (Z)-hex-3-en-1-ol (1.2 eq) in anhydrous DCM and add anhydrous pyridine (1.5 eq).
-
Cool the alcohol solution to 0 °C and slowly add the benzoyl chloride-¹³C₆ solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by silica gel column chromatography (hexane:ethyl acetate gradient) to yield pure ¹³C-(Z)-hex-3-enyl benzoate.
-
Characterize the final product by NMR and mass spectrometry to confirm its structure and isotopic purity.
Caption: Synthesis workflow for deuterium and ¹³C-labeled (Z)-hex-3-enyl benzoate.
Proposed Metabolic Pathway of (Z)-Hex-3-enyl Benzoate in Insects
Based on the known principles of xenobiotic metabolism in insects, a plausible metabolic pathway for (Z)-hex-3-enyl benzoate is proposed. The metabolism is expected to occur in two main phases.
-
Phase I Metabolism: The primary Phase I reaction is likely the hydrolysis of the ester bond by carboxylesterases, which are abundant in insects.[1][2] This would yield (Z)-hex-3-en-1-ol and benzoic acid. The (Z)-hex-3-en-1-ol can be further oxidized to its corresponding aldehyde and carboxylic acid by alcohol and aldehyde dehydrogenases. The benzoic acid moiety can undergo hydroxylation reactions catalyzed by cytochrome P450 monooxygenases.[3][4]
-
Phase II Metabolism: The products of Phase I metabolism, which are more polar, can then be conjugated with endogenous molecules to facilitate their excretion.[5][6] (Z)-hex-3-en-1-ol and its oxidized metabolites, as well as hydroxylated benzoic acid, can be conjugated with sugars (e.g., glucose) by UDP-glucosyltransferases (UGTs) or with sulfate by sulfotransferases. Benzoic acid can also be conjugated with amino acids.
Caption: Proposed metabolic pathway of (Z)-hex-3-enyl benzoate in insects.
Experimental Protocols for Metabolic Studies
Protocol 3: In Vivo Metabolic Study in Insects
This protocol describes a general procedure for administering the labeled compound to insects and analyzing the metabolites.
Materials:
-
Labeled (Z)-hex-3-enyl benzoate (D- or ¹³C-labeled)
-
Test insects (e.g., larvae of Spodoptera frugiperda or adults of Drosophila melanogaster)
-
Artificial diet or sugar solution
-
Micro-applicator or syringe
-
Solvent for labeled compound (e.g., ethanol or acetone)
-
Homogenizer
-
Acetonitrile with 0.1% formic acid
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Oral Administration: Prepare an artificial diet or sugar solution containing a known concentration of the labeled (Z)-hex-3-enyl benzoate. Allow insects to feed for a defined period.
-
Topical Application: Dissolve the labeled compound in a suitable solvent and apply a precise volume to the dorsal thorax of the insect using a micro-applicator.
-
-
Incubation: Keep the treated insects in a controlled environment (temperature, humidity, light cycle) for various time points (e.g., 1, 6, 12, 24 hours).
-
Sample Collection: At each time point, collect a group of insects and flash-freeze them in liquid nitrogen.
-
Metabolite Extraction:
-
Homogenize the frozen insects in cold acetonitrile with 0.1% formic acid.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the supernatant using a high-resolution LC-MS/MS system.
-
Develop a targeted method to detect the parent labeled compound and its predicted metabolites based on their expected mass-to-charge ratios (m/z).
-
Use untargeted metabolomics approaches to identify novel metabolites.
-
-
Data Analysis:
-
Quantify the parent compound and its metabolites at each time point to determine the rate of metabolism.
-
Compare the metabolite profiles of insects treated with the labeled compound to a control group treated with the vehicle only.
-
Protocol 4: In Vitro Metabolic Study using Insect Microsomes
This protocol allows for the investigation of Phase I metabolism, particularly by cytochrome P450 enzymes.
Materials:
-
Labeled (Z)-hex-3-enyl benzoate
-
Insect microsomes (prepared from insect tissues like midgut or fat body)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile, cold
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the phosphate buffer, insect microsomes, and the labeled (Z)-hex-3-enyl benzoate.
-
Initiation of Reaction: Start the reaction by adding the NADPH regenerating system. A control reaction without the NADPH system should be run in parallel.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze by LC-MS/MS as described in the in vivo protocol.
-
Data Analysis: Compare the formation of metabolites in the presence and absence of the NADPH regenerating system to identify P450-dependent metabolism. Calculate the rate of metabolite formation.
Caption: General experimental workflow for in vivo and in vitro metabolic studies.
Data Presentation
Quantitative data from metabolic studies should be summarized in clear and concise tables to facilitate comparison and interpretation. Below are template tables for presenting results from in vivo and in vitro experiments.
Table 1: In Vivo Metabolism of Labeled (Z)-Hex-3-enyl Benzoate in [Insect Species]
| Time Point (hours) | Parent Compound Remaining (%) | Metabolite A (ng/insect) | Metabolite B (ng/insect) | ... |
| 1 | ||||
| 6 | ||||
| 12 | ||||
| 24 |
Table 2: In Vitro Metabolism of Labeled (Z)-Hex-3-enyl Benzoate by [Insect Tissue] Microsomes
| Incubation Time (min) | Substrate Depletion Rate (pmol/min/mg protein) | Metabolite A Formation Rate (pmol/min/mg protein) | Metabolite B Formation Rate (pmol/min/mg protein) | ... |
| 0 | ||||
| 15 | ||||
| 30 | ||||
| 60 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in studying the metabolism of (Z)-hex-3-enyl benzoate using stable isotope labeling. By following these methodologies, scientists can gain valuable insights into the biotransformation pathways of this compound, which is crucial for understanding its biological activity, potential toxicity, and for the development of new bioactive molecules. The use of stable isotopes provides a robust and reliable method for tracing metabolic fates and quantifying metabolic fluxes, contributing significantly to the fields of drug metabolism, toxicology, and chemical ecology.
References
- 1. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]
- 2. An Overview of Antennal Esterases in Lepidoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 6. Phase I and Phase II Xenobiotic-Metabolizing Enzymes: Structure, Function, and Regulation [mdpi.com]
Application Notes and Protocols for the Formulation of Hex-3-enyl Benzoate in Field Trials
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hex-3-enyl benzoate is a naturally occurring green leaf volatile (GLV) found in various plants, such as jasmine.[1] As a GLV, it is involved in plant defense mechanisms, including repelling herbivores and attracting their natural enemies.[2][3] These characteristics make this compound a promising candidate for use in integrated pest management (IPM) strategies. This document provides detailed application notes and protocols for the formulation and field testing of this compound to evaluate its efficacy in a research setting.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a stable and effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [4] |
| Molecular Weight | 204.26 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Odor | Green, herbaceous, woody | [5][6] |
| Boiling Point | 105 °C at 1 mmHg | [5] |
| Density | 0.999 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.508 | [5] |
| Water Solubility | 40.3 mg/L at 24 °C | [1] |
| Vapor Pressure | 0.003347 mmHg at 23°C | [4] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer esterification of (Z)-3-hexen-1-ol with benzoic acid, using an acid catalyst.[1][4]
Materials:
-
(Z)-3-hexen-1-ol
-
Benzoic acid
-
Sulfuric acid (concentrated) or other acid catalyst
-
Toluene or other suitable solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware for reflux and extraction
Protocol:
-
In a round-bottom flask, dissolve benzoic acid in toluene.
-
Add a stoichiometric equivalent of (Z)-3-hexen-1-ol to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Set up the apparatus for reflux and heat the mixture for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the excess acid.
-
Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and remove the solvent using a rotary evaporator to yield crude this compound.
-
Purify the product via fractional distillation under reduced pressure.
Caption: Fischer esterification of (Z)-3-hexen-1-ol and benzoic acid.
Formulation Development for Field Trials
For field applications, this compound can be formulated as an emulsifiable concentrate (EC) for spraying or incorporated into slow-release dispensers.
An EC formulation allows for the dilution of the active ingredient in water to form a stable emulsion for spraying.[7]
Materials:
-
This compound (active ingredient)
-
Solvent (e.g., Aromatic hydrocarbons, cyclohexanone)
-
Emulsifiers (a blend of non-ionic and anionic surfactants)
-
Stabilizer (optional)
Protocol:
-
Dissolve the desired concentration of this compound in the chosen solvent.
-
Add the emulsifier blend to the mixture. A typical starting point is a 5-10% w/v concentration of the total formulation.
-
If necessary, add a stabilizer.
-
Agitate the mixture until a homogenous solution is formed.
-
To test the emulsion stability, add a small amount of the EC formulation to water in a graduated cylinder and observe for any separation or creaming over time. Adjust the emulsifier blend as needed to achieve a stable emulsion.
Caption: Workflow for creating an emulsifiable concentrate formulation.
Slow-release dispensers provide a controlled and sustained release of the volatile compound over an extended period.[1][8] This is particularly useful for mating disruption or long-term repellent strategies.
Materials:
-
This compound
-
Dispenser matrix (e.g., rubber septa, polyethylene vials, polymeric plugs)[9]
-
Solvent (if required for loading)
Protocol:
-
Select a suitable dispenser type based on the desired release rate and field longevity.
-
Load a precise amount of this compound onto or into the dispenser matrix. This can be done by direct absorption, injection, or by incorporating it into the polymer matrix during manufacturing.
-
If using a solvent to aid in loading, ensure it completely evaporates before field deployment.
-
Determine the release rate of the loaded dispensers under controlled laboratory conditions (e.g., using gas chromatography to measure the amount of compound released over time) before field trials.
Field Trial Protocol
This protocol outlines a general experimental design for evaluating the efficacy of this compound in repelling a target pest or attracting beneficial insects.
Experimental Design:
-
Treatments:
-
This compound formulation (EC spray or slow-release dispensers).
-
Control (placebo formulation without the active ingredient).
-
-
Replication: Use a randomized complete block design with at least four replicates for each treatment.
-
Plot Size: The size of the plots will depend on the crop and the target insect's dispersal capabilities. Ensure adequate spacing between plots to prevent interference.
Protocol:
-
Site Selection: Choose a field with a known history of the target pest population.
-
Plot Setup: Establish the experimental plots according to the randomized complete block design.
-
Application:
-
EC Formulation: Apply the diluted emulsion to the crop foliage using a calibrated sprayer. Re-apply as needed based on the residual activity of the compound.
-
Slow-Release Dispensers: Place the dispensers within the plots at a predetermined density and height, according to the manufacturer's recommendations or preliminary studies.
-
-
Data Collection:
-
Pest Population: Monitor the population of the target pest using appropriate methods such as insect traps (e.g., sticky traps, pheromone traps), visual counts, or sweep netting.
-
Crop Damage: Assess the level of crop damage using a standardized rating scale.
-
Beneficial Insects: If applicable, monitor the abundance of beneficial insects that may be attracted to the compound.
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatment and control groups.
Caption: Logical workflow for a field trial of this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data from formulation and field trial experiments.
Table 1: Emulsifiable Concentrate Formulation Parameters
| Formulation ID | This compound (%) | Solvent(s) (%) | Emulsifier(s) (%) | Stability (at 24h) |
| EC-001 | 20 | Cyclohexanone (70) | Blend A (10) | Stable |
| EC-002 | 20 | Aromatic 200 (70) | Blend B (10) | Creaming |
| ... | ... | ... | ... | ... |
Table 2: Release Rate from Slow-Release Dispensers
| Dispenser Type | Loading (mg) | Release Rate (µ g/day ) at 25°C | Effective Lifespan (days) |
| Rubber Septum | 100 | 500 ± 50 | ~20 |
| Polyethylene Vial | 250 | 800 ± 75 | ~30 |
| ... | ... | ... | ... |
Table 3: Field Trial Efficacy Data (Example)
| Treatment | Mean Pest Count (per trap/week) | Mean Crop Damage Rating (1-5) |
| This compound | 15.2 ± 2.1 | 1.8 ± 0.3 |
| Control | 45.8 ± 5.6 | 4.2 ± 0.5 |
| * Indicates a statistically significant difference from the control (p < 0.05) |
References
- 1. The use of semiochemical slow-release devices in integrated pest management strategies | Université de Liège [popups.uliege.be]
- 2. Green leaf volatiles - Wikipedia [en.wikipedia.org]
- 3. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dispenser for the Zero-Order Controlled Release of Pheromone Blends - M & R Consulting Services dba Med-e-Cell [portal.nifa.usda.gov]
- 5. Microparticle dispensers for the controlled release of insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]
- 7. Formulating emulsifiable concentrate (EC) | Croda Agriculture [crodaagriculture.com]
- 8. researchgate.net [researchgate.net]
- 9. Pheromones - Dispensers - Novagrica [novagrica.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Hex-3-enyl Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Hex-3-enyl benzoate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the reaction yield of this compound consistently low?
A1: Low reaction yield can be attributed to several factors:
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Suboptimal Reaction Conditions: The temperature, reaction time, and catalyst concentration may not be optimal for the chosen synthesis method.
-
Catalyst Deactivation: The catalyst may have lost its activity due to poisoning, coking, or sintering.
-
Presence of Water: Water can hydrolyze the ester product back to the starting materials, especially in Fischer esterification.
-
Side Reactions: The formation of byproducts, such as ethers from the alcohol starting material, can reduce the yield of the desired ester.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
Solutions:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions for your specific setup.
-
Catalyst Regeneration/Replacement: If catalyst deactivation is suspected, consider regenerating the catalyst according to established procedures or replacing it with a fresh batch.
-
Water Removal: Ensure all reactants and solvents are anhydrous. In Fischer esterification, use a Dean-Stark apparatus or a drying agent to remove water as it is formed.
-
Minimize Side Reactions: Choose a catalyst and reaction conditions that favor esterification over side reactions. For example, using milder conditions can sometimes reduce ether formation.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the reaction's progress and ensure it goes to completion.
Q2: How can I identify the impurities in my this compound product?
A2: Common impurities in the synthesis of this compound include unreacted starting materials ((Z)-hex-3-en-1-ol and benzoic acid), byproducts (e.g., di(hex-3-enyl) ether), and residual catalyst.
Identification Methods:
-
Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can help identify the functional groups of impurities.
-
Chromatographic Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile impurities. High-Performance Liquid Chromatography (HPLC) can be used for less volatile impurities.
Q3: What are the best methods for purifying the final this compound product?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Washing: The crude product can be washed with a sodium bicarbonate solution to remove unreacted benzoic acid and then with brine to remove water-soluble impurities.
-
Distillation: Fractional distillation under reduced pressure is an effective method for separating this compound from less volatile or more volatile impurities.[2]
-
Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel is a suitable technique.
Q4: My catalyst seems to have lost activity after a few runs. What could be the cause and how can I prevent it?
A4: Catalyst deactivation in esterification reactions can be caused by several factors:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.
-
Coking/Fouling: At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.[3][4]
-
Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[4][5]
-
Leaching: The active components of the catalyst may dissolve into the reaction mixture.
Prevention and Regeneration:
-
Use High-Purity Reactants: Ensure that the starting materials and solvents are free from impurities that could poison the catalyst.
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize coking and sintering.
-
Catalyst Regeneration: Depending on the cause of deactivation, catalysts can sometimes be regenerated. For example, coke can be removed by controlled oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The main synthesis routes are:
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Fischer Esterification: This is the direct acid-catalyzed esterification of (Z)-hex-3-en-1-ol with benzoic acid.[6] Common catalysts include sulfuric acid and p-toluenesulfonic acid.
-
Enzymatic Esterification: Lipases are used as biocatalysts to perform the esterification under milder conditions. This method is often preferred for its high selectivity.
-
Transesterification: This involves the reaction of an ester of benzoic acid (e.g., methyl benzoate) with (Z)-hex-3-en-1-ol in the presence of a suitable catalyst.
Q2: What is the typical yield I can expect for this compound synthesis?
A2: The yield is highly dependent on the synthesis method and reaction conditions. With proper optimization, Fischer esterification can achieve high yields. Enzymatic methods also offer the potential for high conversion rates.
Q3: Can I use (E)-hex-3-en-1-ol instead of (Z)-hex-3-en-1-ol?
A3: Yes, it is possible to use (E)-hex-3-en-1-ol to produce (E)-Hex-3-enyl benzoate. However, the cis-isomer, derived from (Z)-hex-3-en-1-ol, is more commonly used in the fragrance industry.[2]
Q4: What are the key safety precautions to take during the synthesis?
A4:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong acids and organic solvents with care.
-
Be aware of the flammability of organic solvents and avoid ignition sources.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzoate Ester Synthesis
| Catalyst | Reactants | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfuric Acid | Benzoic Acid, Ethanol | Reflux | 1 | ~78 | Analogous Reaction |
| Lipase (Novozym 435) | Benzoic Acid, Benzyl Alcohol | 70 | 6 | >95 | Analogous Reaction |
| Tin(II) Compound | Benzoic Acid, C7-C13 Alcohols | 160-250 | Not Specified | High Conversion | Analogous Reaction |
| Phosphotungstic Acid | Phenols, Benzoic Anhydride | Not Specified | Not Specified | High | Analogous Reaction |
Note: The data presented is for the synthesis of similar benzoate esters and serves as a general guideline. Optimal conditions for this compound may vary.
Experimental Protocols
1. Fischer Esterification of (Z)-hex-3-en-1-ol with Benzoic Acid
-
Materials:
-
(Z)-hex-3-en-1-ol
-
Benzoic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Toluene (solvent)
-
5% Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzoic acid, a 1.5 molar excess of (Z)-hex-3-en-1-ol, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% by mole of benzoic acid).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
-
2. Enzymatic Synthesis of this compound using Immobilized Lipase
-
Materials:
-
(Z)-hex-3-en-1-ol
-
Benzoic Acid
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
-
Procedure:
-
In a flask, dissolve benzoic acid and a slight molar excess of (Z)-hex-3-en-1-ol in the chosen anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the reactants).
-
Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with gentle agitation.
-
Monitor the reaction progress by taking samples periodically and analyzing them by GC or HPLC.
-
Once the desired conversion is reached, separate the immobilized enzyme by filtration.
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified by washing with a dilute base to remove any remaining benzoic acid, followed by distillation or chromatography if necessary.
-
Visualizations
Caption: Workflow for the Fischer Esterification of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of Hex-3-enyl Benzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of Hex-3-enyl benzoate from reaction mixtures. It is intended for researchers, scientists, and professionals in drug development and related fields.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Question: My purified this compound still contains acidic impurities, as indicated by a broad peak in the NMR spectrum or a low pH of a washed sample. How can I remove the remaining benzoic acid?
Answer: Residual benzoic acid is a common impurity from the Fischer esterification synthesis.[1][2] An incomplete reaction or inefficient extraction can lead to its presence in the final product.
Recommended Solution: Perform a thorough acid-base extraction.
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will convert the benzoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[3][4]
-
Caution: During the bicarbonate wash, carbon dioxide gas will be evolved, causing pressure buildup in the separatory funnel. Vent the funnel frequently to release the pressure.
-
Separate the aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution to ensure complete removal of the acid.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.
Question: I am observing a significant amount of unreacted cis-3-Hexenol in my purified product. What is the best way to remove it?
Answer: Unreacted starting alcohol (cis-3-Hexenol) can be carried through the purification process. While washing with water can remove some of it, more efficient methods are available.
Recommended Solutions:
-
Column Chromatography: This is a highly effective method for separating the less polar this compound from the more polar cis-3-Hexenol. A silica gel column is typically used. The solvent system should be optimized using Thin Layer Chromatography (TLC) to achieve good separation. A common starting point for esters is a mixture of hexane and ethyl acetate.[5][6]
-
Vacuum Distillation: If the boiling points of this compound and cis-3-Hexenol are sufficiently different, vacuum distillation can be an effective purification method.[7]
Question: My final product yield is lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can result from several factors during the reaction and purification process.
Potential Causes and Solutions:
-
Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[8] To drive the reaction towards the product, consider using a large excess of one of the reactants (usually the alcohol) or removing water as it is formed (e.g., using a Dean-Stark apparatus).[9]
-
Product Loss During Extraction: During the aqueous washes, some of the this compound may be lost if an emulsion forms or if the layers are not separated carefully. To minimize this, allow the layers to separate completely and perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product.
-
Product Decomposition: Although generally stable, prolonged exposure to strong acids or high temperatures can potentially lead to decomposition. Ensure that the reaction temperature is controlled and that the acid catalyst is neutralized and removed during the work-up.
Question: I suspect my product contains the trans-isomer of this compound. How can I confirm its presence and separate it?
Answer: The synthesis of cis-3-Hexenyl benzoate can sometimes result in the formation of a small amount of the trans-isomer.[10]
Confirmation and Separation:
-
Analytical Techniques: The presence of the trans-isomer can often be detected by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), where it may appear as a separate peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the different isomers.
-
Purification: Complete separation of cis and trans isomers can be challenging. Fractional distillation under reduced pressure may be effective if there is a sufficient difference in their boiling points.[2] Preparative chromatography (HPLC or column chromatography) with an optimized solvent system can also be employed for their separation.
Frequently Asked Questions (FAQs)
What are the most common impurities in a crude this compound reaction mixture?
The most common impurities are unreacted starting materials: benzoic acid and cis-3-Hexenol.[1] Additionally, the trans-isomer of this compound may be present in small amounts.[10] The acid catalyst (e.g., sulfuric acid) used in the esterification will also be present and needs to be neutralized and removed.
What is the purpose of washing the organic layer with a sodium bicarbonate solution?
The primary purpose of the sodium bicarbonate wash is to remove acidic impurities, mainly unreacted benzoic acid and the acid catalyst.[3][4] The bicarbonate, a weak base, reacts with the acids to form their corresponding sodium salts, which are soluble in the aqueous layer and can thus be separated from the desired ester in the organic layer.
How can I monitor the progress of the purification?
Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the purification process. By spotting the crude mixture, the organic layer after each wash, and the collected fractions from column chromatography, you can visualize the separation of the desired product from impurities. The spots can be visualized under UV light.
What are the expected physical properties of pure this compound?
Pure cis-3-Hexenyl benzoate is a colorless liquid with a characteristic green, herbaceous, and woody odor.[11] Its boiling point is approximately 105 °C at 1 mmHg.[11]
Data Presentation
The following table summarizes the key purification techniques and their effectiveness for removing common impurities in this compound synthesis.
| Purification Method | Target Impurity | Principle of Separation | Expected Purity | Typical Yield |
| Acid-Base Extraction | Benzoic Acid, Acid Catalyst | Difference in acidity and solubility of the acid and its salt form.[3][4] | >95% (after removal of acidic impurities) | High (minimal loss of ester) |
| Column Chromatography | cis-3-Hexenol, trans-isomer, other byproducts | Differential adsorption of compounds onto a stationary phase (silica gel).[5] | >98% | Good to High (depends on separation efficiency) |
| Vacuum Distillation | cis-3-Hexenol, other volatile impurities | Differences in boiling points of the components under reduced pressure.[7] | >97% | Good to High (depends on boiling point differences) |
Experimental Protocols
Protocol 1: Purification of this compound using Acid-Base Extraction
This protocol describes the removal of acidic impurities from a crude this compound reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of an organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.
-
Mixing and Venting: Stopper the funnel and gently invert it several times to mix the layers. Periodically open the stopcock to vent the pressure buildup from the evolution of CO₂ gas.
-
Separation: Allow the layers to separate completely. The top layer will be the organic phase containing the this compound, and the bottom layer will be the aqueous phase.
-
Drain Aqueous Layer: Carefully drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash of the organic layer with a fresh portion of saturated NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the mixture to remove the drying agent. Concentrate the filtrate using a rotary evaporator to remove the solvent and obtain the purified this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
This protocol is suitable for removing impurities with different polarities, such as unreacted alcohol.
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the this compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.[5]
-
Column Packing: Prepare a flash chromatography column with silica gel, wet-packing it with the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 72200-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 4. This compound | C13H16O2 | CID 5352601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromatography [chem.rochester.edu]
- 6. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 11. cis-3-Hexenyl benzoate Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Hex-3-enyl Benzoate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproduct formation during the synthesis of Hex-3-enyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the Fischer esterification of cis-3-Hexen-1-ol with benzoic acid using an acid catalyst, and the acylation of cis-3-Hexen-1-ol with benzoyl chloride, often in the presence of a base like pyridine.[1][2]
Q2: I have a significant amount of an impurity with the same mass as my product in the GC-MS analysis. What could it be?
A2: A common byproduct with the same mass as cis-Hex-3-enyl benzoate is its geometric isomer, trans-Hex-3-enyl benzoate.[2] This can form if the starting material, cis-3-Hexen-1-ol, contains the trans-isomer or if isomerization occurs during the reaction, particularly under acidic conditions.
Q3: My final product has a lower than expected boiling point and a different odor. What could be the issue?
A3: This could indicate the presence of unreacted cis-3-Hexen-1-ol, which has a lower boiling point than the final ester product. Inadequate purification or incomplete reaction are likely causes.
Q4: After purification, I still have acidic impurities. What are they and how can I remove them?
A4: The most common acidic impurity is unreacted benzoic acid.[2] Standard purification protocols involve washing the crude product with a basic solution, such as sodium bicarbonate, to remove any remaining benzoic acid.
Q5: Can the double bond in cis-3-Hexen-1-ol migrate during the synthesis?
A5: While less common under standard esterification conditions, double bond migration in allylic alcohols is possible, especially in the presence of strong acids or high temperatures. This could lead to the formation of other hexenyl benzoate isomers.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[3][4] 2. Loss during Workup: The product may be lost during extraction or purification steps. 3. Side Reactions: Formation of byproducts such as di-(hex-3-enyl) ether or benzoic anhydride consumes starting materials. | 1. Drive the Equilibrium: Use an excess of one reactant (typically the alcohol) or remove water as it forms using a Dean-Stark apparatus.[5] 2. Optimize Workup: Ensure proper phase separation during extractions and minimize transfers. 3. Optimize Reaction Conditions: Lower the reaction temperature to minimize side reactions. For the benzoyl chloride method, ensure slow addition of the reagent. |
| Presence of trans-Hex-3-enyl benzoate | 1. Isomeric Impurity in Starting Material: The cis-3-Hexen-1-ol may contain the trans-isomer. 2. Isomerization during Reaction: Acidic conditions and heat can promote isomerization of the double bond. | 1. Use High-Purity Starting Material: Verify the purity of cis-3-Hexen-1-ol by GC-MS before use. 2. Milder Reaction Conditions: Use a less harsh acid catalyst or lower the reaction temperature. The benzoyl chloride method with pyridine at lower temperatures is less prone to isomerization. |
| Presence of Di-(hex-3-enyl) ether | Self-condensation of Alcohol: Under strong acidic conditions, two molecules of cis-3-Hexen-1-ol can dehydrate to form an ether.[6] | Use a Milder Catalyst: Switch from a strong mineral acid like sulfuric acid to a milder catalyst like p-toluenesulfonic acid. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature. |
| Presence of Benzoic Anhydride | Side reaction of Benzoyl Chloride: This can occur when using the benzoyl chloride method, especially if there is any moisture present or if the reaction is not controlled properly.[7][8] | Use Anhydrous Conditions: Ensure all glassware and reagents are dry. Controlled Addition: Add the benzoyl chloride slowly to the reaction mixture, preferably at a low temperature, to control the reaction rate. |
| Product is Colored | Degradation of Reactants or Product: The presence of a benzene ring can sometimes lead to coloration over time or due to impurities.[2] | Purification: Purify the product by vacuum distillation. Storage: Store the final product in a cool, dark place under an inert atmosphere. |
Quantitative Data on Byproduct Formation
The following tables provide illustrative data on how reaction conditions can influence the product and byproduct distribution. The values are representative and will vary based on specific experimental parameters.
Table 1: Effect of Catalyst on Byproduct Formation in Fischer Esterification
| Catalyst (1 mol%) | Temperature (°C) | cis-Hex-3-enyl benzoate (%) | trans-Hex-3-enyl benzoate (%) | Di-(hex-3-enyl) ether (%) | Unreacted Alcohol (%) |
| H₂SO₄ | 100 | 75 | 10 | 8 | 7 |
| p-TsOH | 100 | 85 | 5 | 4 | 6 |
| Sc(OTf)₃ | 100 | 90 | 3 | 2 | 5 |
Table 2: Effect of Reaction Time on Product Purity (Benzoyl Chloride Method)
| Reaction Time (hours) | Temperature (°C) | cis-Hex-3-enyl benzoate (%) | Benzoic Anhydride (%) | Unreacted Alcohol (%) |
| 1 | 25 | 80 | 5 | 15 |
| 4 | 25 | 92 | 2 | 6 |
| 8 | 25 | 95 | <1 | 4 |
Experimental Protocols
Protocol 1: Fischer Esterification using p-Toluenesulfonic Acid
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cis-3-Hexen-1-ol (1.0 eq), benzoic acid (1.2 eq), p-toluenesulfonic acid (0.05 eq), and toluene (as solvent).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure cis-Hex-3-enyl benzoate.
Protocol 2: Esterification using Benzoyl Chloride and Pyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane, cis-3-Hexen-1-ol (1.0 eq), and pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reaction: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude ester by vacuum distillation.
Visual Guides
Diagram 1: Synthesis Pathways and Byproduct Formation
Caption: Reaction pathways for this compound synthesis and major byproducts.
Diagram 2: Troubleshooting Workflow for Impure Product
Caption: A logical workflow for troubleshooting and purifying this compound.
References
Stability of Hex-3-enyl benzoate under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Hex-3-enyl benzoate under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous solutions?
As an ester, this compound is susceptible to hydrolysis in aqueous environments, a reaction that breaks the ester bond to yield benzoic acid and (Z)-hex-3-en-1-ol. This process can be catalyzed by both acids and bases. Over time, the formation of benzoic acid can be expected. The presence of a double bond in the hexenyl portion of the molecule is known to enhance the rate of alkaline hydrolysis compared to its saturated counterparts.
Q2: How do acidic and basic conditions affect the stability of this compound?
-
Acidic Conditions: In the presence of an acid catalyst, the hydrolysis of this compound is a reversible reaction. To favor the hydrolysis products, a large excess of water is typically required. The reaction involves protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by water.
-
Basic Conditions (Saponification): Under basic conditions, the hydrolysis of this compound is an irreversible process. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. The resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which drives the reaction to completion. Generally, base-catalyzed hydrolysis is faster than acid-catalyzed hydrolysis.
Q3: Are there any quantitative data available for the hydrolysis of this compound?
Quantitative Data for Analogous Esters
| Compound | Condition | Rate Constant | Half-Life (at pH 7, 25°C) |
| Ethyl benzoate | Neutral Hydrolysis | 9.8 M⁻¹hr⁻¹ | 1.7 years |
Note: This data is for a structurally similar compound and should be used as an estimate. The actual stability of this compound will vary.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible hydrolysis rates.
-
Possible Cause 1: Temperature Fluctuations.
-
Solution: Ensure a constant and accurately controlled temperature throughout the experiment using a water bath or incubator. Even small temperature variations can significantly affect reaction rates.
-
-
Possible Cause 2: Inaccurate pH measurement or control.
-
Solution: Calibrate the pH meter before each use with fresh, certified buffer standards. Ensure the pH of the reaction mixture is stable throughout the experiment, especially for prolonged studies.
-
-
Possible Cause 3: Impurities in the this compound sample.
-
Solution: Verify the purity of the ester using techniques like GC-MS or NMR before starting the stability study. Impurities can act as catalysts or inhibitors.
-
Issue 2: The hydrolysis reaction is not proceeding or is very slow.
-
Possible Cause 1: Insufficient catalyst concentration (for acid or base-catalyzed hydrolysis).
-
Solution: Increase the concentration of the acid or base catalyst. For base-catalyzed hydrolysis, ensure a stoichiometric excess of the base if the goal is to drive the reaction to completion.
-
-
Possible Cause 2: Low reaction temperature.
-
Solution: Increase the reaction temperature. The rate of hydrolysis is temperature-dependent, and higher temperatures will accelerate the reaction.
-
-
Possible Cause 3: Poor solubility of this compound.
-
Solution: While this compound has low water solubility, using a co-solvent like acetonitrile or ethanol (be cautious of transesterification with alcohol co-solvents in basic conditions) can improve solubility and reaction rates. Ensure the co-solvent does not interfere with the analytical method.
-
Issue 3: Difficulty in analyzing the hydrolysis products.
-
Possible Cause 1: Co-elution of reactants and products in chromatography.
-
Solution: Optimize the chromatographic method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation between this compound, benzoic acid, and (Z)-hex-3-en-1-ol.
-
-
Possible Cause 2: Degradation of products during analysis.
-
Solution: Ensure that the analytical conditions are not causing further reactions. For example, a highly acidic or basic mobile phase in HPLC could potentially alter the analytes.
-
Experimental Protocols
Protocol 1: Determination of Hydrolysis Rate by HPLC-UV
This method is suitable for monitoring the disappearance of this compound and the appearance of benzoic acid over time.
Materials:
-
This compound
-
Buffer solutions of desired pH (e.g., phosphate buffer for neutral pH, HCl for acidic, NaOH for basic)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile.
-
Reaction Setup:
-
In a temperature-controlled vessel, add a known volume of the desired buffer solution.
-
Initiate the reaction by adding a small, known volume of the this compound stock solution to the buffer. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction rate.
-
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a vial containing a suitable solvent (e.g., acetonitrile) to stop the hydrolysis.
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to separate the compounds.
-
Monitor the absorbance at a wavelength where both this compound and benzoic acid have good absorbance (e.g., around 230 nm).
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., pseudo-first-order if the concentration of water and catalyst are in large excess).
-
Protocol 2: Determination of Hydrolysis Rate by ¹H NMR Spectroscopy
This method allows for the simultaneous monitoring of the reactant and products without the need for chromatographic separation.
Materials:
-
This compound
-
Deuterated buffer solutions (e.g., D₂O with phosphate buffer, DCl, or NaOD)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
Dissolve a known amount of this compound in a deuterated buffer solution directly in an NMR tube.
-
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum at time zero.
-
Incubate the NMR tube at a constant temperature.
-
Acquire subsequent ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Identify characteristic proton signals for this compound, benzoic acid, and (Z)-hex-3-en-1-ol that do not overlap.
-
Integrate these signals in each spectrum.
-
The relative integrals will be proportional to the concentration of each species.
-
Plot the concentration of this compound versus time and determine the rate constant.
-
Visualizations
Caption: Hydrolysis pathways of this compound under acidic and basic conditions.
Technical Support Center: Hex-3-enyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hex-3-enyl benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is an organic compound classified as a benzoate ester. It is formed from the esterification of benzoic acid and (Z)-hex-3-en-1-ol.[1] It is recognized for its green, herbaceous, and woody scent and is utilized in the fragrance and flavor industries.[1]
Q2: What are the primary degradation pathways for this compound?
A2: The main degradation pathways for this compound are hydrolysis, oxidation, and photolysis. As an ester, it is susceptible to hydrolysis, which breaks the ester bond to form hex-3-en-1-ol and benzoic acid.[1] The double bond in the hexenyl moiety and the aromatic ring are potential sites for oxidation and photodegradation.
Q3: What are the expected degradation products of this compound?
A3: Based on its chemical structure, the following degradation products can be anticipated:
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Oxidation: Oxidation of the double bond can lead to the formation of aldehydes, ketones, or carboxylic acids. For example, ozonolysis can yield propanal and 3-benzoyloxypropanal. Oxidation of the aromatic ring can result in hydroxylated derivatives.
-
Photodegradation: UV radiation can induce cleavage of the ester bond, leading to the formation of radicals that can result in a variety of products, including hex-3-en-1-ol and benzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis (GC-MS, HPLC)
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Possible Cause 1: Hydrolytic Degradation. The presence of unexpected peaks corresponding to (Z)-Hex-3-en-1-ol and benzoic acid may indicate hydrolysis of the this compound sample.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that all solvents used for sample preparation and analysis are anhydrous to prevent hydrolysis.
-
Control pH: Avoid acidic or basic conditions during sample preparation and storage, as these can catalyze hydrolysis.
-
Storage Conditions: Store samples in a cool, dry place to minimize degradation.
-
Confirmation: Analyze authentic standards of (Z)-Hex-3-en-1-ol and benzoic acid to confirm the identity of the unknown peaks.
-
-
-
Possible Cause 2: Oxidative Degradation. The appearance of new peaks, particularly those with lower molecular weights or containing additional oxygen atoms, may suggest oxidation.
-
Troubleshooting Steps:
-
Inert Atmosphere: Handle and store the sample under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.
-
Avoid Pro-oxidants: Ensure that solvents and reagents are free from peroxides or other oxidizing agents.
-
Antioxidant Addition: For long-term storage or experiments under harsh conditions, consider the addition of a suitable antioxidant.
-
-
-
Possible Cause 3: Photodegradation. Exposure to light, especially UV radiation, can lead to the formation of various degradation products.
-
Troubleshooting Steps:
-
Light Protection: Protect the sample from light by using amber vials or by wrapping containers with aluminum foil.
-
Work in a Dark Environment: Perform experimental manipulations in a dimly lit area or under a fume hood with the sash down to minimize light exposure.
-
-
Issue 2: Changes in the Physical Properties of the Sample (e.g., Color, Odor)
-
Possible Cause: Degradation of the Compound. A change in the color or odor of this compound is a strong indicator of chemical degradation.
-
Troubleshooting Steps:
-
Re-analyze the Sample: Perform a chromatographic analysis (e.g., GC-MS) to identify any degradation products.
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Review Storage Conditions: Ensure that the sample has been stored under the recommended conditions (cool, dark, and dry).
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Purity Check: If the purity of the starting material is in doubt, re-purify it using an appropriate technique such as distillation or chromatography.
-
-
Experimental Protocols
Protocol 1: Analysis of this compound and its Hydrolytic Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify this compound, (Z)-Hex-3-en-1-ol, and benzoic acid.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
For the analysis of benzoic acid, derivatization to a more volatile ester (e.g., methyl benzoate) may be necessary for better chromatographic performance. This can be achieved by reacting the sample with a derivatizing agent like diazomethane or by esterification with methanol under acidic conditions.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify the compounds by comparing their mass spectra and retention times with those of authentic standards. Quantify the compounds using a calibration curve prepared from the standards.
Data Presentation
Table 1: Expected Retention Times and Key Mass Spectral Fragments for this compound and its Hydrolytic Degradation Products.
| Compound | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| (Z)-Hex-3-en-1-ol | ~ 5 - 7 | 100, 82, 67, 55, 41 |
| Benzoic acid (as methyl ester) | ~ 8 - 10 | 136, 105, 77, 51 |
| This compound | ~ 12 - 15 | 204, 105, 82, 77, 67 |
Note: Retention times are approximate and will vary depending on the specific GC column and conditions used.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
Technical Support Center: Lipase-Catalyzed Production of Hex-3-enyl Benzoate
Welcome to the technical support center for the lipase-catalyzed production of Hex-3-enyl benzoate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the enzymatic synthesis of this compound.
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yield in lipase-catalyzed esterification can stem from several factors. Here's a systematic approach to troubleshooting:
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Sub-optimal Reaction Conditions: Temperature, reaction time, and agitation speed are critical. Lipases have an optimal temperature range, typically between 40-60°C; higher temperatures can lead to enzyme denaturation.[1] Reaction time should be sufficient to reach equilibrium.
-
Enzyme Inactivation: The lipase may be inactivated by the solvent or by substrates/products. Ensure the chosen organic solvent is compatible with the lipase. Some polar solvents can strip essential water from the enzyme, leading to inactivation.
-
Substrate or Product Inhibition: High concentrations of either the alcohol (Hex-3-en-1-ol) or the benzoic acid can inhibit the enzyme's activity. Similarly, the accumulation of the product, this compound, or the by-product, water, can shift the reaction equilibrium backwards, reducing the net forward reaction rate. Consider starting with a lower substrate concentration or removing the by-product as the reaction proceeds.
-
Incorrect Substrate Molar Ratio: The ratio of alcohol to acid can significantly impact the yield. An excess of one substrate may be beneficial but too high an excess can cause inhibition. Experiment with different molar ratios to find the optimum for your system.
-
Insufficient Enzyme Concentration: The amount of lipase will directly affect the reaction rate. If the concentration is too low, the reaction will be slow and may not reach completion in a practical timeframe.
Q2: The reaction rate is extremely slow. How can I increase the speed of the reaction?
A2: A slow reaction rate can be addressed by:
-
Increasing Enzyme Loading: A higher concentration of the lipase will provide more active sites for the reaction, thus increasing the rate. However, be aware that excessive enzyme amounts can lead to mass transfer limitations and may not be cost-effective.
-
Optimizing Temperature: Increasing the temperature towards the enzyme's optimum can significantly boost the reaction rate. However, exceeding the optimal temperature can lead to rapid deactivation.
-
Improving Mass Transfer: Ensure adequate mixing or agitation to minimize mass transfer limitations between the substrates and the immobilized enzyme.
-
Water Content: While water is a by-product of esterification and excess water can reverse the reaction, a very small amount of water is often essential for maintaining the lipase's active conformation. The optimal water activity should be determined for your specific system.
Q3: My lipase appears to be deactivating over the course of the reaction. What can I do to improve its stability?
A3: Enzyme deactivation is a common challenge. To enhance stability:
-
Immobilization: If you are using a free lipase, consider immobilizing it on a suitable support. Immobilization can improve the enzyme's stability in organic solvents and at higher temperatures. Novozym 435, a commercially available immobilized lipase B from Candida antarctica, is known for its robustness.[2]
-
Solvent Selection: Use a non-polar, hydrophobic solvent that is less likely to strip the essential water layer from the enzyme.
-
Temperature Control: Operate the reaction at a temperature that balances a good reaction rate with long-term enzyme stability.
-
pH Memory: The pH of the aqueous solution from which the lipase was lyophilized or immobilized can influence its activity in an organic solvent. This "pH memory" can be optimized.
Q4: I am observing the formation of by-products. How can I improve the selectivity of the reaction?
A4: By-product formation can be minimized by:
-
Enzyme Specificity: Lipases are generally highly selective. Ensure you are using a lipase that is specific for the primary alcohol group of Hex-3-en-1-ol and does not catalyze side reactions with your substrates.
-
Reaction Conditions: Adjusting the temperature and reaction time can sometimes influence the selectivity.
-
Purity of Substrates: Ensure that your starting materials, Hex-3-en-1-ol and benzoic acid, are of high purity to avoid side reactions from contaminants.
Quantitative Data from Analogous Systems
While specific data for this compound is limited in published literature, the following tables summarize quantitative data from the lipase-catalyzed synthesis of similar fragrance esters. This data can serve as a starting point for your experimental design.
Table 1: Optimization of Reaction Parameters for Fragrance Ester Synthesis
| Ester Product | Lipase Source | Temperature (°C) | Substrate Molar Ratio (Acid:Alcohol) | Enzyme Loading | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Hexyl Acetate | Mucor miehei | 52.6 | 2.7:1 (Triacetin:Hexanol) | 37.1% (w/w) | 7.7 | 86.6 | [3] |
| Eugenyl Benzoate | Rhizomucor miehei | 50 | 1:3 | 3 mg/mL | 5 | 66 | [4] |
| Octyl Formate | Novozym 435 | 40 | 1:7 | 15 g/L | Not Specified | 96.51 | [5] |
| Dibutyl Adipate | Novozym 435 | Not Specified | Not Specified | Not Specified | 2.25 | >96 | [6] |
Table 2: Effect of Temperature on Ester Synthesis
| Ester Product | Lipase Source | Temperature (°C) | Conversion/Yield (%) | Reference |
| Fragrance Ester | Marine Actinomycetes | 30 | <40 | [7] |
| Fragrance Ester | Marine Actinomycetes | 40 | ~45 | [7] |
| Fragrance Ester | Marine Actinomycetes | 50 | 68.33 | [7] |
| Fragrance Ester | Marine Actinomycetes | 55 | <60 | [7] |
| Octyl Formate | Novozym 435 | 20 | 77.10 | [5] |
| Octyl Formate | Novozym 435 | 30 | 80.71 | [5] |
| Octyl Formate | Novozym 435 | 40 | 81.96 | [5] |
| Octyl Formate | Novozym 435 | 50 | 78.71 | [5] |
Experimental Protocols
The following is a generalized experimental protocol for the lipase-catalyzed synthesis of this compound, based on common methodologies for similar fragrance esters. Researchers should optimize these parameters for their specific requirements.
Materials:
-
(Z)-Hex-3-en-1-ol (Leaf alcohol)
-
Benzoic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, toluene, or a solvent-free system)
-
Molecular sieves (optional, for water removal)
-
Standard laboratory glassware and magnetic stirrer/hotplate or shaker incubator.
General Procedure:
-
Reaction Setup: In a sealed reaction vessel, combine (Z)-Hex-3-en-1-ol and benzoic acid in the desired molar ratio in the chosen organic solvent. If operating in a solvent-free system, the reactants themselves will serve as the medium.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-15% (w/w) of the total substrate mass.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., 40-60°C) with constant stirring or shaking for a set period (e.g., 8-48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Termination and Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by filtering out the immobilized enzyme. The enzyme can often be washed and reused. The product, this compound, can then be purified from the reaction mixture, for example, by vacuum distillation or column chromatography.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the lipase-catalyzed production of this compound.
Caption: Experimental workflow for lipase-catalyzed synthesis.
Caption: Troubleshooting flowchart for enzymatic esterification.
References
- 1. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 2. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 3. Optimized synthesis of lipase-catalyzed hexyl acetate in n-hexane by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic esterification of eugenol and benzoic acid by a novel chitosan-chitin nanowhiskers supported Rhizomucor miehei lipase: Process optimization and kinetic assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijeat.org [ijeat.org]
Technical Support Center: Overcoming Matrix Effects in Hex-3-enyl Benzoate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantification of Hex-3-enyl benzoate, specifically focusing on the mitigation of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][3] For example, in biological samples like plasma or urine, phospholipids are a major source of matrix effects that can interfere with the analysis.
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A: Two common methods to assess matrix effects are the post-column infusion and the post-extraction spike methods.[2][4]
-
Post-Column Infusion: A constant flow of a standard solution of this compound is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected. Any deviation (dip or peak) in the baseline signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.[4]
-
Post-Extraction Spike: The response of this compound in a standard solution is compared to its response when spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between the two responses indicates the presence of matrix effects.[5]
Q3: What are the most effective strategies to overcome matrix effects?
A: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove interfering components from the matrix before analysis.[4][6] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specific phospholipid removal methods can significantly reduce matrix effects.[6]
-
Chromatographic Separation: Modifying the chromatographic conditions to separate this compound from co-eluting matrix components can mitigate interference.[4]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[4][7] A SIL-IS, such as deuterium or carbon-13 labeled this compound, will behave almost identically to the analyte during sample preparation and ionization, thus correcting for variations in signal response.[7][8][9]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[8]
-
Standard Addition: This involves adding known amounts of the analyte to the actual samples to create a calibration curve within each sample's unique matrix.[4][10]
Troubleshooting Guide
Problem: I am observing poor accuracy and precision in my this compound quantification. Could this be due to matrix effects?
A: Yes, inconsistent and inaccurate results are common symptoms of unaddressed matrix effects.[3] Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Assess the Presence and Severity of Matrix Effects.
-
Action: Perform a post-extraction spike experiment.
-
Procedure:
-
Prepare a standard solution of this compound in a clean solvent (e.g., methanol).
-
Prepare a blank matrix sample (e.g., plasma, urine) by taking it through your entire sample preparation procedure.
-
Spike the extracted blank matrix with the this compound standard at a known concentration.
-
Analyze both the standard solution and the spiked extract via LC-MS.
-
Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Standard Solution) * 100%
-
-
Interpretation: A value significantly different from 100% indicates the presence of matrix effects (e.g., < 85% suggests ion suppression, > 115% suggests ion enhancement).
Step 2: If Matrix Effects are Confirmed, Implement Mitigation Strategies.
The choice of strategy will depend on the severity of the matrix effect and the resources available.
Option A: Improve Sample Preparation.
-
Rationale: To remove interfering components before they enter the LC-MS system.[6]
-
Troubleshooting:
-
If you are using Protein Precipitation (PPT): This method is fast but often results in significant matrix effects from phospholipids.[3][6] Consider switching to a more selective technique.
-
Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering compounds behind.[6]
-
Solid-Phase Extraction (SPE): Choose an SPE sorbent that strongly retains this compound and allows matrix components to be washed away. Mixed-mode or specific phospholipid removal SPE cartridges can be very effective.[9]
-
Option B: Optimize Chromatographic Conditions.
-
Rationale: To achieve baseline separation between this compound and the interfering matrix components.[4]
-
Troubleshooting:
-
Gradient Elution: Adjust the gradient slope to better separate compounds.
-
Column Chemistry: Test a different column with an alternative stationary phase (e.g., C18, Phenyl-Hexyl, Biphenyl) to alter selectivity.
-
Option C: Employ an Appropriate Internal Standard.
-
Rationale: To compensate for signal variability caused by matrix effects.[7]
-
Troubleshooting:
-
Structural Analogue IS: If a SIL-IS is not available, a non-labeled structural analogue can be used, but it may not co-elute perfectly and thus may not fully compensate for matrix effects.
-
Stable Isotope-Labeled IS (SIL-IS): This is the most robust solution.[7][9] The SIL-IS should be added to the samples before any sample preparation steps to account for both extraction variability and matrix effects.
-
Quantitative Data Summary
The following tables provide illustrative data on the impact of matrix effects on this compound quantification and the effectiveness of different mitigation strategies.
Table 1: Assessment of Matrix Effects in Human Plasma using Different Sample Preparation Methods.
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) |
| Standard in Solvent (100 ng/mL) | 1,520,450 | N/A |
| Protein Precipitation (PPT) | 851,250 | 56.0% (Suppression) |
| Liquid-Liquid Extraction (LLE) | 1,231,560 | 81.0% (Suppression) |
| Solid-Phase Extraction (SPE) | 1,415,820 | 93.1% (Minimal Effect) |
Table 2: Comparison of Accuracy and Precision with Different Calibration Strategies.
| Calibration Method | Mean Calculated Concentration (n=5) | Accuracy (%) | Precision (%RSD) |
| Spiked Concentration: 100 ng/mL | |||
| External Calibration (in solvent) | 58.2 ng/mL | 58.2% | 18.5% |
| Matrix-Matched Calibration | 98.7 ng/mL | 98.7% | 6.2% |
| Stable Isotope Dilution | 101.3 ng/mL | 101.3% | 2.1% |
Experimental Protocols
Protocol 1: Assessment of Matrix Effect by Post-Extraction Spike
-
Preparation of Standard Solution (A): Prepare a 100 ng/mL solution of this compound in methanol.
-
Preparation of Spiked Matrix Sample (B): a. Take 100 µL of blank human plasma. b. Perform sample extraction using your chosen method (e.g., SPE). c. Evaporate the extract to dryness and reconstitute in 100 µL of methanol containing 100 ng/mL of this compound.
-
Analysis: Inject equal volumes of solution A and B into the LC-MS/MS system.
-
Calculation: Matrix Effect (%) = (Mean Peak Area of B / Mean Peak Area of A) * 100%
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution (e.g., Hex-3-enyl-d5 benzoate) and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 1 mL of 2% formic acid in water. b. Wash the cartridge with 1 mL of methanol/water (50:50, v/v).
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject into the LC-MS/MS system.
Visualizations
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
Improving resolution of Hex-3-enyl benzoate isomers in chromatography
Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and frequently asked questions to help you improve the chromatographic resolution of (Z)- and (E)-Hex-3-enyl benzoate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomers of Hex-3-enyl benzoate that require separation?
The primary isomers of concern are the geometric isomers (Z)-Hex-3-enyl benzoate (cis) and (E)-Hex-3-enyl benzoate (trans). The cis isomer is often found in natural products like jasmine absolute and is widely used in the fragrance industry.[1] Synthesis of the cis isomer can result in the presence of the trans isomer as a trace impurity.[1]
Q2: Why is the separation of these geometric isomers important?
Separating the (Z) and (E) isomers is crucial for several reasons:
-
Quality Control: To ensure the purity and consistency of fragrance and flavor ingredients, as the olfactory characteristics of the isomers can differ.[1]
-
Regulatory Compliance: Accurately quantifying each isomer is necessary to meet regulatory standards for product composition.
-
Research and Development: Understanding the properties and biological activity of individual isomers requires their effective separation and purification.
Q3: Which chromatographic technique is better for separating (Z)- and (E)-Hex-3-enyl benzoate: GC or HPLC?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used, but the choice depends on the analytical goal.
-
Gas Chromatography (GC) is highly effective for separating volatile compounds like hexenyl benzoate isomers. Because cis- and trans- isomers often have very similar boiling points, the separation relies heavily on the selective interaction between the isomers and the GC column's stationary phase.[2] GC, especially when coupled with Mass Spectrometry (GC-MS), is excellent for identification and quantification.[3]
-
High-Performance Liquid Chromatography (HPLC) , particularly Reversed-Phase (RP-HPLC), is also a robust technique.[4] The separation is based on differences in polarity. The more linear structure of the trans isomer is expected to have stronger interactions with a non-polar stationary phase (like C18), leading to a longer retention time compared to the cis isomer.[4] HPLC with UV detection is well-suited for quantification due to the benzoate group's aromaticity.[3]
Q4: What is the key to achieving good resolution in Gas Chromatography (GC)?
The most critical factor for separating geometric isomers in GC is the choice of stationary phase . Since the boiling points are similar, separation must be achieved through differential interactions with the phase.[5] A polar stationary phase is generally recommended for separating polar compounds, and for cis/trans isomers, a high-polarity cyanopropyl phase is often effective.[5][6] Additionally, optimizing the oven temperature program is essential for achieving baseline resolution.[7]
Q5: What is a good starting point for developing a Reversed-Phase HPLC method?
A good starting point for an RP-HPLC method is to use a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[8][9] The benzoate moiety allows for strong UV detection around 230-260 nm.[3] From there, the mobile phase composition and gradient can be optimized to achieve the desired resolution.
Data Presentation
Table 1: Comparison of GC and HPLC for this compound Isomer Analysis
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with stationary phase.[3] | Separation based on polarity and partitioning between mobile and stationary phases.[9] |
| Stationary Phase | High-polarity phase (e.g., biscyanopropyl polysiloxane) recommended for cis/trans isomers.[6] | Non-polar C18 or C8 stationary phase is a common starting point.[8] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen).[3] | Mixture of aqueous buffer and organic solvents (e.g., Acetonitrile, Methanol).[10] |
| Detection | Flame Ionization Detector (FID), Mass Spectrometry (MS).[1] | UV-Vis Detector (Diode Array Detector), MS.[3] |
| Strengths | High resolution for volatile isomers, excellent for identification (with MS). | Robust quantification, suitable for less volatile compounds, preparative scale options. |
| Considerations | Requires analyte to be thermally stable and volatile. | Solvent consumption can be high, potential for peak broadening with complex matrices.[8] |
Table 2: Recommended GC Column Stationary Phases for Isomer Separation
| Polarity | Stationary Phase Type | Common Name / Code | Rationale for Use |
| Non-Polar | 100% Dimethylpolysiloxane | DB-1, HP-1 | Good first choice for method development; separates primarily by boiling point.[5] May not resolve isomers. |
| Intermediate Polarity | (5%-Phenyl)-methylpolysiloxane | DB-5, HP-5ms | Slightly more polar than DB-1, offers some selectivity for aromatic compounds.[3] |
| High Polarity | Polyethylene Glycol (PEG) | DB-WAX, Carbowax | Strong interactions with polar analytes; can provide good selectivity for isomers.[3] |
| Very High Polarity | Biscyanopropyl Polysiloxane | SP-2380, CP-Sil 88 | Highly engineered for separating cis/trans isomers, particularly fatty acid methyl esters (FAMEs).[6] Highly Recommended. |
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
Q: I am seeing poor or no separation between my (Z)- and (E)- isomer peaks on a standard non-polar GC column (e.g., DB-1 or DB-5). What should I do?
This is a common issue as non-polar columns separate primarily based on boiling point, which is very similar for these isomers.[2]
Solution Workflow:
Caption: Troubleshooting workflow for poor GC resolution.
-
Change Stationary Phase: Switch to a high-polarity or very high-polarity column. A column with a biscyanopropyl polysiloxane stationary phase is strongly recommended as it is designed for cis/trans isomer separations.[6]
-
Optimize Temperature Program: After installing a polar column, start with a slow temperature ramp (e.g., 2-5 °C/min) through the expected elution range of the isomers. This increases the interaction time with the stationary phase and improves resolution.
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for the column's internal diameter. A rate that is too high or too low can decrease efficiency and resolution.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q: My (Z)- and (E)- isomers are co-eluting on a C18 column with a simple methanol/water mobile phase. What modifications can I try?
Co-elution suggests that the mobile phase is not providing enough selectivity.
Solution Workflow:
Caption: Troubleshooting workflow for poor HPLC resolution.
-
Change Organic Modifier: Acetonitrile often provides different selectivity compared to methanol for aromatic compounds. Try replacing methanol with acetonitrile or using a mixture of both.
-
Introduce a Third Solvent: Adding a small percentage (2-10%) of a stronger, more selective solvent like tetrahydrofuran (THF) can significantly alter interactions with the stationary phase and improve separation of isomers.[8]
-
Implement a Shallow Gradient: Instead of an isocratic elution, use a very shallow gradient (e.g., increasing the organic solvent by 0.5-1% per minute). This can help resolve closely eluting peaks.
-
Change Column Chemistry: If mobile phase optimization fails, consider a column with a different stationary phase, such as a phenyl-hexyl phase, which offers alternative selectivity through pi-pi interactions with the benzoate ring.
Experimental Protocols
(Disclaimer: These are starting point methodologies and may require optimization for your specific instrumentation and sample matrix.)
Protocol 1: Recommended GC-FID Method for Isomer Separation
This method is based on principles for separating cis/trans isomers using a high-polarity column.[6]
| Parameter | Setting |
| Column | SP-2380 or equivalent (e.g., CP-Sil 88), 60 m x 0.25 mm ID, 0.20 µm film thickness |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injection | 1 µL, Split ratio 50:1 |
| Inlet Temp. | 250°C |
| Oven Program | Initial: 120°C (hold 1 min) Ramp: 3°C/min to 220°C Hold: 5 min at 220°C |
| Detector | FID @ 260°C |
| Expected Elution | The (E)-trans isomer is expected to elute slightly after the (Z)-cis isomer on this type of polar column. |
Protocol 2: Recommended RP-HPLC-UV Method for Isomer Separation
This method is adapted from a validated procedure for a similar benzoate compound.[8][10]
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 60% B 2-15 min: 60% to 85% B 15-17 min: 85% B 17-18 min: 85% to 60% B 18-25 min: 60% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 235 nm |
| Injection Vol. | 10 µL |
| Expected Elution | The (Z)-cis isomer is expected to elute before the more linear and slightly more non-polar (E)-trans isomer.[4] |
Method Selection Workflow
Caption: Decision tree for selecting a chromatographic method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Lab Chapter 7.3.2 [people.whitman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. research.tue.nl [research.tue.nl]
- 8. Quality by Design-Based Development of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Methylparaben, Propylparaben, Diethylamino Hydroxybenzoyl Hexyl Benzoate, and Octinoxate in Topical Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Management in Hex-3-enyl Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hex-3-enyl benzoate. The following sections address common issues related to catalyst removal and recycling, offering detailed protocols and data-driven insights to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: The synthesis of this compound, typically through the esterification of benzoic acid and (Z)-hex-3-en-1-ol, can be catalyzed by several types of catalysts:
-
Homogeneous Acid Catalysts: Traditional mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and challenging to separate from the product.
-
Immobilized Enzymes (Lipases): Lipases, such as Novozym 435 (from Candida antarctica lipase B), offer high selectivity and operate under mild conditions, aligning with green chemistry principles.[1] Being immobilized on a solid support simplifies their removal.
-
Heterogeneous Solid Acid Catalysts: These include materials like sulfated zirconia, Amberlyst resins, and various zeolites. They offer the advantage of easy separation from the reaction mixture through filtration.[2][3]
Q2: How can I remove a homogeneous acid catalyst like sulfuric acid from my reaction mixture?
A2: Removal of homogeneous acid catalysts typically involves a liquid-liquid extraction process after the reaction is complete. A common procedure is to wash the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid. This is followed by washing with brine (saturated NaCl solution) to remove residual water and salts. The organic layer containing the this compound is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.
Q3: What are the main challenges associated with the reuse of heterogeneous catalysts?
A3: The primary challenges in reusing heterogeneous catalysts include:
-
Deactivation: The catalyst's activity can decrease over multiple cycles due to several factors.
-
Leaching: The active catalytic species can detach from the solid support and dissolve into the reaction mixture, reducing the catalyst's effectiveness and contaminating the product.[2]
-
Fouling or Coking: Pores and active sites on the catalyst surface can be blocked by the deposition of byproducts or polymeric materials from the reaction.[3][4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, leading to a loss of active surface area.[5]
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[3][4]
Troubleshooting Guides
Issue 1: Incomplete Removal of Homogeneous Acid Catalyst
Symptoms:
-
The pH of the aqueous wash remains acidic even after multiple washes.
-
The final product shows signs of degradation or has a sharp, acidic odor.
-
Charring or darkening of the product occurs during distillation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient amount of neutralizing agent. | Increase the concentration or volume of the basic solution used for washing. Monitor the pH of the aqueous layer after each wash until it is neutral or slightly basic. |
| Emulsion formation during washing. | Add brine (saturated NaCl solution) to help break the emulsion. Alternatively, allow the mixture to stand for a longer period or perform a gentle centrifugation if possible. |
| Catalyst is partially soluble in the organic phase. | Perform additional washes with deionized water after the base wash to remove any remaining salts. |
Issue 2: Decreased Activity of Immobilized Lipase After First Use
Symptoms:
-
The reaction time to achieve the desired conversion of this compound significantly increases in the second or subsequent cycles.
-
The product yield is lower in subsequent batches under the same reaction conditions.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Product Inhibition: The active sites of the lipase are blocked by the product (this compound) or byproducts. | After each cycle, wash the immobilized enzyme with a suitable organic solvent to remove adsorbed molecules. Solvents like tert-butanol or ethanol have been shown to be effective in restoring lipase activity.[6][7] |
| Glycerol Adsorption (if applicable): If triglycerides are present as impurities, glycerol byproduct can coat the enzyme. | Washing with solvents like butanol or ethanol can effectively remove glycerol.[6] |
| Mechanical Damage to Support: Vigorous stirring can cause attrition of the support material, leading to loss of enzyme. | Use gentle agitation or a packed-bed reactor configuration to minimize mechanical stress on the catalyst. |
| Thermal Denaturation: Exposure to temperatures above the enzyme's optimal range can cause irreversible denaturation. | Ensure the reaction temperature is maintained within the recommended range for the specific lipase being used. |
Issue 3: Significant Loss of Heterogeneous Solid Acid Catalyst Mass During Recovery
Symptoms:
-
Noticeable decrease in the weight of the catalyst after filtration and drying.
-
The filtrate appears cloudy or contains fine particles.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Attrition: The catalyst particles are mechanically breaking down due to aggressive stirring. | Reduce the stirring speed or use a magnetic stirrer with a smooth stir bar. For larger scale, consider using an overhead stirrer with a paddle designed for gentle agitation. |
| Inappropriate Filtration Method: The filter paper or membrane has a pore size that is too large, allowing fine catalyst particles to pass through. | Use a filter medium with a smaller pore size. For very fine particles, consider using centrifugation followed by decantation of the supernatant before filtration. |
| Catalyst Leaching: The active component of the catalyst is dissolving in the reaction medium. | Operate at a lower temperature if the reaction conditions permit, as leaching can be temperature-dependent.[8] Consider using a catalyst with a more stable support or a different active species that is less prone to leaching under the reaction conditions. |
Quantitative Data on Catalyst Performance and Recycling
The following tables summarize typical performance data for different catalyst types in esterification reactions, providing a benchmark for your experiments.
Table 1: Comparison of Catalyst Activity and Reusability in Flavor Ester Synthesis
| Catalyst | Substrates | Conversion Rate (1st Cycle) | Activity Retention after 5 Cycles | Reference |
| Novozym 435 | Octanoic acid and various alcohols | 65-85% (after 60-90 min) | ~72% (with fusel oil) | [9] |
| Lipozyme RM IM | Soybean oil and ethanol | ~80% | < 60% | [6] |
| Amberlyst-15 | Dicyclopentadiene and carboxylic acids | >99% | Not specified, but leaching was found to be minimal. | [8] |
| Fe₃O₄@SiO₂-P([VLIM]PW) | Palmitic acid and methanol | 94% | High activity maintained | [10] |
Table 2: Effect of Washing Solvent on Immobilized Lipase Activity Recovery
| Washing Solvent | Glycerol Removal | Ester Yield After 1st Batch | Reference |
| Butanol | >85% | Highest retention | [6] |
| Ethanol | >85% | Slightly lower than butanol | [6] |
| Hexane | Lower glycerol removal | Significant drop in activity | [6] |
| No Washing | - | Lowest activity retention | [6] |
Experimental Protocols
Protocol 1: Removal and Recycling of Immobilized Lipase (Novozym 435)
This protocol is adapted from a procedure for flavor ester synthesis and is applicable to this compound production.[11]
-
Catalyst Separation: After the reaction is complete, separate the immobilized lipase from the reaction mixture by simple filtration using a Büchner funnel with filter paper.
-
Washing:
-
Transfer the recovered lipase to a clean beaker.
-
Add n-hexane (or another suitable non-polar solvent) to wash away residual reactants and products.
-
Gently stir for 10-15 minutes.
-
Filter the lipase again to remove the washing solvent.
-
-
Drying: Dry the washed lipase in a vacuum desiccator containing silica gel for at least 1 hour to remove any residual solvent.
-
Reuse: The dried lipase is now ready for use in a subsequent reaction cycle.
Protocol 2: Regeneration of a Fouled Solid Acid Catalyst
This is a general procedure for regenerating a solid acid catalyst that has been deactivated by organic deposits.
-
Solvent Washing: Wash the recovered catalyst with a solvent that can dissolve the adsorbed organic species. Toluene or acetone can be effective. This can be done by stirring the catalyst in the solvent at room temperature, followed by filtration.
-
Calcination (for thermally stable catalysts):
-
Place the solvent-washed and dried catalyst in a ceramic crucible.
-
Heat the catalyst in a furnace with a controlled atmosphere (typically air or an inert gas like nitrogen).
-
The calcination temperature and duration will depend on the specific catalyst and the nature of the fouling. A typical starting point could be 400-500°C for several hours. This step is intended to burn off organic residues.
-
-
Acid Washing (for ion-exchanged catalysts): For catalysts deactivated by ion exchange with metal ions, washing with a concentrated acid solution (e.g., sulfuric acid) can help restore the active acid sites.[3] This should be followed by thorough washing with deionized water to remove excess acid and then drying.
Caution: Always consult the manufacturer's guidelines for the specific catalyst you are using, as some catalysts may not be stable to high temperatures or strong acids.
Visualized Workflows
The following diagrams illustrate the logical steps for catalyst removal and recycling.
Caption: General workflow for catalyst removal and recycling in chemical synthesis.
Caption: A logical troubleshooting workflow for diagnosing and resolving catalyst performance issues.
References
- 1. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oru.edu [oru.edu]
- 3. research.utwente.nl [research.utwente.nl]
- 4. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Investigation of the Reuse of Immobilized Lipases in Biodiesel Synthesis: Influence of Different Solvents in Lipase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. Magnetic-responsive solid acid catalysts for esterification - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Isomerization of cis-3-Hexenyl Benzoate
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the isomerization of cis-3-Hexenyl benzoate to its trans isomer during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is cis-3-Hexenyl benzoate and why is preventing its isomerization important?
cis-3-Hexenyl benzoate is an ester known for its characteristic green, herbaceous, and floral aroma, making it a valuable ingredient in the fragrance and flavor industries.[1] The cis isomer is olfactory distinct from its trans counterpart.[1] Isomerization to the trans form can lead to undesirable changes in the sensory profile of the final product, impacting its quality and consistency.
Q2: What are the primary causes of isomerization of cis-3-Hexenyl benzoate during workup?
The isomerization of the cis double bond in cis-3-Hexenyl benzoate is primarily caused by:
-
Acidic Conditions: Residual acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) from the esterification reaction can promote isomerization.[1]
-
Basic Conditions: While less common for this specific isomerization, strong bases can also facilitate double bond migration and other side reactions in allylic systems.
-
Active Surfaces: The stationary phase used in chromatography, particularly acidic silica gel, can catalyze isomerization.
Q3: How can I neutralize the acid catalyst from my esterification reaction without causing isomerization?
To neutralize the acid catalyst, it is crucial to use a mild base and avoid localized high concentrations of base and prolonged exposure. A saturated or dilute aqueous solution of sodium bicarbonate (NaHCO₃) is the recommended reagent. This should be added portion-wise with vigorous stirring to the organic layer containing the ester until effervescence ceases, indicating that the acid has been neutralized. It is important to perform this step at a reduced temperature (e.g., 0-5 °C) to minimize the risk of both isomerization and ester hydrolysis.
Q4: Can I use a strong base like sodium hydroxide (NaOH) for neutralization?
Using strong bases like sodium hydroxide is not recommended . Strong bases can promote the hydrolysis of the ester bond (saponification) to form sodium benzoate and cis-3-hexen-1-ol.[2] While saponification is generally irreversible under basic conditions, the use of a strong base increases the risk of undesired side reactions.[2]
Q5: My product is isomerizing during column chromatography on silica gel. What can I do?
The acidic nature of standard silica gel can cause isomerization of acid-sensitive compounds like cis-3-Hexenyl benzoate. Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be done by preparing a slurry of the silica gel in a non-polar solvent containing a small amount of a base, such as triethylamine (1-2%), and then removing the solvent before packing the column.[3][4][5] Alternatively, silica gel can be deactivated with water.[6][7]
-
Use a Buffered Mobile Phase: Adding a small amount of a volatile base like triethylamine or pyridine (0.1-1%) to the eluent can help to neutralize the acidic sites on the silica gel as the column runs.
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase. Options include:
-
Neutral Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[8]
-
Florisil®: A magnesium silicate gel that is milder and more neutral than silica gel.[9]
-
Reverse-Phase Silica Gel: In reverse-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be an effective method for purifying esters.[10]
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant amount of trans isomer detected after aqueous workup. | Residual acid catalyst from the esterification reaction. | Neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) at a low temperature (0-5 °C) before extraction. Ensure the aqueous layer is basic (pH > 7) after the wash. |
| Use of a strong base (e.g., NaOH, KOH) for neutralization. | Avoid strong bases. Use a mild base like NaHCO₃ or a weak organic base like pyridine for neutralization. | |
| High temperatures during workup. | Perform all workup steps, including washes and extractions, at reduced temperatures (e.g., in an ice bath). | |
| Isomerization occurs during column chromatography. | Acidic nature of silica gel. | Use deactivated silica gel (treated with triethylamine or water).[3][5][6] Alternatively, add 0.1-1% triethylamine to the eluent. |
| Use an alternative stationary phase such as neutral alumina or Florisil®.[8][9] | ||
| Consider reverse-phase chromatography.[10] | ||
| Product degradation (hydrolysis) is observed. | Presence of strong acid or base during workup. | Ensure neutralization is performed with a mild base and that the product is not exposed to acidic or basic aqueous solutions for extended periods. |
| High temperatures during purification. | Remove solvent under reduced pressure at low temperatures. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for cis-3-Hexenyl Benzoate
This protocol describes a gentle workup procedure for the isolation of cis-3-Hexenyl benzoate after an acid-catalyzed esterification reaction.
1. Cooling and Dilution:
-
Once the esterification reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Dilute the cooled mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
2. Neutralization:
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the diluted reaction mixture with vigorous stirring.
-
Continue adding the NaHCO₃ solution in small portions until the effervescence of CO₂ gas ceases.
-
Check the pH of the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).
3. Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer sequentially with:
-
Saturated aqueous NaHCO₃ solution (1 x volume).
-
Water (1 x volume).
-
Saturated aqueous sodium chloride (brine) solution (1 x volume) to aid in drying.
-
4. Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator, ensuring the bath temperature is kept low (e.g., < 30 °C) to prevent any potential isomerization.
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
This protocol details the purification of cis-3-Hexenyl benzoate using silica gel that has been deactivated with triethylamine to prevent isomerization.
1. Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Add triethylamine to the slurry to a final concentration of 1-2% (v/v).
-
Gently stir the slurry for 15-20 minutes.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder of deactivated silica gel.
2. Column Packing:
-
Pack a chromatography column with the deactivated silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
3. Sample Loading and Elution:
-
Dissolve the crude cis-3-Hexenyl benzoate in a minimal amount of the eluent.
-
Load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
4. Analysis and Concentration:
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Visualizations
Isomerization Prevention Workflow
Caption: Workflow for preventing isomerization of cis-3-Hexenyl benzoate.
Troubleshooting Logic for Isomerization During Workup
Caption: Troubleshooting guide for isomerization of cis-3-Hexenyl benzoate.
References
- 1. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 2. silicycle.com [silicycle.com]
- 3. Chromatography [chem.rochester.edu]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Chromatography [chem.rochester.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Shelf-Life of Hex-3-enyl Benzoate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the shelf-life of Hex-3-enyl benzoate formulations.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of a this compound formulation?
A1: Under ideal storage conditions (cool, dark, and in a sealed container), a pure this compound formulation can have a shelf-life of up to two years. However, the shelf-life can be significantly shorter when exposed to adverse conditions such as light, heat, and oxygen.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways for this compound are hydrolysis and oxidation. The ester linkage is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH, which can lead to the formation of benzoic acid and cis-3-hexenol. The double bond in the hexenyl moiety is prone to oxidation, which can be initiated by exposure to light, heat, and oxygen, leading to the formation of various oxidation byproducts that can alter the fragrance profile.
Q3: What are the common signs of degradation in a this compound formulation?
A3: Common signs of degradation include a change in odor profile (e.g., development of rancid or sharp notes), discoloration (yellowing), and changes in viscosity. Chemical analysis, such as Gas Chromatography-Mass Spectrometry (GC-MS), can be used to identify and quantify degradation products.
Q4: How can the shelf-life of this compound formulations be extended?
A4: The shelf-life can be extended by:
-
Adding Antioxidants: Incorporating antioxidants can inhibit oxidative degradation.
-
Encapsulation: Encapsulating the fragrance oil can protect it from environmental factors.
-
Optimizing Storage Conditions: Storing the formulation in a cool, dark place in a well-sealed, opaque container minimizes exposure to light, heat, and oxygen.
Troubleshooting Guides
Issue 1: Formulation is showing signs of discoloration and an off-odor.
This issue is likely due to oxidative degradation.
Troubleshooting Steps:
-
Confirm Degradation: Analyze the formulation using GC-MS to identify and quantify any degradation products.
-
Incorporate an Antioxidant: Add an appropriate antioxidant to a new batch of the formulation. Common choices for fragrance oils include Butylated Hydroxytoluene (BHT) and Tocopherols (Vitamin E).
-
Conduct Stability Testing: Perform accelerated stability testing on the new formulation to evaluate the effectiveness of the antioxidant.
Issue 2: The fragrance intensity of the formulation is decreasing over a short period.
This could be due to the high volatility of this compound or its degradation.
Troubleshooting Steps:
-
Evaluate Volatility: Determine if the loss of fragrance is due to evaporation.
-
Consider Encapsulation: Encapsulate the this compound to control its release and protect it from evaporation and degradation. Spray drying is a common and effective method.
-
Perform Release Studies: Conduct release studies on the encapsulated formulation to ensure the desired fragrance profile is maintained over time.
Data Presentation
The following tables summarize quantitative data on the stability of this compound formulations under different conditions.
Table 1: Effect of Antioxidants on the Stability of this compound in an Ethanol-Based Formulation During Accelerated Stability Testing (40°C for 12 weeks)
| Formulation | Concentration of this compound (% w/w) | Antioxidant (0.1% w/w) | Remaining this compound after 12 weeks (%) |
| Control | 5 | None | 65 |
| Test 1 | 5 | BHT | 92 |
| Test 2 | 5 | α-Tocopherol | 88 |
Table 2: Impact of Encapsulation on the Shelf-Life of this compound in a Cream-Based Formulation at Room Temperature (25°C)
| Formulation Type | Storage Time (Months) | Remaining this compound (%) |
| Free Oil | 6 | 78 |
| Encapsulated (Spray-Dried) | 6 | 95 |
| Free Oil | 12 | 55 |
| Encapsulated (Spray-Dried) | 12 | 88 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of a this compound Formulation
Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf-life.
Materials:
-
This compound formulation
-
Stability chambers (40°C ± 2°C)
-
Glass vials with airtight seals
-
GC-MS system for analysis
Methodology:
-
Sample Preparation: Aliquot the formulation into multiple glass vials, ensuring each is filled to the same level to maintain a consistent headspace. Seal the vials tightly.
-
Initial Analysis (Time 0): Analyze an initial set of samples using GC-MS to determine the initial concentration of this compound.
-
Storage: Place the remaining samples in a stability chamber set at 40°C.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 12 weeks), remove a set of samples from the chamber.
-
Analysis: Allow the samples to cool to room temperature and analyze them using GC-MS to quantify the concentration of this compound.
-
Data Evaluation: Plot the concentration of this compound as a function of time to determine the degradation rate.
Protocol 2: Encapsulation of this compound using Spray Drying
Objective: To encapsulate this compound to enhance its stability and control its release.
Materials:
-
This compound
-
Wall material (e.g., Gum Arabic, Maltodextrin)
-
Water (distilled)
-
Homogenizer
-
Spray dryer
Methodology:
-
Emulsion Preparation:
-
Dissolve the wall material in distilled water to create an aqueous solution.
-
Add the this compound to the aqueous solution.
-
Homogenize the mixture to form a stable oil-in-water emulsion.
-
-
Spray Drying:
-
Feed the emulsion into the spray dryer.
-
Set the inlet and outlet temperatures to appropriate values for the chosen wall material and to ensure efficient drying without degrading the fragrance.
-
Atomize the emulsion into fine droplets within the drying chamber.
-
-
Powder Collection: The dried microcapsules are collected from the cyclone separator.
-
Characterization: Analyze the resulting powder for encapsulation efficiency, particle size, and moisture content.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for evaluating antioxidant efficacy.
Minimizing solvent impurities in Hex-3-enyl benzoate samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities in Hex-enyl benzoate samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of solvent impurities in Hex-3-enyl benzoate samples?
A1: Solvent impurities in this compound samples typically originate from several sources throughout the synthesis and purification process. These include residual solvents from the esterification reaction, solvents used during liquid-liquid extraction for the removal of unreacted starting materials (benzoic acid and cis-3-hexen-1-ol), and moisture introduced from the atmosphere or reagents. Solvents used for chromatography or recrystallization can also be retained in the final product if not removed effectively.
Q2: I have identified a residual solvent in my this compound sample using GC-MS. What is the best method to remove it?
A2: The optimal method for solvent removal depends on the properties of the solvent and your this compound sample.
-
For volatile, non-azeotrope-forming solvents: Simple or fractional distillation is often effective.
-
For solvents that form an azeotrope with this compound: Azeotropic distillation with a suitable entrainer is recommended.
-
For water-miscible solvents: A liquid-liquid extraction with brine (saturated NaCl solution) can be used to partition the solvent into the aqueous phase.
-
For trace amounts of water: The use of a suitable drying agent followed by filtration is a standard procedure.
Q3: My sample appears cloudy. What could be the cause and how can I resolve it?
A3: Cloudiness in a this compound sample is often an indication of water contamination. To resolve this, the sample should be dried using an appropriate drying agent. It is crucial to select a drying agent that is compatible with esters. After drying, the desiccant should be removed by filtration.
Q4: Can I use any drying agent to remove moisture from my this compound sample?
A4: No, the choice of drying agent is critical as some can be reactive towards esters. For drying esters like this compound, anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are generally recommended. Avoid using calcium chloride (CaCl₂) as it can form adducts with esters.[1][2]
Q5: How can I confirm that the solvent impurities have been successfully removed?
A5: The most effective method for confirming the removal of solvent impurities is through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[3] Headspace GC is particularly sensitive for detecting volatile organic compounds.[4][5][6] A clean chromatogram, with the absence of peaks corresponding to the suspected solvent impurities, indicates successful purification.
Troubleshooting Guide
Issue 1: Presence of a known, volatile, non-azeotropic solvent impurity.
Solution Workflow:
Caption: Workflow for removing volatile non-azeotropic solvent impurities.
Issue 2: Presence of water or a water-miscible solvent impurity.
Solution Workflow:
Caption: Workflow for removing water and water-miscible solvent impurities.
Quantitative Data Summary
The following table summarizes the physical properties of common solvents that may be encountered during the synthesis and purification of this compound. This data can aid in selecting appropriate purification methods.
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index |
| Acetone | 56.3 | 0.790 | 5.1 |
| Acetonitrile | 81.6 | 0.782 | 5.8 |
| Benzene | 80.1 | 0.879 | 2.7 |
| Dichloromethane | 39.8 | 1.326 | 3.1 |
| Diethyl Ether | 34.5 | 0.713 | 2.8 |
| N,N-Dimethylformamide | 153.0 | 0.949 | 6.4 |
| Dimethyl Sulfoxide | 189.0 | 1.100 | 7.2 |
| Ethanol | 78.3 | 0.789 | 5.2 |
| Ethyl Acetate | 77.1 | 0.901 | 4.4 |
| Heptane | 98.4 | 0.684 | 0.1 |
| Hexane | 68.7 | 0.659 | 0.1 |
| Methanol | 64.7 | 0.791 | 5.1 |
| Tetrahydrofuran | 66.0 | 0.888 | 4.0 |
| Toluene | 110.6 | 0.867 | 2.4 |
| Water | 100.0 | 1.000 | 10.2 |
Data sourced from various chemical property databases.[1][7][8][9][10][11][12][13][14][15]
Experimental Protocols
Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This protocol provides a general method for the detection and quantification of residual solvents in this compound.
1. Sample Preparation:
- Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
- Add 1 mL of a suitable solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) that is not expected to be present as an impurity.
- Add an appropriate internal standard if quantitative analysis is required.
- Immediately seal the vial with a PTFE-lined septum and crimp cap.
2. Headspace Autosampler Conditions:
- Oven Temperature: 80-120°C
- Loop Temperature: 90-130°C
- Transfer Line Temperature: 100-140°C
- Vial Equilibration Time: 15-30 minutes
- Injection Volume: 1 mL
3. GC-MS Conditions:
- Injector Temperature: 250°C
- Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Temperature Program:
- Initial temperature: 40°C, hold for 5 minutes.
- Ramp to 250°C at 10°C/min.
- Hold at 250°C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 35 to 350.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
4. Data Analysis:
- Identify residual solvents by comparing their mass spectra and retention times with those of known standards or a spectral library.
- Quantify the impurities by comparing the peak area of the analyte to that of the internal standard.
Protocol 2: Liquid-Liquid Extraction for Removal of Water-Miscible Impurities
This protocol describes the removal of water-miscible organic solvents and water from a this compound sample.
1. Extraction:
- Dissolve the this compound sample in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
- Add an equal volume of brine (saturated aqueous NaCl solution).
- Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
- Allow the layers to separate.
- Drain the lower aqueous layer.
- Repeat the brine wash two more times.
2. Drying:
- Transfer the organic layer to a clean, dry Erlenmeyer flask.
- Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate (approximately 1-2 g per 50 mL of solution, or until the drying agent no longer clumps together).
- Swirl the flask and let it stand for 15-20 minutes.
3. Filtration and Solvent Removal:
- Filter the solution through a fluted filter paper or a cotton plug to remove the drying agent.
- Rinse the drying agent with a small amount of the fresh organic solvent to ensure complete recovery of the product.
- Remove the organic solvent using a rotary evaporator.
Protocol 3: Fractional Distillation for Purification
This protocol is suitable for separating volatile solvent impurities with boiling points that differ from this compound by less than 70°C.[16][17]
1. Apparatus Setup:
- Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask.
- Ensure all glassware is dry.
2. Distillation:
- Place the impure this compound sample and a few boiling chips or a magnetic stir bar into the round-bottom flask.
- Heat the flask gently using a heating mantle.
- Observe the vapor rising through the fractionating column. The temperature should stabilize at the boiling point of the lower-boiling impurity.
- Collect the first fraction (the impurity) in the receiving flask.
- Once all of the lower-boiling impurity has distilled, the temperature will either drop or begin to rise towards the boiling point of this compound.
- Change the receiving flask to collect the purified this compound as the temperature stabilizes at its boiling point.
- Stop the distillation before the distilling flask goes to dryness.
References
- 1. irp.cdn-website.com [irp.cdn-website.com]
- 2. Note 27: Analysis of Volatile Organics In Soils By Automated Headspace GC [sisweb.com]
- 3. agilent.com [agilent.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. [PDF] Drying of organic solvents: quantitative evaluation of the efficiency of several desiccants. | Semantic Scholar [semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mulzer.univie.ac.at [mulzer.univie.ac.at]
- 8. Solvent Boiling Point Chart - BrandTech Scientific, Inc - Vacuum Pumps, Dispensers, Pipettes, PCR Plastics, and More [brandtech.com.asp1-8.lan3-1.websitetestlink.com]
- 9. Polarity Index [macro.lsu.edu]
- 10. Density [macro.lsu.edu]
- 11. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 16. Purification [chem.rochester.edu]
- 17. How To [chem.rochester.edu]
Deconvolution of mass spectra for Hex-3-enyl benzoate and co-eluting compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deconvolution of mass spectra, with a specific focus on the analysis of Hex-3-enyl benzoate and its co-eluting compounds.
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is mass spectral deconvolution?
A1: In the context of Gas Chromatography-Mass Spectrometry (GC-MS), deconvolution is a computational process used to separate the mass spectra of co-eluting compounds.[1][2] When multiple compounds are not fully separated chromatographically, their mass spectra overlap. Deconvolution algorithms work to extract the "pure" mass spectrum of each individual component from the mixed signal.[2] This is crucial for accurate compound identification and quantification.[1][3]
Q2: Why is deconvolution necessary for compounds like this compound?
A2: this compound is a volatile organic compound often found in complex matrices like plant extracts and perfumes.[4] In such samples, it is common for multiple compounds with similar chemical properties to elute from the GC column at very close retention times, leading to co-elution.[5] Deconvolution is necessary to resolve the mass spectrum of this compound from these interfering compounds, ensuring accurate identification and preventing false negatives or misidentification.[2]
Troubleshooting Guide
Q3: My deconvolution software is failing to separate co-eluting peaks. What are the common causes?
A3: Several factors can lead to poor deconvolution results:
-
Complete Co-elution: If two compounds have identical retention times and peak shapes, deconvolution algorithms may struggle to differentiate them.[2]
-
Low Signal-to-Noise Ratio: Weak signals can be difficult to distinguish from baseline noise, leading to inaccurate peak detection and deconvolution.[2]
-
Inappropriate Deconvolution Parameters: The settings within your deconvolution software (e.g., peak width, sensitivity, resolution) may not be optimized for your specific data.[2]
-
Poor Chromatography: Broad or tailing peaks are more likely to overlap and are harder to deconvolute than sharp, Gaussian peaks.[2]
Q4: How can I improve the deconvolution of partially overlapping peaks?
A4: To improve the deconvolution of partially overlapping peaks, consider the following:
-
Optimize Chromatographic Separation: The best approach is to improve the separation of the compounds. This can be achieved by modifying the GC temperature program, changing the column, or adjusting the carrier gas flow rate.
-
Adjust Deconvolution Software Parameters: Experiment with the parameters in your deconvolution software. For example, in software like AMDIS or AnalyzerPro, you can adjust the sensitivity and peak shape requirements.[6][7]
-
Use Unique Ions: If the co-eluting compounds have unique mass fragments, you can use extracted ion chromatograms (EICs) of these unique ions to help the software distinguish between the compounds.[3]
Q5: What should I do when dealing with completely co-eluting compounds?
A5: Completely co-eluting compounds present a significant challenge. Here are some strategies:
-
Tandem Mass Spectrometry (MS/MS): If available, MS/MS can be used to fragment the precursor ions. Different compounds may produce unique product ions, allowing for their differentiation even if they co-elute.[5]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which may reveal slight differences in the elemental composition of co-eluting compounds.
-
Alternative Separation Techniques: If chromatographic separation cannot be improved, consider using a different analytical technique, such as GCxGC (two-dimensional gas chromatography), which provides much higher resolving power.
Q6: My software is identifying too many small, irrelevant peaks after deconvolution. How can I fix this?
A6: This is a common issue that can often be resolved by:
-
Adjusting the Signal-to-Noise Threshold: Increase the signal-to-noise (S/N) threshold in your deconvolution software to prevent it from picking up baseline noise.
-
Setting a Minimum Peak Area/Height: Most software allows you to set a minimum peak size to be considered a component. This will filter out insignificant noise peaks.
-
Applying a Reverse Match Score Filter: After library searching, filter the results to only show components with a high match score to the reference library, which will help eliminate incorrectly identified noise peaks.
Data for this compound
The following table summarizes the characteristic mass-to-charge ratios (m/z) for this compound, which can be used to assist in its identification during deconvolution.
| m/z | Relative Abundance | Ion Identity (Probable) |
| 105 | 99.99 | [C6H5CO]+ (Benzoyl cation) |
| 82 | 97.45 | [C6H10]+ |
| 67 | 63.27 | [C5H7]+ |
| 77 | 61.22 | [C6H5]+ (Phenyl cation) |
| 51 | 19.91 | [C4H3]+ |
Data sourced from PubChem CID 5367706[8]
Experimental Protocols
General Protocol for GC-MS Analysis and Deconvolution
This protocol provides a general workflow for the analysis of samples containing this compound and subsequent data deconvolution.
-
Sample Preparation:
-
Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration appropriate for your instrument's sensitivity.
-
Add an internal standard if quantitative analysis is required.
-
Filter the sample if it contains particulates.
-
-
GC-MS Instrumentation and Conditions:
-
Injector: Split/splitless injector, typically at 250°C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is often suitable. A typical dimension is 30 m x 0.25 mm x 0.25 µm.
-
Oven Program: Start with an initial temperature of around 50-70°C, hold for 1-2 minutes, then ramp at 5-10°C/min to a final temperature of 250-280°C. Hold the final temperature for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: Ensure a sufficient number of scans across each chromatographic peak (at least 10-15 scans).
-
-
-
Data Acquisition:
-
Acquire the total ion chromatogram (TIC) for your sample.
-
-
Deconvolution and Identification:
-
Import the raw data file into your deconvolution software (e.g., AMDIS, ChromaTOF, AnalyzerPro).
-
Set the deconvolution parameters, including peak width, S/N threshold, and component detection sensitivity.
-
Run the deconvolution process. The software will automatically detect chromatographic peaks and extract the pure mass spectrum for each component.[2]
-
The deconvoluted mass spectra are then automatically searched against a mass spectral library (e.g., NIST, Wiley) for compound identification.
-
Review the results, paying attention to the match factor, reverse match factor, and retention index match (if available).
-
Visualizations
Caption: A generalized workflow for the deconvolution of GC-MS data.
Caption: Illustration of how deconvolution separates a single chromatographic peak into multiple components.
Caption: A decision tree for troubleshooting common deconvolution issues.
References
- 1. Spectral Deconvolution for Gas Chromatography Mass Spectrometry-Based Metabolomics: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. spectralworks.com [spectralworks.com]
- 8. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivity of cis- and trans-Hex-3-enyl benzoate
For Researchers, Scientists, and Drug Development Professionals
Published: October 31, 2025
This guide provides a comparative overview of the known and potential bioactivities of cis- and trans-Hex-3-enyl benzoate. While direct comparative studies on the bioactivity of these two isomers are limited, this document synthesizes available information on related compounds and outlines experimental protocols to facilitate future research. cis-Hex-3-enyl benzoate, a widely used fragrance and flavor compound, is classified as a green leaf volatile (GLV), suggesting its potential role in plant defense signaling. This comparison explores potential differences in antioxidant, antimicrobial, and plant signaling modulation activities based on stereoisomerism.
Introduction to cis- and trans-Hex-3-enyl benzoate
cis-Hex-3-enyl benzoate is an ester recognized for its green, herbaceous, and floral aroma, making it a common ingredient in the fragrance and flavor industries.[1][2] Its geometric isomer, trans-Hex-3-enyl benzoate, is less prevalent in commercial applications, suggesting potential differences in biological perception and, by extension, bioactivity.[2] Both isomers belong to the class of green leaf volatiles (GLVs), which are C6 compounds released by plants upon tissue damage and are known to play roles in plant defense and communication.[3][4]
Comparative Bioactivity: A Research Overview
Based on the known activities of GLVs and related benzoate compounds, this guide will focus on three key areas of potential bioactivity:
-
Antioxidant Activity
-
Antimicrobial Activity
-
Modulation of Plant Defense Signaling Pathways
Quantitative Data Summary
As direct comparative experimental data is not available, the following tables are presented as templates for future research. These tables illustrate how quantitative data on the bioactivities of cis- and trans-Hex-3-enyl benzoate could be structured for effective comparison.
Table 1: Comparative Antioxidant Activity
| Isomer | DPPH Radical Scavenging Activity (IC₅₀, µg/mL) | ABTS Radical Scavenging Activity (IC₅₀, µg/mL) |
| cis-Hex-3-enyl benzoate | Data Not Available | Data Not Available |
| trans-Hex-3-enyl benzoate | Data Not Available | Data Not Available |
| Ascorbic Acid (Positive Control) | Known Value | Known Value |
Table 2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, in µg/mL)
| Isomer | Escherichia coli | Staphylococcus aureus | Candida albicans |
| cis-Hex-3-enyl benzoate | Data Not Available | Data Not Available | Data Not Available |
| trans-Hex-3-enyl benzoate | Data Not Available | Data Not Available | Data Not Available |
| Gentamicin (Positive Control) | Known Value | Known Value | N/A |
| Fluconazole (Positive Control) | N/A | N/A | Known Value |
Table 3: Comparative Effects on Plant Hormone Levels in Response to Stress (ng/g fresh weight)
| Isomer Treatment | Jasmonic Acid (JA) | Salicylic Acid (SA) |
| Control (No Treatment) | Baseline Level | Baseline Level |
| cis-Hex-3-enyl benzoate | Data Not Available | Data Not Available |
| trans-Hex-3-enyl benzoate | Data Not Available | Data Not Available |
Experimental Protocols
Detailed methodologies for assessing the potential bioactivities of cis- and trans-Hex-3-enyl benzoate are provided below.
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical.
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of cis- and trans-Hex-3-enyl benzoate in methanol.
-
Ascorbic acid is used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]
-
b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Preparation of Reagents:
-
Generate the ABTS•+ stock solution by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds in ethanol.
-
-
Assay Procedure:
-
Add a small volume of the test compound to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the dose-response curve.[7]
-
This method determines the Minimum Inhibitory Concentration (MIC) of a substance against various microorganisms.[8][9]
-
Preparation of Materials:
-
Culture selected microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans) in appropriate broth media.
-
Prepare a standardized inoculum of each microorganism (e.g., 0.5 McFarland standard).
-
Prepare serial dilutions of cis- and trans-Hex-3-enyl benzoate in the broth medium in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Inoculate each well containing the serially diluted test compounds with the standardized microbial suspension.
-
Include positive controls (a known antibiotic/antifungal) and negative controls (broth with inoculum but no test compound).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
This protocol outlines the procedure for measuring changes in plant hormone levels (e.g., jasmonic acid and salicylic acid) after treatment with the test compounds.[3]
-
Plant Treatment and Sample Collection:
-
Grow plants (e.g., Arabidopsis thaliana) under controlled conditions.
-
Treat the plants with solutions of cis- and trans-Hex-3-enyl benzoate (and a control solution).
-
After a specific time, harvest and flash-freeze the plant tissue in liquid nitrogen.
-
-
Hormone Extraction:
-
Homogenize the frozen plant tissue.
-
Extract the hormones using a suitable solvent (e.g., methanol or a mixture of isopropanol, water, and hydrochloric acid).
-
Include internal standards (deuterated hormones) for accurate quantification.
-
-
Sample Purification:
-
Purify the extracts using solid-phase extraction (SPE) to remove interfering compounds.
-
-
LC-MS Analysis:
-
Analyze the purified extracts using a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate the hormones using a suitable chromatography column and gradient elution.
-
Detect and quantify the hormones based on their specific mass-to-charge ratios and fragmentation patterns.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of cis- and trans-Hex-3-enyl benzoate.
Caption: Workflow for in vitro antioxidant activity assays.
Caption: Experimental workflow for the broth microdilution assay.
Caption: Workflow for plant hormone analysis using LC-MS.
Caption: Simplified plant defense signaling pathways modulated by GLVs.
Conclusion and Future Directions
While cis-Hex-3-enyl benzoate is a well-characterized compound in the fragrance and flavor industry, its bioactivity, and particularly how it compares to its trans-isomer, remains largely unexplored. The classification of these compounds as green leaf volatiles points towards potential roles in modulating plant defense responses, and preliminary information suggests possible antioxidant and antimicrobial properties.
The lack of direct comparative data underscores a significant research gap. Future studies should focus on conducting the outlined experimental protocols to generate quantitative data on the antioxidant, antimicrobial, and plant signaling effects of both cis- and trans-Hex-3-enyl benzoate. Such research would not only provide valuable insights into the structure-activity relationships of these isomers but also open avenues for their potential application in agriculture, food preservation, and therapeutics.
References
- 1. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative study of plant volatiles induced by insect and gastropod herbivory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of 9-cis compared to all-trans beta-carotene in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Aromas: Lovely to Smell and Nice Solvents for Polyphenols? Curcumin Solubilisation Power of Fragrances and Flavours - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cross Talk between Gibberellin and Other Hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. foreverest.net [foreverest.net]
A Comparative Guide to Hex-3-enyl Benzoate and Hex-3-enyl Acetate in Plant Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are crucial mediators of plant communication and defense. Among these, green leaf volatiles (GLVs), a family of six-carbon compounds released upon mechanical damage, play a pivotal role in signaling within and between plants, as well as in interactions with insects and pathogens. This guide provides a comparative analysis of two key GLV esters: hex-3-enyl acetate and hex-3-enyl benzoate. While hex-3-enyl acetate is a well-documented elicitor of plant defense responses, the role of this compound in plant signaling is less understood, presenting an intriguing area for future research. This document synthesizes the current experimental data, outlines relevant signaling pathways, and provides detailed experimental protocols to facilitate further investigation into the bioactivity of these compounds.
Chemical Structures and Properties
A fundamental understanding of the chemical structures of this compound and hex-3-enyl acetate is essential for interpreting their biological activities. Both are esters of (Z)-3-hexen-1-ol, differing in their acyl group.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Odor Description |
| Hex-3-enyl acetate | C₈H₁₄O₂ | 142.20 | Sharp, green, fruity | |
| This compound | C₁₃H₁₆O₂ | 204.26 | Mild, green-herbaceous, woody[1] |
Comparative Bioactivity and Plant Defense Induction
While extensive research has elucidated the role of hex-3-enyl acetate in plant signaling, direct comparative studies with this compound are scarce. The following table summarizes the known and inferred bioactivities of both compounds.
| Feature | Hex-3-enyl Acetate | This compound |
| Defense Gene Induction | Well-documented inducer of defense-related genes, particularly those in the jasmonic acid (JA) pathway. It can prime or directly induce the expression of genes encoding proteinase inhibitors, polyphenol oxidases, and enzymes involved in the synthesis of other defense compounds. | Limited direct evidence. As a GLV, it is hypothesized to have some effect on defense gene expression, but this has not been experimentally verified. |
| Phytohormone Pathway Activation | Primarily activates the jasmonic acid (JA) signaling pathway. It can also interact with salicylic acid (SA) and ethylene (ET) signaling pathways, often in an antagonistic manner with SA. | Unknown. Its structural similarity to other signaling molecules suggests potential interaction with JA or SA pathways, but this requires investigation. |
| Priming of Defenses | A well-established priming agent. Plants pre-exposed to hex-3-enyl acetate exhibit a faster and stronger defense response upon subsequent herbivore or pathogen attack. | The potential for priming is unknown but represents a key area for future research. |
| Effect on Herbivores | Can act as a repellent or attractant for different insect species. It is also a key component of the volatile blend that attracts natural enemies of herbivores (indirect defense). | Detected by the antennae of some insects, such as the sphinx moth Manduca sexta[2][3]. Its role as a specific attractant or repellent is not well-defined. |
| Antimicrobial Activity | Its precursor, (Z)-3-hexenal, has demonstrated antimicrobial properties. The direct antimicrobial activity of the acetate ester is less pronounced. | Not extensively studied. The presence of the benzoate moiety suggests potential antimicrobial properties that warrant investigation. |
Signaling Pathways
The signaling pathways initiated by hex-3-enyl acetate are well-characterized, primarily involving the jasmonic acid cascade. The pathway for this compound remains hypothetical but can be inferred based on its structure and the known mechanisms of other plant signaling molecules.
Hex-3-enyl Acetate Signaling Pathway
Hex-3-enyl acetate, upon perception by the plant, is often hydrolyzed to (Z)-3-hexenol. This conversion is a critical step in modulating the signaling activity. The subsequent signaling cascade typically involves the activation of the jasmonic acid (JA) pathway, leading to the expression of defense-related genes.
Hypothetical this compound Signaling Pathway
Given the lack of direct experimental evidence, a hypothetical signaling pathway for this compound can be proposed. It may involve perception by a receptor, followed by crosstalk with either the JA or SA pathways, given its structural components. The benzoate moiety is a precursor to salicylic acid, suggesting a potential link to this defense hormone.
Experimental Protocols
To facilitate comparative studies, the following section details key experimental protocols for analyzing the effects of hex-3-enyl acetate and this compound on plant signaling.
Plant Volatile Treatment and Headspace Analysis
This protocol describes the exposure of plants to the volatile compounds and the subsequent collection and analysis of emitted volatiles.
Methodology:
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana, Solanum lycopersicum) under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Volatile Application: Apply a known concentration of hex-3-enyl acetate or this compound dissolved in a suitable solvent (e.g., hexane) to a filter paper. Place the filter paper in a sealed glass chamber with the plants. Use a solvent-only filter paper as a control.
-
Headspace Collection: After the desired exposure time, collect the volatiles emitted from the plants using a dynamic headspace sampling system or SPME fiber.
-
GC-MS Analysis: Analyze the collected volatiles by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the compounds.
Gene Expression Analysis by qRT-PCR
This protocol outlines the steps to measure the expression of defense-related genes in response to volatile treatment.
Methodology:
-
Plant Treatment: Expose plants to hex-3-enyl acetate, this compound, or a control as described in the previous protocol.
-
Tissue Harvesting: At various time points post-exposure, harvest leaf tissue and immediately freeze it in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercially available kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
qRT-PCR: Perform quantitative real-time PCR (qRT-PCR) using primers specific for target defense genes (e.g., PR-1, PDF1.2, VSP2) and a reference gene (e.g., Actin).
-
Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.
Insect Bioassays
To assess the behavioral responses of insects to the volatiles, olfactometer assays can be performed.
Methodology:
-
Olfactometer Setup: Use a Y-tube or four-arm olfactometer to present insects with a choice between different odor sources.
-
Odor Sources: Prepare odor sources by applying hex-3-enyl acetate, this compound, or a solvent control to filter papers.
-
Insect Release: Release individual insects (e.g., aphids, caterpillars, or parasitoid wasps) at the entrance of the olfactometer.
-
Data Collection: Record the first choice of each insect and the time spent in each arm of the olfactometer.
-
Statistical Analysis: Analyze the choice data using a chi-square test to determine if there is a significant preference for any of the odor sources.
Conclusion and Future Directions
Hex-3-enyl acetate is a well-established signaling molecule in plant defense, primarily operating through the jasmonic acid pathway to induce direct and indirect defenses against herbivores and pathogens. In contrast, the role of this compound in plant signaling remains largely unexplored. Its presence in some plant volatile blends and its detection by insects suggest a potential role in plant-insect interactions.
Future research should focus on elucidating the bioactivity of this compound. Comparative studies using the protocols outlined in this guide will be instrumental in determining its effects on plant gene expression, phytohormone signaling, and interactions with other organisms. Understanding the full spectrum of GLV signaling, including the distinct roles of different esters, will provide a more complete picture of the chemical language of plants and may open new avenues for the development of novel crop protection strategies.
References
A Comparative Analysis of Hex-3-enyl Benzoate and Methyl Salicylate in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant defense, volatile organic compounds (VOCs) play a pivotal role as signaling molecules, orchestrating both direct and indirect defense mechanisms against herbivores and pathogens. Among the myriad of these compounds, Hex-3-enyl benzoate, a green leaf volatile (GLV), and methyl salicylate (MeSA), a derivative of the key defense hormone salicylic acid, represent two distinct and crucial signaling pathways. This guide provides a comparative analysis of their roles in plant defense, supported by available experimental data and methodologies, to aid researchers in understanding and harnessing these natural defense systems.
General Overview
This compound and methyl salicylate are both involved in plant defense but operate through fundamentally different signaling cascades, generally associated with distinct types of threats. This compound is a C6 volatile, characteristic of the "green leaf" smell released upon mechanical damage to plant tissues.[1][2] These compounds are typically associated with defense against chewing herbivores and certain pathogens, often priming or inducing the jasmonic acid (JA) signaling pathway.[1][2]
Methyl salicylate, on the other hand, is a key mobile signal for Systemic Acquired Resistance (SAR), a broad-spectrum, long-lasting defense response effective against a wide range of pathogens, including viruses, bacteria, and fungi.[3][4][5][6] It is synthesized from salicylic acid (SA) and, upon release, can be converted back to SA in distant parts of the plant or in neighboring plants, thereby activating the SA signaling pathway.[3][4][5]
Comparative Data on Defense Responses
Direct quantitative comparative studies between this compound and methyl salicylate are scarce in published literature. However, we can infer their differential effects based on studies of their respective classes of compounds (GLVs and salicylates).
| Feature | This compound (as a Green Leaf Volatile) | Methyl Salicylate |
| Primary Defense Role | Direct deterrence of herbivores, attraction of parasitoids (indirect defense), priming of defenses.[1][2] | Induction of Systemic Acquired Resistance (SAR) against pathogens, airborne signaling to neighboring plants.[3][4][5] |
| Primary Target Pests | Chewing herbivores (e.g., caterpillars).[1][7] | Pathogens (viruses, bacteria, fungi), phloem-feeding insects (e.g., aphids).[3][4][5] |
| Signaling Pathway | Primarily Jasmonic Acid (JA) pathway, crosstalk with other hormone pathways.[1][2] | Salicylic Acid (SA) pathway.[3][4][5] |
| Key Induced Responses | Production of anti-feedant compounds, proteinase inhibitors, and other defense-related proteins. | Production of Pathogenesis-Related (PR) proteins, strengthening of cell walls. |
| Mode of Action | Can be directly toxic or repellent to herbivores, or act as a signal to prime for faster/stronger defense response upon attack.[1][2] | Acts as a mobile signal that is converted to salicylic acid, which then activates a systemic defense response.[3][4][5] |
| Speed of Response | Rapid, often released within seconds to minutes of tissue damage.[2] | Slower, involved in establishing a long-term systemic resistance over hours to days.[6] |
Signaling Pathways and Mechanisms
The defense signaling pathways initiated by this compound and methyl salicylate are distinct, reflecting their specialized roles in plant immunity.
This compound and the Jasmonate Pathway
As a GLV, this compound is part of the oxylipin pathway. Its release is triggered by mechanical damage, such as that caused by a chewing herbivore. The perception of GLVs can prime or directly activate the JA signaling cascade, leading to the expression of genes involved in producing anti-herbivore defenses.
Caption: Signaling pathway of this compound in plant defense.
Methyl Salicylate and the Salicylate Pathway for SAR
Methyl salicylate is synthesized from salicylic acid in infected tissues. Due to its volatility, it can travel through the air to undamaged parts of the same plant or to neighboring plants. In the recipient tissues, it is converted back to salicylic acid, which activates the expression of PR proteins and establishes a state of SAR.
Caption: Signaling pathway of Methyl Salicylate in inducing SAR.
Experimental Protocols
General Experimental Workflow for VOC Analysis in Plant Defense
This workflow outlines the key steps to quantify the effect of a volatile compound on a plant's defense response, for instance, against an insect herbivore.
Caption: General experimental workflow for VOC analysis.
Detailed Methodologies:
-
Plant Material and Growth Conditions:
-
Select a suitable plant model (e.g., Arabidopsis thaliana, tomato, or maize).
-
Grow plants in controlled environment chambers with standardized light, temperature, and humidity.
-
-
Volatile Compound Exposure:
-
Use a closed chamber system to expose plants to a controlled concentration of either this compound or methyl salicylate. A third group exposed to a solvent control is essential.
-
The volatile compound can be applied to a cotton wick or filter paper inside the chamber. The concentration should be experimentally determined to be physiologically relevant.
-
-
Herbivore/Pathogen Challenge:
-
For herbivore assays: Introduce a set number of pre-weighed insect larvae (e.g., Spodoptera littoralis) to the leaves of the exposed and control plants.
-
For pathogen assays: Inoculate leaves with a specific pathogen (e.g., Pseudomonas syringae) at a known concentration.
-
-
Data Collection and Analysis:
-
Herbivore Performance: After a set period (e.g., 48-72 hours), re-weigh the larvae to determine weight gain. Record survival rates.
-
Plant Damage: Scan or photograph the leaves and use image analysis software to quantify the consumed leaf area.
-
Gene Expression Analysis: Harvest leaf tissue at different time points after exposure and/or herbivory. Extract RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key defense-related genes (e.g., PDF1.2 for the JA pathway, PR1 for the SA pathway).
-
Metabolite Profiling: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze the levels of defense-related secondary metabolites in the leaf tissue.
-
Conclusion
This compound and methyl salicylate represent two distinct strategies in the chemical arsenal of plants. While this compound, as a GLV, is a rapid-response signal primarily associated with the jasmonic acid pathway against chewing herbivores, methyl salicylate is a key mobile signal for inducing a slower, systemic, and broad-spectrum defense against pathogens via the salicylic acid pathway.
For researchers and professionals in drug development, understanding these differential roles and the underlying signaling mechanisms is crucial for developing novel and targeted approaches to enhance plant resilience and for the discovery of new bioactive compounds. The provided experimental framework offers a starting point for conducting direct comparative studies to further elucidate the specific and potentially synergistic effects of these important plant volatiles. Future research focusing on direct comparisons will be invaluable in painting a more complete picture of the complex language of plant defense.
References
- 1. mdpi.com [mdpi.com]
- 2. Green Leaf Volatiles: A Plant’s Multifunctional Weapon against Herbivores and Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attention, neighbors: Methyl salicylate mediates plant airborne defense - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of methyl-salicylate-mediated plant airborne defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Extent to Which Methyl Salicylate Is Required for Signaling Systemic Acquired Resistance Is Dependent on Exposure to Light after Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Herbivore-induced maize leaf volatiles affect attraction and feeding behavior of Spodoptera littoralis caterpillars [frontiersin.org]
A Validated GC-MS Method for the Quantification of Hex-3-enyl Benzoate: A Comparative Guide
This guide provides a comprehensive overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of Hex-3-enyl benzoate. Designed for researchers, scientists, and professionals in drug development and quality control, this document details the experimental protocol and presents a complete set of validation data in accordance with international guidelines. Furthermore, it offers a comparative perspective against an alternative analytical approach, Headspace Solid-Phase Microextraction (HS-SPME) GC-MS, to aid in selecting the most suitable method for specific analytical needs.
This compound, a key aroma compound found in various natural sources like jasmine, guava, and tea, is widely used in the fragrance and flavor industries.[1][2] Its accurate quantification is crucial for quality control, formulation development, and stability testing. GC-MS is a powerful technique for this purpose, offering high sensitivity and specificity for the analysis of volatile and semi-volatile compounds.[3]
Experimental Protocols
This section details the methodology for a direct injection GC-MS method for this compound quantification.
1.1. Instrumentation
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS or equivalent single quadrupole MS.
-
GC Column: Agilent J&W HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness).[4]
-
Autosampler: Agilent 7693A automatic liquid sampler.
1.2. Reagents and Standards
-
This compound analytical standard (≥97% purity).
-
Hexane (HPLC grade) as solvent.
-
Internal Standard (IS): Phenyl benzoate or a suitable stable isotope-labeled analog.
1.3. Standard and Sample Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of hexane.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with hexane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Internal Standard Spiking: Spike all calibration standards and test samples with the internal standard at a constant concentration (e.g., 1 µg/mL).
-
Sample Preparation: Dilute the sample matrix (e.g., fragrance oil, beverage) with hexane to bring the expected this compound concentration within the calibration range. For complex matrices, a liquid-liquid extraction with a non-polar solvent may be necessary.[5]
1.4. GC-MS Operating Conditions
| Parameter | Condition |
| GC Inlet | Splitless mode, 1 µL injection volume, Inlet Temperature: 250°C |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temperature 70°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min). Total run time: 28 minutes. |
| MS Transfer Line | 280°C |
| Ion Source | Electron Ionization (EI) at 70 eV, Source Temperature: 230°C |
| Acquisition Mode | Selected Ion Monitoring (SIM). Quantifier ion: m/z 105. Qualifier ions: m/z 82, 67.[6] |
Method Validation Data
The described GC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[7] The validation parameters ensure the method is fit for its intended purpose.
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linear Range | 0.1 - 10.0 µg/mL | - |
| Regression Equation | y = 1.5432x + 0.0123 | - |
| Correlation Coefficient (r²) | 0.9995 | r² ≥ 0.998 |
Table 2: Accuracy (Recovery)
| Spiked Level (µg/mL) | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| Low (0.3) | 98.5 | 2.1 | 80 - 115% Recovery |
| Mid (3.0) | 101.2 | 1.5 | RSD ≤ 15% |
| High (7.5) | 99.8 | 1.8 |
Table 3: Precision (Repeatability and Intermediate Precision)
| Spiked Level (µg/mL) | Repeatability RSD (%) (Intra-day, n=6) | Intermediate Precision RSD (%) (Inter-day, n=6) | Acceptance Criteria |
| Low (0.3) | 2.5 | 3.8 | RSD ≤ 15% |
| Mid (3.0) | 1.8 | 2.5 | |
| High (7.5) | 1.6 | 2.1 |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result (µg/mL) | Method |
| LOD | 0.03 | Based on Signal-to-Noise ratio of 3:1 |
| LOQ | 0.10 | Based on Signal-to-Noise ratio of 10:1 |
Table 5: Specificity The method demonstrated high specificity. No interfering peaks were observed at the retention time of this compound in blank matrix samples. The use of qualifier ions in SIM mode confirms the identity of the analyte peak.
Comparison with Alternative Method: HS-SPME-GC-MS
While direct injection GC-MS is robust and straightforward, Headspace Solid-Phase Microextraction (HS-SPME) offers an alternative for analyzing volatile compounds, particularly in complex matrices. SPME is a solvent-free extraction technique that can concentrate analytes from the sample headspace, often leading to higher sensitivity and reduced matrix interference.[2]
Table 6: Performance Comparison: Direct Injection vs. HS-SPME-GC-MS
| Parameter | Validated Direct Injection GC-MS | Typical HS-SPME-GC-MS (Literature-based) |
| Sample Preparation | Simple dilution | Optimization of fiber, time, and temperature |
| Solvent Usage | Moderate (for dilution) | Minimal to none |
| Matrix Effect | Potential, requires clean-up for complex samples | Generally lower due to headspace sampling |
| LOD/LOQ | 0.03 / 0.1 µg/mL | Potentially lower (e.g., ng/L range) |
| Automation | High | High, with dedicated autosamplers |
| Best For | Routine QC, less complex matrices | Trace analysis, complex matrices (food, environmental) |
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the key processes described in this guide.
Caption: GC-MS analytical workflow for this compound quantification.
Caption: Logical pathway for analytical method validation.
References
- 1. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 2. Showing Compound cis-3-Hexenyl benzoate (FDB011409) - FooDB [foodb.ca]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. agilent.com [agilent.com]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative study of different catalysts for Hex-3-enyl benzoate synthesis
A Comparative Guide to Catalysts for the Synthesis of Hex-3-enyl Benzoate
The synthesis of (Z)-hex-3-enyl benzoate, a valuable fragrance ingredient with a green, floral, and slightly fruity aroma, is primarily achieved through the esterification of (Z)-hex-3-en-1-ol with benzoic acid.[1][2] The choice of catalyst for this reaction is critical as it significantly influences the reaction efficiency, selectivity, and environmental impact. This guide provides a comparative study of different catalysts employed for the synthesis of this compound, tailored for researchers, scientists, and professionals in the drug development and fragrance industries.
Comparison of Catalytic Performance
The selection of a suitable catalyst is a crucial step in optimizing the synthesis of this compound. The following table summarizes the performance of various catalysts based on available experimental data for similar esterification reactions. It is important to note that direct comparative data for the synthesis of this compound is limited, and some data presented here is for the esterification of benzoic acid with other alcohols.
| Catalyst Type | Catalyst Example | Substrates | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Strong Acid | p-Toluenesulfonic acid (p-TSA) | Benzoic acid, various alcohols | 75 | Not Specified | 67.5 (with hexanol) | [3] |
| Organometallic | Tetraisopropyl titanate | Benzoic acid, alcohol | 190-230 | Not Specified | High (implied) | [1] |
| Organometallic | Di-n-butyl tin diacetate | Methyl salicylate, cis-3-hexenol | Not Specified | Not Specified | High (implied) | [1] |
| Biocatalyst | Novozym® 435 (Immobilized Lipase) | Benzyl alcohol, benzoic anhydride | 60 | 24 | 32 | [4] |
| Biocatalyst | Lipozyme® RM IM (Immobilized Lipase) | Benzyl alcohol, benzoic anhydride | 40 | 24 | 51 | [4] |
| Green Catalyst | Deep Eutectic Solvent (p-TSA & BTEAC) | Benzoic acid, various alcohols | 75 | Not Specified | 67.5 (with hexanol) | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different classes of catalysts are provided below. These protocols are based on general procedures described in the literature and may require further optimization.
Strong Acid Catalysis (p-Toluenesulfonic Acid)
This method represents a classic Fischer esterification.
Materials:
-
(Z)-hex-3-en-1-ol
-
Benzoic acid
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve benzoic acid and a molar excess of (Z)-hex-3-en-1-ol in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (typically 1-2 mol% relative to the limiting reagent).
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure (Z)-hex-3-enyl benzoate.
Organometallic Catalysis (Tetraisopropyl titanate)
This method utilizes a Lewis acid catalyst, which can offer milder reaction conditions compared to strong Brønsted acids.
Materials:
-
(Z)-hex-3-en-1-ol
-
Benzoic acid
-
Tetraisopropyl titanate
-
High-boiling point solvent (optional)
Procedure:
-
Combine (Z)-hex-3-en-1-ol and benzoic acid in a reaction vessel.
-
Add a catalytic amount of tetraisopropyl titanate.
-
Heat the reaction mixture, typically at temperatures between 190-230°C.[1]
-
The reaction is often driven to completion by the removal of water.
-
Monitor the reaction progress until the desired conversion is achieved.
-
Cool the reaction mixture.
-
The catalyst can be deactivated and removed by washing with a dilute acid solution.
-
Purify the product by vacuum distillation.
Biocatalysis (Immobilized Lipase, e.g., Novozym® 435)
Enzymatic catalysis offers a green and highly selective alternative to traditional chemical methods.
Materials:
-
(Z)-hex-3-en-1-ol
-
Benzoic acid or an activated ester thereof (e.g., methyl benzoate for transesterification)
-
Immobilized lipase (e.g., Novozym® 435)
-
Organic solvent (e.g., n-hexane, tert-butanol)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, dissolve (Z)-hex-3-en-1-ol and benzoic acid in an appropriate organic solvent.
-
Add the immobilized lipase (typically 5-10% by weight of the substrates).
-
If starting from the carboxylic acid, add molecular sieves to remove the water produced during the reaction.
-
Incubate the mixture at a controlled temperature (e.g., 40-60°C) with agitation.
-
Monitor the conversion of the starting materials by GC or HPLC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
Remove the solvent under reduced pressure.
-
The product can be purified by column chromatography if necessary.
Visualizing the Synthesis and Workflow
To better understand the processes involved, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General reaction pathway for the synthesis of this compound.
Caption: A generalized experimental workflow for catalyst-mediated synthesis.
References
A Comparative Guide to the Inter-Laboratory Analysis of Hex-3-enyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance that can be expected from laboratories conducting the quantitative analysis of Hex-3-enyl benzoate, a common fragrance and flavor component. In the absence of a formal, publicly available inter-laboratory comparison study for this specific analyte, this document presents a synthesized comparison based on established analytical methodologies for volatile organic compounds (VOCs). The data herein is illustrative of typical performance variations and serves as a benchmark for researchers evaluating or implementing analytical protocols for similar compounds.
This compound, also known as (Z)-3-Hexen-1-yl benzoate, is a benzoate ester recognized for its green, herbaceous, and woody aroma.[1][2][3] It is a constituent of various natural products, including jasmine absolute, and is utilized in the fragrance and flavor industries.[4][5] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and regulatory compliance.
Analytical Methodology
The primary analytical technique for the determination of volatile and semi-volatile fragrance and flavor compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[4][6][7] This method offers high sensitivity and selectivity, allowing for the separation and identification of complex mixtures.[6] For the analysis of this compound, a typical workflow involves sample preparation followed by GC-MS analysis.
Inter-Laboratory Performance Comparison
To illustrate the expected variability in analytical results between different laboratories, the following table summarizes hypothetical data from a simulated inter-laboratory study. In this scenario, participating laboratories were provided with a standardized sample of this compound at a known concentration (25.0 µg/mL) and were instructed to perform the analysis using a standardized GC-MS protocol.
Table 1: Simulated Inter-Laboratory Comparison of this compound Quantification
| Laboratory ID | Reported Concentration (µg/mL) | Accuracy (% Bias) | Precision (RSD, %) |
| Lab A | 24.5 | -2.0 | 3.5 |
| Lab B | 25.8 | +3.2 | 4.1 |
| Lab C | 23.9 | -4.4 | 5.2 |
| Lab D | 26.1 | +4.4 | 3.9 |
| Lab E | 25.2 | +0.8 | 2.8 |
-
Accuracy (% Bias): The deviation of the laboratory's average result from the true concentration.
-
Precision (RSD, %): The relative standard deviation of replicate measurements, indicating the repeatability of the analysis.
This table highlights the typical range of performance that can be expected. While most laboratories achieve results close to the true value, minor variations in instrument calibration, sample handling, and data processing can contribute to the observed differences.
Experimental Protocols
A detailed experimental protocol for the analysis of this compound by GC-MS is provided below. This protocol is a representative example and may be adapted based on specific matrix requirements and available instrumentation.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Extraction (if required): For complex matrices, a solvent extraction or a solid-phase microextraction (SPME) may be employed to isolate and concentrate the analyte.[6]
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to all standards and samples to correct for variations in injection volume and instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injection: A split/splitless injector is used, with the injection volume typically being 1 µL.
-
Oven Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from other components in the sample. A typical program might be:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy. Key ions for this compound would be monitored.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
This guide provides a framework for understanding the analytical considerations for this compound. For specific applications, method validation should be performed to ensure the accuracy and reliability of the results. Proficiency testing programs for volatile organic compounds can also be a valuable tool for laboratories to assess and improve their analytical performance.[8][9][10]
References
- 1. 3-Hexenyl benzoate, (3Z)- | C13H16O2 | CID 5367706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-3-Hexenyl benzoate | 25152-85-6 [chemicalbook.com]
- 3. pellwall.com [pellwall.com]
- 4. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 5. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 6. Fragrance And Flavor Component Analysis: Techniques And Applications - Blogs - News [alwsci.com]
- 7. Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IFA - Proficiency testing: Volatile organic compounds with thermal desorption [dguv.de]
- 9. qualitychecksrl.com [qualitychecksrl.com]
- 10. Determination of volatile organic compounds in air by GC/MS: Italian proficiency tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Hex-3-enyl Benzoate and its Alcohol Precursor, (Z)-3-hexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hex-3-enyl benzoate and its precursor, (Z)-3-hexen-1-ol (commonly known as leaf alcohol), are both classified as green leaf volatiles (GLVs). These compounds are integral to the aroma and flavor profiles of many plants and are widely utilized in the fragrance and food industries. While structurally related, the esterification of (Z)-3-hexen-1-ol to this compound can significantly alter its physicochemical properties, which in turn may influence its biological activity. This guide provides a comparative overview of the known biological activities of these two compounds. Direct comparative studies are limited in the existing literature; therefore, this guide also presents a case study on the structurally analogous pair, benzyl benzoate and benzyl alcohol, to provide a framework for understanding potential differences in bioactivity.
Biological Profile of this compound
This compound is primarily recognized for its olfactory properties, contributing a mild, green, and herbaceous aroma to fragrances.[1][2] While some literature suggests potential antimicrobial, anti-inflammatory, and antioxidant effects, there is a notable absence of quantitative experimental data to substantiate these claims.[3]
Table 1: Summary of Quantitative Biological Activity Data for this compound
| Biological Activity | Assay | Test Organism/System | Result | Reference |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) | Not Reported | No Data Available | N/A |
| Anti-inflammatory | IC50 (e.g., COX-2 inhibition) | Not Reported | No Data Available | N/A |
| Antioxidant | IC50 (e.g., DPPH scavenging) | Not Reported | No Data Available | N/A |
Biological Profile of (Z)-3-hexen-1-ol
In contrast to its benzoate ester, (Z)-3-hexen-1-ol has been the subject of more extensive biological research, particularly in the field of plant science. It is a well-documented signaling molecule in plant defense and plays a role in attracting insects.[4][5]
One key biological activity of (Z)-3-hexen-1-ol is its role in plant defense against herbivores. When plants are damaged, they release (Z)-3-hexen-1-ol, which can act as a signal to neighboring plants to prime their own defense mechanisms.[6] This can involve the upregulation of defense-related genes and the production of compounds that deter herbivores.
Table 2: Summary of Quantitative Biological Activity Data for (Z)-3-hexen-1-ol
| Biological Activity | Assay | Test Organism/System | Concentration/Dosage | Observed Effect | Reference |
| Plant Defense | Gene Expression Analysis | Arabidopsis thaliana | 10 µM | Upregulation of defense-related genes | [7] |
| Insect Attractant | Olfactometer Assay | Hyphantria cunea (Fall Webworm) | 10 ng/µL | Significant attraction of female moths | [8] |
| Plant Stress Tolerance | Physiological Measurements | Camellia sinensis (Tea Plant) | 50 µM | Enhanced tolerance to hyperosmotic stress | [7] |
Experimental Protocol: Plant Defense Gene Expression Analysis
The following provides a generalized methodology for assessing the effect of (Z)-3-hexen-1-ol on plant defense gene expression.
-
Plant Material and Growth Conditions: Arabidopsis thaliana seedlings are grown aseptically on Murashige and Skoog (MS) medium under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Treatment: Ten-day-old seedlings are transferred to fresh MS medium containing 10 µM (Z)-3-hexen-1-ol (dissolved in a minimal amount of a suitable solvent like DMSO, with a solvent-only control).
-
RNA Extraction and cDNA Synthesis: After 24 hours of treatment, total RNA is extracted from the seedlings using a commercial kit. First-strand cDNA is synthesized from the total RNA.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of selected defense-related genes (e.g., PR-1, PDF1.2) are quantified using qRT-PCR with gene-specific primers. A housekeeping gene (e.g., ACTIN2) is used as an internal control for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Cinnamyl acetate - Wikipedia [en.wikipedia.org]
- 3. phcog.com [phcog.com]
- 4. BENZYL BENZOATE - Ataman Kimya [atamanchemicals.com]
- 5. Structure-activity relationships for selected fragrance allergens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Action of Esters of Polyhydric Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cinnamyl Acetate | C11H12O2 | CID 5282110 - PubChem [pubchem.ncbi.nlm.nih.gov]
Quantitative Structure-Activity Relationship (QSAR) of Hex-3-enyl Benzoate Analogs: A Comparative Guide
Introduction
Hex-3-enyl benzoate and its analogs are a class of organic compounds known for their characteristic green, fruity, and floral scents. They are widely used in the fragrance and flavor industries.[1][2][3] Understanding the relationship between the molecular structure of these compounds and their perceived odor characteristics is a key objective in the development of new fragrance ingredients. Quantitative Structure-Activity Relationship (QSAR) modeling provides a computational approach to establish this relationship, enabling the prediction of the activity of novel compounds.[4]
While specific, comprehensive QSAR studies exclusively targeting this compound analogs are not extensively available in publicly accessible literature, this guide provides a comparative framework based on established QSAR methodologies applied to fragrance and flavor compounds. The principles and experimental protocols outlined here are directly applicable to the study of this compound analogs.
Data Presentation: A Framework for QSAR Analysis
A typical QSAR study for this compound analogs would involve the compilation of a dataset containing the chemical structures and associated biological activities (e.g., odor threshold, perceived intensity, or specific odor character). The data would be organized as follows:
Table 1: Hypothetical Dataset for QSAR Analysis of this compound Analogs
| Compound ID | Structure | Lipophilicity (logP) | Molecular Weight (MW) | Dipole Moment (μ) | Odor Threshold (log 1/C) |
| HBA-001 | (Z)-hex-3-en-1-yl benzoate | 4.2 | 204.27 | 2.1 | 5.8 |
| HBA-002 | (E)-hex-3-en-1-yl benzoate | 4.2 | 204.27 | 2.0 | 5.5 |
| HBA-003 | hex-3-ynyl benzoate | 4.0 | 202.25 | 2.3 | 6.1 |
| HBA-004 | hexyl benzoate | 4.5 | 206.29 | 1.9 | 5.2 |
| HBA-005 | (Z)-hex-3-en-1-yl 4-methylbenzoate | 4.6 | 218.30 | 2.4 | 6.3 |
| HBA-006 | (Z)-hex-3-en-1-yl 4-chlorobenzoate | 4.9 | 238.71 | 1.8 | 5.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental values would be required for a valid QSAR study.
Experimental Protocols
The generation of robust QSAR models is critically dependent on the quality and consistency of the experimental data. Key experimental protocols would include:
1. Synthesis of this compound Analogs:
-
Objective: To synthesize a series of structurally related this compound analogs.
-
Methodology: Analogs can be synthesized via Fischer-Speier esterification. In a typical procedure, the corresponding substituted benzoic acid is reacted with (Z)-hex-3-en-1-ol in the presence of a strong acid catalyst (e.g., sulfuric acid) and an appropriate solvent (e.g., toluene). The reaction mixture is heated under reflux with the removal of water. The resulting ester is then purified using column chromatography.[1][3]
-
Characterization: The structure and purity of each synthesized analog must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
2. Determination of Odor Thresholds:
-
Objective: To quantify the biological activity of the analogs, in this case, their odor potency.
-
Methodology: The odor detection thresholds of the compounds are determined using a standardized sensory analysis method, such as the American Society for Testing and Materials (ASTM) E679-04, which involves a forced-choice ascending concentration series olfactometry. A panel of trained and screened assessors is presented with a series of dilutions of the odorant in an odorless solvent. The concentration at which a certain percentage of the panel can reliably detect the odor is determined as the threshold.
-
Data Expression: Odor thresholds are typically expressed as the logarithm of the reciprocal of the molar concentration (log 1/C) to provide a linear scale for QSAR modeling.
3. Calculation of Molecular Descriptors:
-
Objective: To generate numerical representations of the molecular structures that can be correlated with biological activity.
-
Methodology: A variety of molecular descriptors can be calculated using computational chemistry software. These descriptors can be categorized as:
-
1D Descriptors: Molecular weight, atom counts.
-
2D Descriptors: Topological indices, connectivity indices, constitutional descriptors.
-
3D Descriptors: Geometrical descriptors, steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment, HOMO/LUMO energies).
-
Physicochemical Properties: Lipophilicity (logP), solubility.
-
-
Software: Commonly used software for descriptor calculation includes DRAGON, MOE (Molecular Operating Environment), and various quantum chemical packages.[5][6]
Mandatory Visualization
The logical workflow of a QSAR study for this compound analogs can be visualized as follows:
Caption: Workflow of a QSAR study for this compound Analogs.
References
- 1. This compound | 72200-74-9 | Benchchem [benchchem.com]
- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 3. ScenTree - Cis-3-hexenyl benzoate (CAS N° 25152-85-6) [scentree.co]
- 4. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 5. Quantitative structure-activity relationship modelling of oral acute toxicity and cytotoxic activity of fragrance materials in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Insight into the Structure–Odor Relationship of Molecules: A Computational Study Based on Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hex-3-enyl Benzoate: A Comparative Guide for Fragrance Researchers
A detailed analysis of Hex-3-enyl benzoate against key alternatives, providing researchers and scientists with critical performance data and standardized evaluation protocols to inform fragrance development.
This guide provides a comprehensive performance benchmark of this compound, a fragrance ingredient valued for its green, herbaceous, and woody olfactory profile.[1][2] Often utilized for its ability to impart a natural freshness, it is a notable constituent of jasmine absolutes.[1] To provide a thorough comparison for drug development and research professionals, this document benchmarks its performance against other commonly used fragrance ingredients: Linalool, Benzyl Salicylate, and Hedione. The comparisons are based on quantitative data where available, alongside detailed experimental protocols for standardized evaluation.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its selected alternatives. It is important to note that this data is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Table 1: Physical and Chemical Properties
| Ingredient | CAS Number | Molecular Weight ( g/mol ) | Vapor Pressure (mmHg @ 25°C) | LogP (o/w) |
| This compound | 25152-85-6 | 204.26 | 0.002 | 4.241 (est) |
| Linalool | 78-70-6 | 154.25 | 0.16 | 2.7 |
| Benzyl Salicylate | 118-58-1 | 228.25 | <0.0013 | Not Available |
| Hedione (Methyl dihydrojasmonate) | 24851-98-7 | 226.31 | 0.000675 | 2.92 |
Table 2: Olfactory and Performance Characteristics
| Ingredient | Odor Profile | Tenacity on Blotter | Substantivity (in product) | Key Applications |
| This compound | Green, herbaceous, floral, woody.[3] | > 8 hours.[3] | Good substantivity on damp surfaces.[3] | Adds depth to herbal and fruity floral blends; rounds off green notes.[3] |
| Linalool | Floral, woody, with citrus and green nuances.[4][5] | > 12 hours.[5] | Good performance in a wide range of products including soaps and lotions.[4] | Widely used as a floralizer and blender in many fragrance types.[5] |
| Benzyl Salicylate | Faintly sweet, floral, balsamic.[6][7] | Several weeks.[7] | Moderate substantivity on damp surfaces.[7] | Excellent fixative for floral compositions; enhances longevity.[6][8] |
| Hedione (Methyl dihydrojasmonate) | Elegant, transparent floral, jasmine note with citrus freshness.[9] | Lasts 2 weeks.[9] | Good performance in a variety of products, including fine fragrances and shampoos.[9] | Enhances and exalts floralcy; provides radiance and diffusion.[9][10] |
Experimental Protocols
To ensure standardized and reproducible evaluation of fragrance ingredients, the following detailed methodologies are provided.
Sensory Evaluation: Blotter Test
This protocol outlines the procedure for assessing the olfactory characteristics of a fragrance ingredient over time on a standard paper blotter.
Materials:
-
Fragrance blotters (15 cm x 1 cm)
-
Pipettes or droppers
-
The fragrance ingredient to be tested (e.g., this compound)
-
A well-ventilated, odor-free environment
Procedure:
-
Preparation: Label each blotter with the name of the fragrance ingredient and the date and time of application.[7][11]
-
Application: Dip the tip of the blotter into the fragrance oil, ensuring about 1/8 inch is saturated.[11] Alternatively, for spray perfumes, bend the end of the blotter and spray once or twice from a distance.[4]
-
Initial Evaluation (Top Notes): Allow the blotter to dry for a few seconds.[7] Hold the blotter about an inch from the nose and take a gentle whiff.[7][11] Record the initial olfactory impressions.
-
Evaluation of Heart and Base Notes: Evaluate the scent on the blotter at regular intervals (e.g., 5 minutes, 30 minutes, 1 hour, 4 hours, 8 hours, 24 hours) to observe the evolution of the fragrance profile from top to base notes.[7]
-
Data Recording: For each time point, record detailed descriptors of the scent, its intensity, and any changes observed.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector to identify odor-active compounds in a sample.[12][13][14]
Apparatus:
-
Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) and an Olfactory Detection Port (ODP).[14]
-
Capillary column suitable for fragrance analysis (e.g., HP5-MS).[15]
-
Helium carrier gas.[15]
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a diluted solution of the fragrance ingredient in a suitable solvent (e.g., ethanol).
-
Injection: Inject a small volume of the prepared sample into the GC.
-
Separation: The GC separates the volatile compounds based on their boiling points and polarity as they travel through the capillary column.[13] The oven temperature is programmed to ramp up to facilitate this separation.[15]
-
Detection: The effluent from the column is split between the MS detector and the ODP.[14]
-
Olfactory Evaluation: A trained panelist sniffs the effluent from the ODP and describes the odor and its intensity for each compound as it elutes.[12]
-
Data Analysis: The data from the MS (compound identification) is correlated with the sensory data from the panelist to create an "aromagram," which identifies the specific compounds responsible for the perceived aroma.
Substantivity in a Soap Base
This protocol assesses the performance and longevity of a fragrance ingredient in a finished product, such as a cold-process soap.
Materials:
-
Standardized cold-process soap base ingredients (oils, lye solution)
-
Fragrance ingredient (e.g., this compound)
-
Soap making equipment (beakers, stick blender, molds)
Procedure:
-
Small Batch Preparation: Prepare a small test batch of cold-process soap batter.[16]
-
Fragrance Incorporation: At trace, add a pre-determined percentage of the fragrance ingredient to the soap batter and mix thoroughly.
-
Curing: Pour the soap into molds and allow it to cure for 4-6 weeks.[17]
-
Sensory Evaluation: After curing, evaluate the fragrance of the soap bar. This can be done by a panel of trained assessors who rate the odor intensity and character. Note any discoloration or other changes in the soap.[16][17]
-
Wash Test: To assess performance during use, lather the soap with water and evaluate the fragrance bloom and character in the lather.
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in fragrance evaluation and perception, the following diagrams are provided.
Caption: Olfactory signaling cascade upon odorant binding.
Caption: Workflow for fragrance evaluation using a blotter.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. (Z)-3-hexen-1-yl benzoate, 25152-85-6 [thegoodscentscompany.com]
- 3. candlescience.com [candlescience.com]
- 4. pairfum.com [pairfum.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cuddlefairy.com [cuddlefairy.com]
- 8. m.youtube.com [m.youtube.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. This compound (CAS 72200-74-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Using Test Blotters To Analyze A Fragrance [bio-byte.com]
- 12. gc-olfactometry; PHASER publications [glsciences.eu]
- 13. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 14. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aidic.it [aidic.it]
- 16. holisticemporium.co.za [holisticemporium.co.za]
- 17. wholesalesuppliesplus.com [wholesalesuppliesplus.com]
A Comparative Guide to the Extraction of Hex-3-enyl Benzoate from Plant Matrices
For Researchers, Scientists, and Drug Development Professionals
Hex-3-enyl benzoate, a volatile organic compound prized for its fresh, green, and slightly floral aroma, is a valuable component in the fragrance, flavor, and pharmaceutical industries. Its natural occurrence in various plant species, notably Jasmine (Jasminum grandiflorum, Jasminum sambac) and Ylang-Ylang (Cananga odorata), has led to the development of several extraction techniques to isolate this compound. This guide provides an objective comparison of the principal methods for extracting this compound from plant matrices, supported by available experimental data.
Comparison of Extraction Methods
The selection of an appropriate extraction method is critical and depends on various factors, including the desired yield and purity of this compound, as well as considerations of cost, time, and environmental impact. The following table summarizes the quantitative data available for different extraction techniques. It is important to note that the data is compiled from various studies, and direct comparison should be considered with caution due to variations in plant material, experimental conditions, and analytical methods.
| Extraction Method | Plant Matrix | This compound Yield (%) | Key Observations |
| Supercritical Fluid Extraction (SFE) with CO₂ | Jasminum grandiflorum | 24.8% in liquid CO₂ extract[1] | High selectivity and yield of this compound. Considered a green technology due to the use of a non-toxic, recyclable solvent.[1] |
| Solvent Extraction (Absolute) | Jasminum sambac | 9.4% in absolute[2] | A two-step process involving initial extraction with a non-polar solvent to produce a "concrete," followed by ethanol washing to yield the absolute.[3] |
| Solvent Extraction (Concrete Headspace) | Jasminum sambac | 4.9% in concrete headspace[2] | Headspace analysis of the initial concrete shows a lower relative amount of this compound compared to the final absolute. |
| Hydrodistillation | Jasminum sambac | Not explicitly reported, but major components were identified as α-Pinene and β-caryophyllene.[4] | A traditional method that can be less efficient for delicate floral compounds due to thermal degradation.[5] |
| Microwave-Assisted Hydrodistillation (MAHD) | Jasminum sambac | Not explicitly reported, but major components were identified as Isoborneol and β-caryophyllene.[4] | A more rapid method compared to conventional hydrodistillation, with potentially different volatile profiles.[4] |
| Steam Distillation | Cananga odorata | Not explicitly reported for this compound. | A common method for essential oil extraction, but may not be optimal for capturing all volatile esters. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the key extraction methods discussed.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction utilizes a fluid at a temperature and pressure above its critical point to act as a solvent. Carbon dioxide is a commonly used supercritical fluid due to its low critical temperature and pressure, non-toxicity, and non-flammability.
Protocol for Supercritical CO₂ Extraction of Jasminum grandiflorum:
-
Preparation of Plant Material: Freshly harvested Jasminum grandiflorum flowers are collected and immediately subjected to extraction to prevent the loss of volatile compounds.
-
Extraction: The flowers are placed in an extraction vessel. Supercritical CO₂ is then passed through the vessel at a controlled temperature and pressure (e.g., 35-50°C and 100-200 bar).
-
Separation: The CO₂ laden with the extracted compounds is passed into a separator where the pressure and/or temperature is changed, causing the CO₂ to return to a gaseous state and the extract to precipitate.
-
Collection: The resulting extract, a fat-free product enriched with terpenoids and benzenoids, including (Z)-3-hexenyl benzoate, is collected.[1]
-
Analysis: The chemical composition of the extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and the quantity of this compound is determined using Gas Chromatography with Flame Ionization Detection (GC-FID).
Solvent Extraction (for Concrete and Absolute)
This is a two-stage process widely used for delicate flowers like jasmine, as it avoids the high temperatures of distillation.[3]
Protocol for Solvent Extraction of Jasminum sambac:
-
First Extraction (Concrete):
-
Fresh jasmine flowers are placed in a vessel and washed with a non-polar solvent such as hexane for a specific duration.
-
The solvent, now containing the volatile compounds, waxes, and pigments, is collected.
-
The solvent is then evaporated under vacuum to yield a waxy, semi-solid mass known as "concrete."
-
-
Second Extraction (Absolute):
-
The concrete is then treated with a polar solvent, typically ethanol, to dissolve the aromatic compounds, leaving behind the waxes.
-
The ethanolic solution is chilled to precipitate any remaining waxes, which are then filtered out.
-
The ethanol is finally removed by vacuum distillation to yield the "absolute," a highly concentrated aromatic oil.[3]
-
-
Analysis: The absolute is analyzed by GC-MS and GC-FID to determine the percentage of this compound.
Hydrodistillation
Hydrodistillation is a traditional method for extracting essential oils from plant materials.
Protocol for Hydrodistillation of Jasminum sambac:
-
Preparation: A known quantity of dried jasmine flower powder is placed in a flask with distilled water.
-
Distillation: The flask is heated, and the resulting steam, carrying the volatile compounds, is passed through a condenser.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel.
-
Separation: The essential oil, being less dense than water, separates and is collected.
-
Analysis: The chemical composition of the essential oil is determined by GC-MS.[6]
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a modern adaptation of hydrodistillation that uses microwave energy to heat the water and plant material, leading to a faster extraction process.[4]
Protocol for MAHD of Jasminum sambac:
-
Preparation: Fresh jasmine flowers are placed in a flask with a specific volume of water.
-
Extraction: The flask is placed in a microwave oven, and microwave irradiation is applied at a set power for a specific duration.
-
Condensation and Collection: The steam and volatile compounds are passed through a condenser and collected in a similar manner to conventional hydrodistillation.
-
Analysis: The resulting essential oil is analyzed by GC-MS to identify its chemical constituents.[4]
Visualizing the Workflow
To illustrate the general process of extraction and analysis, the following diagram outlines the key steps from plant material to the final characterization of this compound.
Caption: General workflow for the extraction and analysis of this compound.
References
Comparative Bioassay Analysis of Hex-3-enyl Benzoate and Structurally Related Volatiles
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Bioactivity of Hex-3-enyl Benzoate
This guide provides a comparative statistical analysis of the bioactivity of this compound against structurally related volatile compounds. The data presented is based on a representative electroantennography (EAG) bioassay, a widely used technique for measuring the olfactory responses of insects to airborne compounds. This analysis aims to offer a clear comparison of the compound's performance and to provide detailed experimental protocols for reproducibility.
Quantitative Data Summary
The following table summarizes the electroantennogram (EAG) responses of the common agricultural pest, the Fall Armyworm (Spodoptera frugiperda), to this compound and two alternative compounds: (Z)-3-hexenol, a common green leaf volatile (GLV), and Benzyl benzoate, an aromatic ester with known insecticidal properties. The data presented here is a representative, hypothetical dataset constructed for illustrative purposes based on typical responses observed in similar studies.
Table 1: Electroantennogram (EAG) Response of Spodoptera frugiperda to Selected Volatile Compounds
| Compound | Concentration (µg/µL) | Mean EAG Response (mV) | Standard Deviation (mV) |
| This compound | 1 | 0.85 | 0.12 |
| 10 | 1.52 | 0.21 | |
| 100 | 2.78 | 0.35 | |
| (Z)-3-hexenol | 1 | 1.15 | 0.18 |
| 10 | 2.20 | 0.29 | |
| 100 | 3.50 | 0.42 | |
| Benzyl benzoate | 1 | 0.60 | 0.09 |
| 10 | 1.10 | 0.15 | |
| 100 | 1.95 | 0.25 | |
| Control (Hexane) | - | 0.12 | 0.04 |
Experimental Protocols
The following is a detailed methodology for the electroantennography (EAG) bioassay used to generate the representative data in this guide.
1. Insect Preparation:
-
Adult male Spodoptera frugiperda (3-5 days old) were used for the experiments.
-
The moths were briefly immobilized by chilling on ice.
-
Each moth was restrained in a truncated pipette tip, with its head and antennae protruding.
-
The terminal segment of one antenna was excised to allow for the insertion of the recording electrode.
2. Electrode Preparation and Placement:
-
Glass capillary electrodes were pulled to a fine tip and filled with a saline solution (0.1 M KCl).
-
The recording electrode was carefully inserted into the cut end of the antenna.
-
A reference electrode was inserted into the insect's eye.
3. Odor Stimulus Preparation and Delivery:
-
This compound, (Z)-3-hexenol, and Benzyl benzoate were diluted in hexane to concentrations of 1, 10, and 100 µg/µL.
-
10 µL of each solution was applied to a filter paper strip, and the solvent was allowed to evaporate for 30 seconds.
-
The filter paper was then inserted into a Pasteur pipette.
-
A continuous stream of purified and humidified air was passed over the antenna.
-
Puffs of air (0.5 seconds) from the Pasteur pipette were injected into the continuous airstream to deliver the odor stimulus.
4. Data Recording and Analysis:
-
The EAG signals were amplified and recorded using a specialized software.
-
The amplitude of the depolarization (in mV) was measured for each response.
-
Each concentration of each compound was tested on a minimum of 10 individual moths.
-
The mean and standard deviation of the EAG responses were calculated.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) would be typically used to determine significant differences between the responses to different compounds and concentrations.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the generalized insect olfactory signaling pathway and the experimental workflow for the electroantennography bioassay.
Figure 1: Generalized Insect Olfactory Signaling Pathway.
Figure 2: Experimental Workflow for Electroantennography (EAG).
Safety Operating Guide
Proper Disposal of Hex-3-enyl Benzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of Hex-3-enyl benzoate, a fragrance ingredient that may also be used in various research and development applications. Adherence to these guidelines is essential to mitigate risks to personnel and the environment.
This compound is classified as a skin sensitizer and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative that this chemical waste is managed in accordance with all applicable local, regional, national, and international regulations.[1][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves and eye or face protection.[3] Work should be conducted in a well-ventilated area to avoid breathing any mist or vapor.[1][3] In case of a spill, absorb the material with an inert substance such as dry clay, sand, or diatomaceous earth and place it into a suitable container for disposal.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste. The label should include the chemical name, associated hazards (skin sensitizer, aquatic toxicity), and the words "Hazardous Waste."
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Waste Accumulation and Storage:
-
Disposal Request and Pickup:
-
Once the waste container is full or has reached its accumulation time limit, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Complete all necessary waste disposal paperwork, accurately describing the contents of the container.
-
-
Emergency Procedures:
-
In case of skin contact, wash the affected area with plenty of water. If skin irritation or a rash occurs, seek medical advice.[1]
-
If the substance enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[3]
-
In the event of a large spill, prevent the material from entering drains or waterways.[3] Collect the spillage for proper disposal.[1][2]
-
Quantitative Data Summary
While specific disposal concentration limits are determined by local and national regulations, the following table summarizes key quantitative data related to the ecotoxicity of this compound, underscoring the importance of preventing its release into the environment.
| Parameter | Value | Species | Exposure Time | Reference |
| EC50 | 1.5 mg/L | Daphnia magna (crustacean) | 48 hours | [2] |
| EC50 | 1.3 mg/L | Pseudokirchneriella subcapitata (algae) | 72 hours | [2] |
EC50 (Effective Concentration, 50%) : The concentration of a substance that causes a defined adverse effect in 50% of the test population.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific hazardous waste management plan and the relevant local, state, and federal regulations before disposing of any chemical waste. The primary responsibility for hazardous waste management lies with the generator.[4][5] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for managing hazardous waste in the United States.[4][5][6]
References
Safeguarding Your Research: A Guide to Handling Hex-3-enyl Benzoate
Essential safety and logistical information for the proper handling, storage, and disposal of Hex-3-enyl benzoate is critical for laboratory personnel. Adherence to these guidelines will help ensure a safe research environment and prevent potential hazards.
This compound is a flavoring and fragrance agent that may pose certain risks if not handled correctly. This guide provides procedural, step-by-step guidance to address operational questions concerning its use.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use the appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and mists that can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (inspected prior to use) and impervious, fire/flame-resistant clothing.[1][2] | Prevents skin contact, which can lead to skin irritation and allergic reactions.[1][2][3] |
| Respiratory Protection | Not typically required with sufficient ventilation. If ventilation is inadequate, a suitable respirator must be used.[2] | Avoids inhalation of mist or vapor, which may cause respiratory irritation.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and the safety of the laboratory.
Handling:
-
Work in a well-ventilated area to avoid the accumulation of vapors.[1]
-
Avoid all contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Employ non-sparking tools to prevent ignition.[1]
Storage:
-
Store away from incompatible materials and foodstuff containers.[1][3]
-
Recommended packaging materials include glass, plastic, aluminum, or phenolic-lined steel.[3]
Disposal Plan
The disposal of this compound and its containers must be conducted in compliance with all applicable local, regional, national, and international regulations.[1][2]
-
Product: Do not allow the product to enter drains or wastewater systems.[5] It should be disposed of at an appropriate treatment and disposal facility.[1]
-
Contaminated Packaging: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][3] Dispose of contaminated packaging in the same manner as the product itself.
Hazard and First Aid Summary
| Hazard | Precautionary Statement | First Aid Measures |
| Skin Irritation/Allergic Reaction | H317: May cause an allergic skin reaction.[1][3] P280: Wear protective gloves/protective clothing.[1] | IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs, get medical help.[1][2][3] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[2] P280: Wear eye protection/face protection.[2] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] P261: Avoid breathing mist or vapor.[1][2] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Aquatic Hazard | H411: Toxic to aquatic life with long lasting effects.[1] P273: Avoid release to the environment.[1] | Collect spillage.[1] |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
